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  • Product: Atreleuton Glucuronide

Core Science & Biosynthesis

Foundational

Atreleuton Glucuronide: Chemical Architecture and Metabolic Profiling

Executive Summary Atreleuton (also known as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LO) inhibitor designed for the treatment of inflammatory diseases such as asthma and atherosclerosis[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (also known as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LO) inhibitor designed for the treatment of inflammatory diseases such as asthma and atherosclerosis[1]. While first-generation 5-LO inhibitors suffered from poor pharmacokinetic profiles due to rapid Phase II metabolism, Atreleuton was specifically engineered to resist enzymatic degradation. This whitepaper provides an in-depth technical analysis of Atreleuton’s chemical structure, the causality behind its resistance to UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, and the self-validating experimental protocols used to quantify its metabolic stability.

Chemical Architecture & Pharmacophore Analysis

The IUPAC name for Atreleuton is 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea[1]. The parent drug has a molecular formula of C16H15FN2O2S and a molecular weight of 318.37 g/mol [2].

The core pharmacophore of Atreleuton is its N-hydroxyurea moiety . This functional group is mechanistically indispensable; it acts as a bidentate ligand that chelates the non-heme iron atom located within the catalytic active site of the 5-LO enzyme[3]. By sequestering this iron, Atreleuton prevents the oxidation of arachidonic acid, effectively halting the downstream biosynthesis of pro-inflammatory leukotrienes (such as LTA4 and LTB4)[3].

Pathway AA Arachidonic Acid (AA) FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO Oxidation LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalysis LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase Atreleuton Atreleuton (ABT-761) Atreleuton->FiveLO Inhibits (Iron-chelating)

Fig 1. 5-Lipoxygenase pathway inhibition by Atreleuton.

However, the N-hydroxyurea group acts as a metabolic "soft spot"[4]. In vivo, it is highly susceptible to Phase II metabolism—specifically, O-glucuronidation catalyzed by UGT enzymes in the liver[4]. The resulting metabolite is Atreleuton Glucuronide (C22H23FN2O8S, MW 494.49 g/mol ), formed via the enzymatic transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the N-hydroxy oxygen[5]. This conjugation drastically increases the molecule's hydrophilicity, facilitating rapid renal excretion and terminating its pharmacological activity[4].

The Causality of Metabolic Stability: Overcoming Glucuronidation

First-generation 5-LO inhibitors, such as zileuton, suffered from rapid UGT-mediated glucuronidation, resulting in a short plasma half-life (~2.5 hours in humans) and necessitating a burdensome four-times-daily (QID) dosing regimen[4].

The structural design of Atreleuton was explicitly engineered to disrupt this metabolic liability[4]. By analyzing structure-metabolism relationships, medicinal chemists introduced key modifications to the lipophilic tail and linker regions:

  • Acetylene (Propynyl) Linker : Replacing saturated alkyl linkers with an alkyne (acetylene) linkage introduced rigid linear geometry[4].

  • Steric Shielding : The methyl group positioned on the chiral center adjacent to the N-hydroxyurea group, combined with the rigid alkyne linker, creates significant steric hindrance[4].

Causality: The UGT enzyme requires precise spatial alignment to transfer the bulky glucuronic acid from UDPGA to the substrate's hydroxyl group. The steric bulk and conformational rigidity imposed by the acetylene linker and the adjacent methyl group physically obstruct the UGT active site from accessing the N-hydroxyurea oxygen[4]. Consequently, the intrinsic clearance (


) via glucuronidation is drastically reduced[6]. Atreleuton demonstrates a >29-fold lower rate of glucuronidation in human liver microsomes compared to zileuton[4].

Experimental Protocols: In Vitro UGT Glucuronidation Assay

To validate the metabolic stability of Atreleuton and quantify the formation of Atreleuton Glucuronide, a self-validating in vitro microsomal assay is employed[6]. The use of alamethicin in this protocol is a critical causal step: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER) in microsomes. Alamethicin forms pores in the ER membrane, allowing the highly polar UDPGA cofactor to access the enzyme's active site, ensuring the assay measures true enzymatic capacity rather than membrane permeability limitations.

Step-by-Step Methodology
  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) or Cynomolgus Monkey Liver Microsomes on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM

    
    , and 0.5 mg/mL microsomal protein.
    
  • Pore Formation (Activation) : Add alamethicin (50 µg/mg of microsomal protein) to the mixture. Incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Substrate Pre-incubation : Spike Atreleuton into the suspension to achieve a final concentration gradient (e.g., 10 µM to 100 µM)[6]. Pre-incubate the samples in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Add the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM to initiate the glucuronidation reaction.

  • Termination : After exactly 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Atreleuton-d4). The organic solvent immediately denatures the UGT enzymes, halting metabolism and ensuring temporal accuracy.

  • Extraction : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification : Transfer the supernatant to LC-MS/MS vials. Monitor the specific MRM transition for Atreleuton Glucuronide (m/z 495.1

    
     specific fragment ion) to calculate the Michaelis-Menten kinetics (
    
    
    
    and
    
    
    )[6].

Workflow Step1 Hepatic Microsomes + Alamethicin Step2 Add Atreleuton (10-100 µM) Step1->Step2 Step3 Initiate with UDPGA (2 mM) Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step UGT-mediated in vitro glucuronidation assay workflow.

Data Presentation: Pharmacokinetic & Metabolic Parameters

The structural modifications in Atreleuton translated directly into superior in vivo pharmacokinetic profiles[4]. The table below summarizes the quantitative improvements achieved by mitigating N-hydroxyurea glucuronidation.

Pharmacokinetic ParameterZileuton (1st Generation)Atreleuton (2nd Generation)Fold Improvement / Impact
Human Plasma Half-life (

)
~2.5 hours~15.0 hours~6-fold longer duration[4]
Monkey Plasma Half-life (

)
0.4 hours16.0 hours40-fold longer duration[4]
Human Microsomal Glucuronidation Rate High baseline>29-fold lower rate>29x reduction in clearance[4]
Monkey Microsomal Glucuronidation Rate High baseline>12-fold lower rate>12x reduction in clearance[4]
Clinical Dosing Regimen QID (Four times daily)QD (Once daily)Enhanced patient compliance [4]

References

  • PubChem - Atreleuton | C16H15FN2O2S | CID 3086671 . National Institutes of Health (NIH). 1

  • Compound: ATRELEUTON (CHEMBL59356) . ChEMBL - EMBL-EBI.2

  • Atreleuton Glucuronide – BDGSynthesis . BDG Synthesis. 5

  • Drug metabolism in drug discovery and development . PMC - NIH. 4

  • Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay . PubMed - NIH. 6

  • Modulators of Leukotriene Biosynthesis and Receptor Activation . ACS Publications. 3

Sources

Exploratory

The Atreleuton Glucuronide Synthesis Pathway: A Technical Guide to Phase II Metabolism and Chemical Synthesis

Executive Summary Atreleuton (also known in literature as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LOX) inhibitor designed for the treatment of inflammatory diseases such as asthma and athero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (also known in literature as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LOX) inhibitor designed for the treatment of inflammatory diseases such as asthma and atherosclerosis[1][2]. The clinical viability of first-generation 5-LOX inhibitors, notably zileuton, was severely limited by their rapid Phase II metabolism—specifically, the glucuronidation of their N-hydroxyurea pharmacophore, which necessitated a burdensome four-times-daily dosing regimen[1][3].

Atreleuton was rationally engineered with an acetylene linker and a furan ring to introduce steric hindrance, effectively shielding the N-hydroxyurea moiety from rapid enzymatic conjugation[3]. This structural optimization reduced the rate of glucuronidation by more than 29-fold in human liver microsomes, extending the drug's half-life to approximately 15 hours and enabling once-daily dosing[1][3]. This whitepaper provides an in-depth technical analysis of the biological glucuronidation pathway of atreleuton, alongside field-proven protocols for both its chemical and in vitro enzymatic synthesis.

Biological Metabolic Pathway: UGT-Mediated Glucuronidation

In humans and cynomolgus monkeys, the primary clearance mechanism for atreleuton is hepatic Phase II metabolism[3][4]. The biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of membrane-bound enzymes localized in the endoplasmic reticulum of hepatocytes[5][6].

Mechanistic Causality

The N-hydroxyurea group of atreleuton acts as the nucleophilic acceptor. The UGT enzyme facilitates the transfer of a glucuronic acid moiety from the co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA) to the oxygen atom of the N-hydroxyurea group, forming an O-glucuronide[5][7]. This conjugation drastically increases the topological polar surface area and water solubility of the molecule, neutralizing its ability to chelate the active-site iron of 5-LOX and tagging the inactive metabolite for rapid renal excretion[5][8].

MetabolicPathway A Atreleuton (ABT-761) [Active 5-LOX Inhibitor] B UDP-Glucuronosyltransferase (Hepatic UGT Isoforms) A->B Hepatic Uptake D Atreleuton O-Glucuronide [Inactive Metabolite] B->D Glucuronidation (N-hydroxyurea moiety) C UDP-Glucuronic Acid (UDPGA Co-substrate) C->B Binding to UGT E Renal Excretion (Urine Clearance) D->E Systemic Elimination

Biological glucuronidation pathway of Atreleuton mediated by hepatic UGTs.

Comparative Pharmacokinetics & Metabolic Stability

The rational design of atreleuton demonstrates how mitigating a metabolic "soft spot" can profoundly impact clinical pharmacokinetics. The quantitative data below summarizes the improvements achieved by sterically hindering the glucuronidation site[1][3][4].

Table 1: Pharmacokinetic and Metabolic Comparison of 5-LOX Inhibitors

ParameterZileuton (First-Generation)Atreleuton (Second-Generation)Pharmacological Impact
In Vivo Half-Life (Human) ~2.4 hours~15.0 hours>6-fold extension in systemic circulation.
In Vivo Half-Life (Monkey) ~0.4 hours~16.0 hours>40-fold extension in preclinical models.
Glucuronidation Rate (HLMs) High (Rapid clearance)>29-fold lowerSteric hindrance successfully blocks UGT access.
Clinical Dosing Regimen 600 mg QID (4x/day)200 mg QD (1x/day)Enhanced patient compliance and sustained efficacy.

Chemical Synthesis of Atreleuton Glucuronide

To conduct rigorous pharmacokinetic (PK) profiling and metabolite identification (MetID), analytical reference standards of atreleuton glucuronide are required. Chemical synthesis is preferred over enzymatic bioreactors for generating milligram-to-gram scale quantities.

Methodological Rationale

The synthesis relies on a modified Koenigs-Knorr glycosylation. Direct conjugation with unprotected glucuronic acid is impossible due to competing side reactions and polymerization. Therefore, a protected glucuronyl donor—typically acetobromo-


-D-glucuronic acid methyl ester —is utilized.
Step-by-Step Synthesis Protocol
  • Activation and Coupling:

    • Reagents: Atreleuton (1.0 eq), acetobromo-

      
      -D-glucuronic acid methyl ester (1.5 eq), Silver Carbonate (
      
      
      
      , 2.0 eq), and 4 Å molecular sieves in anhydrous dichloromethane (DCM).
    • Causality:

      
       acts as a halophilic Lewis acid, abstracting the bromide from the donor to generate a highly reactive oxocarbenium intermediate. The molecular sieves ensure a strictly anhydrous environment, preventing the hydrolysis of the oxocarbenium ion back to a hemiacetal.
      
    • Procedure: Stir the suspension in the dark (to prevent photochemical degradation of silver salts) at room temperature for 16-24 hours. Filter through Celite to remove silver salts, and concentrate the filtrate in vacuo.

  • Global Deprotection:

    • Reagents: Lithium hydroxide (LiOH, 0.1 M) in a Methanol/Water (4:1) mixture at 0°C.

    • Causality: The acetyl protecting groups and the methyl ester must be hydrolyzed to yield the free glucuronide. LiOH at 0°C provides mild basic conditions. Using stronger bases (like NaOH at room temperature) risks

      
      -elimination of the glucuronic acid moiety, a common degradation pathway for O-glucuronides that destroys the target molecule.
      
    • Procedure: Monitor the reaction via LC-MS. Upon complete deprotection (typically 2-4 hours), neutralize the mixture with Amberlite IR-120 (

      
       form) resin to pH 6.0, filter, and lyophilize.
      
  • Purification:

    • Purify the crude product using preparative Reverse-Phase HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% formic acid to yield the pure atreleuton glucuronide reference standard.

ChemicalSynthesis S1 Atreleuton (N-hydroxyurea core) R1 Coupling Reaction (Ag2CO3, DCM, Dark, RT) S1->R1 S2 Acetobromo-α-D-glucuronic acid methyl ester S2->R1 I1 Protected Atreleuton Glucuronide R1->I1 Glycosidic Bond Formation R2 Global Deprotection (LiOH, MeOH/H2O, 0°C) I1->R2 P1 Atreleuton Glucuronide (Purified Reference Standard) R2->P1 Ester & Acetyl Hydrolysis

Step-by-step chemical synthesis workflow for Atreleuton Glucuronide.

In Vitro Enzymatic Synthesis Protocol

For evaluating intrinsic clearance (


) and generating authentic biological standards for LC-MS/MS tuning, in vitro enzymatic synthesis using Human Liver Microsomes (HLMs) is the gold standard[4][6].
Self-Validating Assay Methodology
  • Latency Reversal (Pore Formation):

    • Action: Mix pooled HLMs (1.0 mg protein/mL) with alamethicin (25 µg/mg protein) in 50 mM Tris-HCl buffer (pH 7.4) and incubate on ice for 15 minutes[6].

    • Causality: UGT active sites are sequestered inside the luminal side of the microsomal membrane. Alamethicin is a pore-forming peptide that permeabilizes the membrane, allowing the highly polar UDPGA co-substrate to access the enzyme. Without this step, UGT activity is artificially suppressed (enzyme latency).

  • Substrate Pre-Incubation:

    • Action: Add atreleuton (final concentration 10-100 µM) and

      
       (final concentration 5 mM) to the mixture. Pre-incubate at 37°C for 5 minutes.
      
    • Causality: Magnesium ions (

      
      ) are essential cofactors that neutralize the negative charges on the phosphate groups of UDPGA, facilitating its binding to the UGT active site[6].
      
  • Reaction Initiation & Control:

    • Action: Initiate the reaction by adding UDPGA (final concentration 5 mM)[5][6].

    • Validation Control: Simultaneously run a parallel control sample where UDPGA is replaced with an equal volume of buffer. Any depletion of atreleuton in the control indicates non-UGT mediated degradation (e.g., instability or CYP450 activity, though NADPH is absent).

  • Quenching and Extraction:

    • Action: After 30-60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the UGT enzymes, halting the reaction, and precipitates the microsomal proteins.

    • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is collected for immediate LC-MS/MS analysis to quantify atreleuton glucuronide formation.

References

  • Drug metabolism in drug discovery and development - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Modulators of Leukotriene Biosynthesis and Receptor Activation - ACS Publications. American Chemical Society. Available at:[Link]

  • Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay - PubMed. National Institutes of Health. Available at:[Link]

  • Safety and efficacy of the 5-lipoxygenase-activating protein inhibitor AZD5718 in patients with recent myocardial infarction: The phase 2a FLAVOUR study - ResearchGate. ResearchGate. Available at:[Link]

  • Identification of a novel, in vitro O‐glucuronide metabolite of a MEK inhibitor, AR00340509, linked by way of a carbonyl oxygen - ResearchGate. ResearchGate. Available at:[Link]

  • Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia - PMC. National Institutes of Health. Available at:[Link]

  • Combined use of irinotecan with histone deacetylase inhibitor belinostat could cause severe toxicity by inhibiting SN-38 glucuronidation via UGT1A1 | Oncotarget. Oncotarget. Available at:[Link]

Sources

Foundational

Technical Guide: In Vivo Formation and Characterization of Atreleuton Glucuronide

Executive Summary Atreleuton (ABT-761) is a second-generation, selective 5-lipoxygenase (5-LO) inhibitor designed to overcome the pharmacokinetic limitations of its predecessor, zileuton.[1] While zileuton suffers from r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (ABT-761) is a second-generation, selective 5-lipoxygenase (5-LO) inhibitor designed to overcome the pharmacokinetic limitations of its predecessor, zileuton.[1] While zileuton suffers from rapid clearance due to extensive glucuronidation, Atreleuton was structurally optimized to resist this metabolic pathway, resulting in a half-life of approximately 16–17 hours in humans.

Despite this optimization, the in vivo formation of Atreleuton Glucuronide remains a critical quality attribute (CQA) in safety pharmacology. As a Phase II conjugate, its formation dictates the drug's elimination kinetics and potential for enterohepatic recycling.[2] This guide details the mechanistic basis of this formation, the specific challenges in its bioanalysis, and the protocols required to characterize it in preclinical and clinical matrices.

Chemical Basis & Metabolic Pathway[1][2]

Structural Determinants

Atreleuton is an N-hydroxyurea derivative.[1][3][4] Unlike carboxylic acid-containing drugs that form reactive acyl-glucuronides, Atreleuton forms an N-O-glucuronide via the hydroxylamine moiety of the urea group.[1]

  • Substrate: Atreleuton (1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea).[1]

  • Site of Metabolism: The N-hydroxy group (-N(OH)-).[1]

  • Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl oxygen.[1]

The "Resistance" Hypothesis

The primary medicinal chemistry objective for Atreleuton was to reduce the rate of this specific reaction.[1] By introducing a bulky alkyne-thienyl side chain, the steric hindrance around the N-hydroxyurea pharmacophore was increased, reducing the affinity of UGT enzymes compared to zileuton.

Pathway Visualization

The following diagram illustrates the conjugation pathway and the theoretical UGT isoforms involved (based on structural analogs like zileuton, primarily UGT1A9 and UGT1A3).

MetabolicPathway cluster_0 Liver / Intestine Atreleuton Atreleuton (Substrate) UGT UGT Enzymes (Microsomal) Atreleuton->UGT Binding UDPGA UDPGA (Cofactor) UDPGA->UGT Cosubstrate Glucuronide Atreleuton-O-Glucuronide (Phase II Metabolite) UGT->Glucuronide Glucuronosyl Transfer Elimination Renal/Biliary Elimination Glucuronide->Elimination Transport

Caption: Figure 1. The Phase II metabolic pathway of Atreleuton via UDP-glucuronosyltransferase (UGT) enzymes.[1]

In Vivo Formation Dynamics

Species-Specific Glucuronidation

Preclinical safety assessment relies on selecting a species that mimics human metabolism.[1] For N-hydroxyurea 5-LO inhibitors, glucuronidation rates vary significantly:

  • Monkey (Cynomolgus): historically shows stereoselective glucuronidation patterns similar to humans for this class of compounds.[1]

  • Rat: Often exhibits higher rates of biliary excretion of the parent drug, potentially masking the glucuronidation pathway.

Pharmacokinetic Impact

Although Atreleuton is "resistant" to glucuronidation, the metabolite is still formed.

  • Clearance: The formation of the glucuronide represents a terminal elimination pathway.[1]

  • Reversibility: N-O-glucuronides can be hydrolyzed by

    
    -glucuronidase in the gut bacteria, regenerating the parent Atreleuton.[1] This enterohepatic recirculation  contributes to the extended half-life (16h) observed in clinical trials.[1]
    

Analytical Methodologies

Quantifying Atreleuton Glucuronide requires distinguishing it from the parent drug and potential isomers.[1] Direct measurement using LC-MS/MS is the gold standard.[1]

Sample Preparation Strategy

Direct protein precipitation is preferred over liquid-liquid extraction (LLE) for the glucuronide, as the polar conjugate may not extract well into organic solvents like ethyl acetate which are used for the parent lipophilic drug.

Table 1: Analytical Parameters for Atreleuton & Metabolite

ParameterAtreleuton (Parent)Atreleuton Glucuronide
Polarity Lipophilic (LogP ~2.[1]7)Hydrophilic (Polar)
Ionization ESI+ (Protonated, [M+H]+)ESI- (Deprotonated) or ESI+
MRM Transition 319.1

157.1
495.1

319.1 (Loss of Gluc)
Extraction LLE (Ethyl Acetate/Hexane)Protein Precipitation (MeOH/ACN)
Stability StableSensitive to in-source fragmentation
Enzymatic Hydrolysis Validation

To confirm the identity of the metabolite in the absence of a synthetic standard, a differential hydrolysis assay is required.

Protocol:

  • Aliquot plasma/urine sample.[1]

  • Treat Aliquot A with

    
    -glucuronidase (Helix pomatia).[1]
    
  • Treat Aliquot B with buffer only (Control).[1]

  • Incubate at 37°C for 2 hours.

  • Result: If Atreleuton peaks increase in Aliquot A while the putative metabolite peak disappears, the metabolite is confirmed as the glucuronide.[1]

Experimental Protocol: In Vivo Characterization

This workflow describes the isolation and characterization of the glucuronide from plasma samples derived from a pharmacokinetic study.

Workflow Logic

The experiment is designed to capture the "metabolic ratio"—the AUC of the glucuronide versus the parent. A low ratio confirms the design success of Atreleuton; a high ratio indicates potential clearance liabilities.[1]

Workflow Sample Plasma Sample (Time course: 0-24h) Precipitation Protein Precipitation (3:1 Acetonitrile:Plasma) Sample->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Isolation Centrifuge->Supernatant Dilution Dilution (1:1) with 0.1% Formic Acid Supernatant->Dilution LCMS LC-MS/MS Analysis (C18 Column, Gradient) Dilution->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data

Caption: Figure 2.[1][5] Bioanalytical workflow for the extraction and quantification of Atreleuton Glucuronide.

Step-by-Step Methodology

Step 1: Sample Collection

  • Collect whole blood into K2EDTA tubes.[1]

  • Centrifuge at 3000 rpm for 10 min at 4°C to harvest plasma.

  • Critical: Add a commercially available esterase inhibitor if acyl-glucuronide migration is suspected (though less likely for Atreleuton, it is Good Laboratory Practice).[1]

Step 2: Extraction (Protein Precipitation) [1]

  • Add 50

    
    L of plasma to a 96-well plate.
    
  • Add 150

    
    L of ice-cold Acetonitrile containing internal standard (e.g., deuterated Atreleuton).[1]
    
  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

Step 3: Chromatographic Separation

  • Column: Reverse-phase C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Rationale: The glucuronide will elute earlier (more polar) than the parent Atreleuton.[1] Ensure the gradient starts with low organic content (5%) to retain the polar glucuronide.[1]

Step 4: Mass Spectrometry Detection

  • Operate in MRM mode.[1]

  • Monitor transition 495

    
     319 (Glucuronide) and 319 
    
    
    
    157 (Parent).[1]
  • Verify the absence of "in-source fragmentation" where the glucuronide breaks down in the source to mimic the parent, leading to overestimation of parent drug levels. This is checked by injecting a pure glucuronide standard if available, or monitoring the separation of the two peaks.

Clinical Implications & Safety

Renal Clearance

Unlike the lipophilic parent drug, Atreleuton Glucuronide is water-soluble and cleared renally.

  • Clinical Note: In patients with renal impairment, the glucuronide may accumulate. While N-O-glucuronides are generally non-reactive (unlike acyl-glucuronides which can bind to proteins), accumulation can lead to deconjugation and reabsorption, paradoxically increasing exposure to the parent drug.[1]

Drug-Drug Interactions (DDI)

Since Atreleuton is a substrate for UGTs (likely UGT1A9), co-administration with strong UGT inhibitors (e.g., probenecid, valproic acid) could theoretically inhibit glucuronide formation, increasing Atreleuton levels. Conversely, Atreleuton Glucuronide itself is a substrate for efflux transporters (MRP2/MRP3), representing another potential interaction node.

References

  • Brooks, C.D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][3][4] Journal of Medicinal Chemistry.[1][3] Link

  • Bell, R.L., et al. (1997).[1] ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[1][3] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Tardif, J.C., et al. (2010).[1] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][6][7][8] Circulation: Cardiovascular Imaging.[1][6][9] Link

  • Rowland, A., et al. (2013).[1] The "protein binding-turnover" hypothesis for the disposition of acyl glucuronides.[1] (Contextual reference for glucuronide kinetics). Link

  • Shipkova, M., et al. (2003).[1] Glucuronide conjugation in drug metabolism.[1][5][10][11] (General reference for UGT pathways). Link

Sources

Exploratory

Technical Monograph: Atreleuton Glucuronide

This guide serves as an advanced technical monograph on Atreleuton Glucuronide , the primary Phase II metabolite of the selective 5-lipoxygenase (5-LO) inhibitor Atreleuton (ABT-761).[1] CAS Number: 2021252-98-0 Parent C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph on Atreleuton Glucuronide , the primary Phase II metabolite of the selective 5-lipoxygenase (5-LO) inhibitor Atreleuton (ABT-761).[1]

CAS Number: 2021252-98-0 Parent Compound: Atreleuton (ABT-761, VIA-2291) Primary Application: Drug Metabolism & Pharmacokinetics (DMPK), Metabolite Identification, Bioanalytical Standards.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Atreleuton Glucuronide is the glycosidic conjugate formed via the enzymatic transfer of glucuronic acid to the N-hydroxyurea pharmacophore of Atreleuton. This metabolic conversion significantly increases the polarity of the lipophilic parent drug, facilitating renal excretion.

Core Chemical Data
PropertySpecification
Chemical Name N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-(β-D-glucopyranuronosyloxy)urea
CAS Number 2021252-98-0
Parent CAS 154355-76-7 (Atreleuton)
Molecular Formula C₂₂H₂₃FN₂O₈S
Molecular Weight 494.49 g/mol
Appearance Off-white to pale yellow solid (Standard Grade)
Solubility Soluble in DMSO, Methanol, Water (pH > 7.[1][2][3]0)
Purity Standard >95% (HPLC/NMR for bioanalytical reference)
Structural Causality

The parent compound, Atreleuton, contains an N-hydroxyurea moiety (


).[1] This functional group is a known "metabolic soft spot."[4] While Atreleuton was structurally optimized (2nd generation) to be more resistant to glucuronidation than its predecessor Zileuton , it still undergoes Phase II conjugation.[1]

The glucuronidation occurs primarily at the hydroxyl oxygen of the N-hydroxyurea group (O-glucuronidation), rendering the molecule pharmacologically inactive against 5-LO but critical for clearance analysis.[1]

Metabolic Pathway & Biosynthesis[1][9]

The formation of Atreleuton Glucuronide is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[1] Based on structural congeners (Zileuton), UGT1A9 and UGT1A1 are the primary isoforms driving this reaction in human liver microsomes (HLM).

Pathway Visualization

The following diagram illustrates the biotransformation of Atreleuton to its glucuronide conjugate.

Atreleuton_Metabolism Atreleuton Atreleuton (Parent) C16H15FN2O2S (Lipophilic 5-LO Inhibitor) Glucuronide Atreleuton Glucuronide C22H23FN2O8S (Renal Clearance Product) Atreleuton->Glucuronide Phase II Conjugation (N-hydroxy-O-glucuronidation) Cofactor UDP-Glucuronic Acid (UDPGA) Enzyme UGT Isoforms (UGT1A9 / UGT1A1) Cofactor->Enzyme Enzyme->Glucuronide Catalysis

Figure 1: Phase II metabolic pathway of Atreleuton mediated by UGT enzymes.[1]

Experimental Protocols

In Vitro Enzymatic Synthesis (Microsomal Incubation)

For researchers needing to generate the glucuronide metabolite in situ for metabolite identification (MetID) studies without purchasing the isolated standard.

Reagents:

  • Substrate: Atreleuton (10 µM final concentration).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

  • Cofactor: UDP-glucuronic acid (UDPGA) (2-5 mM).[1]

  • Pore Forming Agent: Alamethicin (25 µg/mg protein) – Critical for accessing luminal UGTs.[1]

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) + 5 mM MgCl₂.[1]

Workflow:

  • Activation: Pre-incubate HLM with Alamethicin on ice for 15 minutes to permeabilize the microsomal membrane (UGT active sites are luminal).

  • Equilibration: Add Buffer, MgCl₂, and Atreleuton; pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDPGA to start the reaction.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v).

  • Preparation: Centrifuge at 10,000 x g for 10 mins; inject supernatant into LC-MS.

LC-MS/MS Bioanalytical Parameters

To detect and quantify Atreleuton Glucuronide, use the following Multiple Reaction Monitoring (MRM) transitions. The loss of the glucuronic acid moiety (-176 Da) is the characteristic fragmentation pattern.

ParameterSetting
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) 495.1 [M+H]⁺
Product Ion (Q3) 319.1 [M+H - Glucuronide]⁺ (Quantifier)
Secondary Product 177.0 (Glucuronic Acid fragment)
Cone Voltage 30-40 V
Collision Energy 20-35 eV
Retention Time Elutes ~1.5 - 2.0 mins earlier than Parent (Reverse Phase C18)

Analytical Workflow Logic

The following flowchart details the decision matrix for confirming the presence of Atreleuton Glucuronide in biological samples (plasma/urine).

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN/MeOH) Sample->Extract LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Check1 Q1 Scan: m/z 495? LCMS->Check1 Result_Pos Confirmed: Atreleuton Glucuronide LCMS->Result_Pos Signal Shift to Parent (319 m/z) Check2 Neutral Loss Scan: -176 Da? Check1->Check2 Yes Result_Neg Not Detected Check1->Result_Neg No Enzymatic_Hydrolysis β-Glucuronidase Treatment Check2->Enzymatic_Hydrolysis Ambiguous Check2->Result_Pos Yes (Direct ID) Enzymatic_Hydrolysis->LCMS Re-inject

Figure 2: Analytical decision tree for metabolite identification.

Clinical & Pharmacological Context

While Atreleuton Glucuronide is pharmacologically inactive, its quantification is vital for:

  • Safety Assessment: High circulating levels of acyl- or N-glucuronides can sometimes be reactive (though less common with N-hydroxyureas than acyl glucuronides).[1]

  • Renal Impairment Studies: As a polar conjugate, its clearance is dependent on renal function. Accumulation may occur in patients with kidney disease.

  • Inter-species Scaling: The rate of glucuronidation varies significantly between species (Rat vs. Dog vs. Human), making the glucuronide standard essential for validating allometric scaling models.

References

  • Brooks, C. D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1] Journal of Medicinal Chemistry, 38(24), 4768-4778.[1] Link

  • Bell, R. L., et al. (1997).[1] ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[1] Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373.[1] Link

  • BDG Synthesis. (2024). Atreleuton Glucuronide Reference Standard (CAS 2021252-98-0).[1][5] Certified Reference Materials.[6] Link

  • Shipkova, M., et al. (2003).[1] Glucuronidation in therapeutic drug monitoring. Clinical Chimica Acta, 328(1-2), 191.[1] (Contextual reference for N-hydroxyurea glucuronidation mechanisms).

Sources

Foundational

The Pharmacokinetic and Analytical Profiling of Atreleuton Glucuronide: A Technical Guide

Executive Summary Atreleuton (also known in clinical literature as ABT-761 or VIA-2291) is a potent, orally bioavailable, second-generation 5-lipoxygenase (5-LO) inhibitor. Originally developed to target leukotriene-medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (also known in clinical literature as ABT-761 or VIA-2291) is a potent, orally bioavailable, second-generation 5-lipoxygenase (5-LO) inhibitor. Originally developed to target leukotriene-mediated inflammatory pathways in asthma and acute coronary syndrome (ACS), its pharmacokinetic viability relies heavily on its metabolic profile[1]. As an N-hydroxyurea derivative, Atreleuton undergoes extensive Phase II metabolism. This whitepaper provides an in-depth technical analysis of Atreleuton Glucuronide , detailing its molecular weight, stereoselective metabolic pathways, and the rigorous analytical methodologies required for its quantification in biological matrices.

Molecular Architecture & Physicochemical Properties

The biotransformation of Atreleuton into its primary metabolite, Atreleuton Glucuronide, is catalyzed by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This Phase II conjugation involves the covalent addition of a glucuronic acid moiety (


) to the N-hydroxyurea pharmacophore, significantly increasing the molecule's polarity to facilitate renal and biliary excretion.

The addition of the glucuronyl group results in a precise mass shift of


, transitioning the parent drug to its inactive, highly polar metabolite[2].
Quantitative Data Summary

The following table summarizes the physicochemical shift from the active parent compound to the glucuronide metabolite:

PropertyAtreleuton (Active Parent)Atreleuton Glucuronide (Metabolite)
Molecular Formula

[3]

[2]
Molecular Weight

[3]

[2]
Mass Shift (

)
-

(Addition of

)
Pharmacological State Potent 5-LO InhibitorInactive / Excretory Form
Solubility Profile Lipophilic (soluble in DMSO/MeOH)Highly Polar / Hydrophilic

Metabolic Pathway & Stereoselective Glucuronidation

The clinical superiority of Atreleuton over first-generation 5-LO inhibitors (such as zileuton) is rooted in its stereochemistry. During structural optimization, researchers discovered that the (R)-enantiomer of Atreleuton exhibited profound resistance to in vitro glucuronidation in hepatic microsomes compared to its (S)-counterpart[4].

This stereoselective resistance delays the formation of Atreleuton Glucuronide, thereby prolonging the systemic half-life of the active drug and enabling a once-daily dosing regimen[4]. The primary site of conjugation is the N-hydroxy group, which is highly susceptible to UGT-mediated attack, forming an O-glucuronide.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX Oxidation LT Leukotrienes (LTB4, LTE4) Inflammatory Mediators LOX->LT Synthesis AT Atreleuton (Active Drug) MW: 318.37 g/mol AT->LOX Competitive Inhibition UGT Hepatic UGT Enzymes (Phase II Metabolism) AT->UGT Glucuronidation ATG Atreleuton Glucuronide MW: 494.49 g/mol UGT->ATG + C6H8O6 (176.12 Da) Ex Renal / Biliary Excretion ATG->Ex Clearance

Fig 1: 5-LO inhibition by Atreleuton and its Phase II glucuronidation clearance pathway.

Analytical Methodology: LC-MS/MS Quantification Protocol

Quantifying Atreleuton Glucuronide in biological matrices (e.g., plasma, urine) requires specific analytical considerations. Because glucuronides are highly polar and thermally labile, Gas Chromatography (GC) is unsuitable without complex derivatization. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that matrix effects, recovery losses, and thermal degradation are actively monitored and controlled.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot

    
     of plasma. Spike with 
    
    
    
    of an isotopically labeled internal standard (e.g., Atreleuton-d4 Glucuronide).
  • Action: Add

    
     of ice-cold acetonitrile (
    
    
    
    ), vortex for 30 seconds, and centrifuge at
    
    
    for 10 minutes.
  • Causality: Protein precipitation (PPT) is chosen over liquid-liquid extraction (LLE) because the highly polar glucuronide partitions poorly into organic solvents. The use of ice-cold acetonitrile is critical to prevent the thermal hydrolysis of the labile N-O-glucuronide bond back into the parent drug.

Step 2: Chromatographic Separation

  • Action: Transfer the supernatant, evaporate under gentle nitrogen flow, and reconstitute in the mobile phase. Inject

    
     onto a C18 reverse-phase column.
    
  • Action: Run a gradient elution using Mobile Phase A (

    
     Formic Acid in Water) and Mobile Phase B (
    
    
    
    Formic Acid in Acetonitrile).
  • Causality: The acidic modifier (formic acid) is essential. It keeps the carboxylic acid moiety of the glucuronic acid fully protonated during the run, preventing secondary interactions with the stationary phase that cause severe peak tailing.

Step 3: MS/MS Detection (Negative ESI)

  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode.

  • Action: Monitor the Multiple Reaction Monitoring (MRM) transition from

    
     to 
    
    
    
    .
  • Causality: Negative mode is mandated because the carboxylic acid group on the glucuronide readily loses a proton, yielding a strong

    
     precursor ion at 
    
    
    
    . The collision-induced dissociation (CID) predictably cleaves the glucuronyl moiety (a neutral loss of
    
    
    ), yielding the stable aglycone product ion at
    
    
    .

Step 4: System Validation (Matrix Effect Check)

  • Action: Perform a post-column infusion of the neat Atreleuton Glucuronide standard while injecting a blank matrix extract.

  • Causality: This validates the system by proving that endogenous plasma phospholipids eluting from the column do not cause ion suppression at the specific retention time of the analyte.

Workflow S1 1. Sample Aliquot Add Internal Standard to Plasma S2 2. Protein Precipitation Add Cold Acetonitrile (4°C) S1->S2 S3 3. Centrifugation 14,000 x g for 10 min S2->S3 S4 4. Supernatant Transfer Dry under N2, Reconstitute S3->S4 S5 5. LC Separation C18 Column, Acidic Gradient S4->S5 S6 6. MS/MS Detection ESI Negative Mode (MRM 493.5 -> 317.4) S5->S6

Fig 2: Step-by-step LC-MS/MS workflow for the quantification of Atreleuton Glucuronide.

Clinical & Pharmacokinetic Implications

The rate at which Atreleuton is converted to Atreleuton Glucuronide directly dictates the drug's clinical efficacy. In Phase II clinical trials for Acute Coronary Syndrome (ACS), VIA-2291 (Atreleuton) demonstrated a significant, dose-dependent reduction in leukotriene B4 (LTB4) production[1].

Because the (R)-enantiomer resists rapid glucuronidation, patients achieved sustained 5-LO inhibition over a 24-hour period with a single dose[4]. Monitoring the plasma and urinary levels of Atreleuton Glucuronide (


) serves as a direct biomarker for drug clearance, ensuring that steady-state pharmacokinetics are maintained without risking systemic toxicity.

References

  • National Center for Biotechnology Information (PubChem). "Atreleuton | C16H15FN2O2S | CID 3086671" PubChem Database.3

  • BDG Synthesis. "Atreleuton Glucuronide" BDG Synthesis Catalog. 2

  • Brooks CD, et al. "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor." Journal of Medicinal Chemistry. 1995. 4

  • Tardif JC, et al. "Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome." Circulation. 2010. 1

Sources

Exploratory

Atreleuton (ABT-761) Metabolism and Glucuronidation: Overcoming Phase II Clearance in 5-Lipoxygenase Inhibitors

Executive SummaryAtreleuton (also known as ABT-761 or VIA-2291) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO), an enzyme critical for the biosynthesis of pro-inflammatory leukotri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryAtreleuton (also known as ABT-761 or VIA-2291) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO), an enzyme critical for the biosynthesis of pro-inflammatory leukotrienes[1]. While first-generation 5-LO inhibitors containing an N-hydroxyurea pharmacophore (e.g., zileuton) suffer from rapid Phase II metabolic clearance via glucuronidation, Atreleuton was rationally designed to resist this metabolic liability. This technical guide details the mechanistic basis of Atreleuton's metabolism, the role of uridine diphosphate-glucuronosyltransferases (UGTs), and provides a robust, self-validating in vitro protocol for assessing glucuronidation rates in drug development.

The 5-Lipoxygenase Pathway and the N-Hydroxyurea PharmacophoreThe 5-LO enzyme, in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the two-step oxygenation and dehydration of arachidonic acid into the unstable intermediate leukotriene A4 (LTA4)[2].LTA4 is subsequently converted into LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of asthma, atherosclerosis, and vascular inflammation[1].Atreleuton directly binds to and inhibits 5-LO, preventing the formation of these downstream inflammatory mediators[1]. Like its predecessor zileuton, Atreleuton utilizes an N-hydroxyurea moiety to chelate the active-site non-heme iron of 5-LO. However, this specific functional group presents a significant metabolic challenge:the hydroxylamine oxygen is highly susceptible to Phase II conjugation, specifically N-hydroxy glucuronidation[3].

Pathway AA Arachidonic Acid LOX 5-LOX / FLAP Complex AA->LOX Binding HPETE 5-HPETE LOX->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 LTB4 & CysLTs (Pro-inflammatory) LTA4->LTB4 Downstream Enzymes Atreleuton Atreleuton (ABT-761) Atreleuton->LOX Direct Inhibition

Leukotriene biosynthesis pathway and the targeted inhibition of 5-LOX by Atreleuton.

Metabolic Liability: UGT-Mediated Glucuronidation

In human metabolism, the N-hydroxyurea group is a prime substrate for UGTs—1[1]. These membrane-bound enzymes, localized in the endoplasmic reticulum (ER) of hepatocytes, catalyze the transfer of glucuronic acid from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the N-hydroxy oxygen, forming a highly water-soluble O-glucuronide.

For first-generation inhibitors like zileuton, this rapid N-hydroxy glucuronidation results in an exceptionally short clinical half-life (~2.5 hours), necessitating a burdensome four-times-daily (QID) dosing regimen.

Structural Optimization of Atreleuton

To overcome this liability, Atreleuton was optimized through rigorous structure-metabolism relationship (SMR) studies.2[2].2[2].

Quantitative Data: Pharmacokinetic & Metabolic Comparison
Pharmacokinetic/Metabolic ParameterZileuton (First-Generation)Atreleuton (ABT-761)
Primary Target 5-Lipoxygenase (5-LO)5-Lipoxygenase (5-LO)
Primary Clearance Mechanism Rapid N-hydroxy glucuronidationReduced N-hydroxy glucuronidation
Major UGT Isoforms Involved UGT1A9, UGT2B7[3][1]UGT1A9, UGT2B7
Relative Glucuronidation Rate (HLM) Baseline (High)>29-fold lower[2]
In Vivo Half-Life (Human) ~2.5 hours16 - 17 hours[4]
Clinical Dosing Frequency QID (Four times daily)QD (Once daily)[4][2]

In Vitro Glucuronidation Assay: A Self-Validating Protocol

To accurately quantify the metabolic stability of compounds like Atreleuton, researchers must utilize Human Liver Microsomes (HLMs) supplemented with specific cofactors. A critical challenge in UGT assays is "enzyme latency."5[5].

As a Senior Application Scientist, I recommend the following self-validating protocol utilizing alamethicin to abolish this latency, ensuring that the measured intrinsic clearance (


) reflects true enzyme kinetics rather than membrane permeability artifacts.

Workflow Step1 1. HLM Preparation Thaw Human Liver Microsomes on ice Step2 2. Membrane Permeabilization Add Alamethicin (50 µg/mg protein) Step1->Step2 Step3 3. Pre-Incubation Add Atreleuton, MgCl2, Tris buffer Incubate at 37°C for 5 min Step2->Step3 Step4 4. Reaction Initiation Add UDPGA cofactor Step3->Step4 Step5 5. Termination Quench with ice-cold acetonitrile Step4->Step5 Step6 6. Quantification LC-MS/MS analysis Step5->Step6

Step-by-step in vitro UGT glucuronidation assay workflow using human liver microsomes.

Step-by-Step Methodology:
  • Microsome Preparation : Thaw pooled HLMs on ice.5[5].

    • Causality: Tris buffer maintains physiological pH, critical for optimal UGT folding and ionization of the substrate.

  • Membrane Permeabilization (Critical Step) :5[5]. Incubate on ice for 15 minutes.

    • Causality:5[5].

  • Cofactor and Substrate Addition :5

    5[5].
    
    • Causality:5

      5[5].
      
  • Pre-Incubation :5[5].

    • Causality: Ensures thermal equilibrium before initiating the enzymatic reaction, preventing artificial lag phases in initial velocity measurements.

  • Reaction Initiation : Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

  • Termination : At specific time points (e.g., 0, 15, 30, 60 minutes),5[5].

    • Causality: The organic solvent instantly denatures the UGT enzymes, halting the reaction, while simultaneously precipitating microsomal proteins for cleaner downstream analysis.

  • Quantification : Centrifuge the quenched samples at 14,000 x g for 10 minutes.6[6].

Conclusion and Clinical Implications

The metabolic engineering of Atreleuton represents a paradigm shift in the development of leukotriene modifiers.5[5], 2[2].7[7].

References

  • WO2011038097A2 - Indolizine inhibitors of 5-lipoxygenase - Google Patents URL
  • Atreleuton: A Technical Pharmacology Profile - Benchchem URL
  • In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin - ResearchGate URL
  • A broad-spectrum lipidomics screen of antiinflammatory drug combinations in human blood - JCI URL
  • Buy N-Benzoylbenzamide | 614-28-8 - Smolecule URL
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718)
  • MetXBioDB Metabolite Biotransformations - Kaggle URL
  • UGT1A9 Gene - GeneCards URL

Sources

Foundational

Advanced Analytical Strategies for Identifying Atreleuton Metabolites in Human Plasma

Introduction: The Mechanistic Context of Atreleuton Atreleuton (also known in literature as ABT-761 or VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme[1.6]. In the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Context of Atreleuton

Atreleuton (also known in literature as ABT-761 or VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme[1.6]. In the arachidonic acid cascade, 5-LO—facilitated by the 5-lipoxygenase-activating protein (FLAP)—catalyzes the conversion of arachidonic acid into the unstable intermediate leukotriene A4 (LTA4)[1.8]. LTA4 is subsequently metabolized into potent pro-inflammatory lipid mediators, including LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4)[1.3].

Understanding the metabolic fate of Atreleuton in plasma is critical for optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) profile in clinical applications, such as cardiovascular disease and asthma.

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 Oxidation FLAP FLAP FLAP->LOX5 Activation LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 LTB4 & CysLTs LTA4->LTB4 Hydrolase/Synthase Atreleuton Atreleuton (VIA-2291) Atreleuton->LOX5 Direct Inhibition

Caption: Arachidonic acid cascade and 5-LO inhibition by Atreleuton.

Analytical Challenges in Plasma Matrices

Identifying drug metabolites in plasma requires overcoming severe analytical hurdles. Human plasma is a complex matrix rich in endogenous lipids (e.g., glycerophospholipids) that cause significant ion suppression during electrospray ionization (ESI)[1.2]. Furthermore, circulating metabolites often exist at sub-nanomolar concentrations compared to the parent drug, necessitating highly sensitive and selective chromatographic methods[1.11]. To confidently identify Atreleuton metabolites (e.g., potential glucuronides, N-hydroxy reductions, or oxidation products), we must deploy a self-validating analytical workflow.

Workflow Plasma Human Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC HRMS High-Resolution MS/MS UPLC->HRMS Data Mass Defect Filtering (MDF) HRMS->Data Metabolites Identified Metabolites Data->Metabolites

Caption: Self-validating LC-HRMS/MS workflow for Atreleuton metabolite identification.

Step-by-Step Experimental Methodology

As a Senior Application Scientist, I design protocols not merely as a sequence of steps, but as a holistic system where every phase validates the next.

Protocol 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Simple protein precipitation (PPT) is insufficient for metabolite identification because it leaves a high concentration of phospholipids in the extract. These co-elute with hydrophobic metabolites and quench the MS signal. SPE provides orthogonal selectivity, washing away salts and phospholipids while concentrating the trace analytes.

  • Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled (SIL) internal standard (e.g., Atreleuton-d4).

    • Self-Validation Mechanism: The SIL standard ensures that any loss during the SPE process is mathematically accounted for. If the SIL recovery drops below 70%, the extraction batch is automatically flagged for matrix interference.

  • Disruption: Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding and ionize basic functional groups.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar endogenous interferences.

  • Elution: Elute Atreleuton and its metabolites with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: UPLC-HRMS/MS Acquisition Strategy

Causality: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Q-TOF analyzer is mandatory. Atreleuton contains a distinct fluorophenyl moiety; thus, its metabolites will exhibit a specific mass defect and isotopic pattern. By acquiring data in full-scan MS coupled with data-dependent MS/MS (DDA), we can computationally strip away endogenous plasma components post-acquisition.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes to ensure baseline separation of isomeric metabolites (e.g., positional isomers of hydroxylation).

  • Ionization: Operate the mass spectrometer in Positive/Negative ESI switching mode. Use Data-Dependent Acquisition (DDA) triggering MS/MS on the top 5 most intense ions.

  • Data Processing (Mass Defect Filtering - MDF): Apply MDF centered around the exact mass of Atreleuton.

    • Self-Validation Mechanism: The system is validated by injecting a neat standard of Atreleuton to generate a reference MS/MS fragmentation library. Metabolites must share at least one core fragment ion (e.g., the fluorophenylmethyl-thienyl core) with the parent drug to be positively identified, eliminating false positives from endogenous plasma lipids.

Pharmacokinetic & Pharmacodynamic Profiling

Evaluating the efficacy of Atreleuton involves tracking its plasma concentration alongside its downstream PD markers. Clinical and preclinical data show that Atreleuton exerts an ~80-90% inhibition of LTB4 production ex vivo, with a terminal half-life of approximately 15-17 hours[1.12]. Notably, Atreleuton demonstrates a lack of cytochrome P450 1A2 (CYP1A2) interaction, indicating that its primary metabolic clearance relies on other pathways, such as phase II glucuronidation or alternative CYP isoforms[1.13].

Quantitative Pharmacological Parameters of Atreleuton
ParameterValueMatrix / ModelReference
5-LO Inhibition (IC₅₀) 23 nMRat basophil leukemia cell lysates[1.6]
LTB₄ Formation (IC₅₀) 160 nMIsolated human whole blood[1.6]
Terminal Half-life (t½) 15 – 17 hoursHuman Plasma[1.12]
Ex vivo LTB₄ Reduction ~80 – 90%Human Whole Blood (Clinical)[1.12]
CYP1A2 Interaction NegligibleHuman Plasma[1.13]

References

  • Source: JCI (Journal of Clinical Investigation)
  • Source: Circulation Research (AHA Journals)
  • Atreleuton: A Technical Pharmacology Profile Source: BenchChem URL
  • Indolizine inhibitors of 5-lipoxygenase (WO2011038097A2)
  • Source: Researcher.
  • Effects of a 5-lipoxygenase inhibitor, ABT-761, on exercise-induced bronchoconstriction and urinary LTE4 in asthmatic patients Source: ERS Publications URL
  • Source: PubMed (NIH)
Exploratory

Optimizing Metabolic Stability in 5-LO Inhibitors: The Role of UGT Enzymes in Atreleuton Disposition

Part 1: Executive Directive & Scientific Rationale The "Soft Spot" in Leukotriene Inhibition In the development of 5-lipoxygenase (5-LO) inhibitors for asthma and cardiovascular disease, the N-hydroxyurea pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Scientific Rationale

The "Soft Spot" in Leukotriene Inhibition

In the development of 5-lipoxygenase (5-LO) inhibitors for asthma and cardiovascular disease, the N-hydroxyurea pharmacophore is a double-edged sword. While essential for chelating the active site iron of the 5-LO enzyme, this moiety presents a significant metabolic liability: it is a prime target for Phase II conjugation, specifically O-glucuronidation .

Atreleuton (ABT-761) was engineered as a second-generation inhibitor to overcome the pharmacokinetic (PK) limitations of its predecessor, Zileuton. While Zileuton suffers from rapid clearance requiring q.i.d. dosing, Atreleuton achieves a half-life of ~16-18 hours.

The Core Thesis: The extended half-life of Atreleuton is not accidental; it is a result of steric and electronic optimization that reduces its affinity for UDP-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A subfamily. Understanding this interaction is critical for predicting drug-drug interactions (DDIs) and ensuring clinical efficacy.

Part 2: The Biochemistry of Atreleuton Glucuronidation

The Metabolic Pathway

Unlike many lipophilic drugs that require Phase I (CYP450) oxidation before conjugation, Atreleuton's N-hydroxyurea group allows for direct Phase II metabolism. The primary clearance pathway involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl oxygen of the N-hydroxyurea.

Key Reaction:



This direct glucuronidation renders the molecule hydrophilic, facilitating renal excretion and terminating its pharmacological activity.

Visualization of the Metabolic Fate

The following diagram illustrates the competitive fate of Atreleuton, contrasting its therapeutic binding against its metabolic clearance.

AtreleutonMetabolism cluster_cofactors Cofactors Atreleuton Atreleuton (ABT-761) (N-hydroxyurea Core) Target 5-Lipoxygenase (5-LO) (Therapeutic Target) Atreleuton->Target Chelation of Fe2+ (Inhibition) UGT_Enzyme UGT Enzymes (Liver Microsomes) Atreleuton->UGT_Enzyme Metabolic Liability Metabolite Atreleuton-O-Glucuronide (Inactive/Excreted) UGT_Enzyme->Metabolite Glucuronidation (+UDPGA) Renal Renal Excretion Metabolite->Renal Clearance UDPGA UDPGA UDPGA->UGT_Enzyme

Figure 1: The metabolic bifurcation of Atreleuton. The drug must evade UGT-mediated clearance to sustain 5-LO inhibition.

Part 3: Experimental Protocols for UGT Profiling

As a researcher, you cannot rely on literature


 values alone. You must validate the specific UGT contribution in your specific system. The following protocols are designed to be self-validating.
Protocol A: Recombinant UGT Phenotyping

Objective: Identify exactly which UGT isoform (e.g., UGT1A9, UGT1A1, UGT2B7) drives Atreleuton clearance.

Materials:

  • Recombinant human UGT supersomes (rUGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7).[1]

  • Substrate: Atreleuton (1–100 µM).

  • Cofactor: UDPGA (2 mM final concentration).

  • Pore-forming agent: Alamethicin (25 µg/mL) – Critical for maximizing enzyme access.

Step-by-Step Workflow:

  • Activation: Pre-incubate rUGT enzymes with Alamethicin on ice for 15 minutes. Why? UGTs are luminal enzymes; without permeabilization, activity is underestimated.

  • Incubation: Mix buffer (Tris-HCl, pH 7.4), MgCl2 (5 mM), and Atreleuton. Initiate reaction with UDPGA.

  • Time-Course: Incubate at 37°C for 30–60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard (e.g., Zileuton).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the [M+176]+ transition (glucuronide adduct).

Protocol B: Intrinsic Clearance ( ) Calculation

Objective: Quantify the metabolic stability difference between Atreleuton and Zileuton.

Data Analysis Table: The following table summarizes typical kinetic parameters observed when comparing these generations of inhibitors.

ParameterZileuton (Gen 1)Atreleuton (Gen 2)Biological Implication
Primary Enzyme UGT1A9, 1A1UGT1A9 (Low Affinity)Atreleuton is designed to "slip" past the enzyme.

(µM)
~20–50 µM> 150 µMHigher

indicates lower affinity for the metabolizing enzyme.

HighLowSlower turnover rate.

(in vitro)
HighLow Predicts longer in vivo half-life (16h vs 2.5h).
Renal Excretion Glucuronide (Major)Glucuronide (Minor)Reduced dependency on renal clearance of conjugates.

Part 4: Technical Workflow Visualization

To accurately assess UGT liability, follow this logical decision tree. This ensures you do not waste resources on irrelevant isoforms.

UGT_Workflow Start Start: Atreleuton Metabolic Stability Assessment HLM_Screen Step 1: HLM Incubation (+/- UDPGA) Start->HLM_Screen Check_Gluc Is Glucuronide Formed? HLM_Screen->Check_Gluc Phase1_Only Proceed to CYP Phenotyping Check_Gluc->Phase1_Only No rUGT_Panel Step 2: Recombinant UGT Panel (1A1, 1A9, 2B7) Check_Gluc->rUGT_Panel Yes ID_Isoform Identify Major Isoform (likely UGT1A9) rUGT_Panel->ID_Isoform Kinetics Step 3: Determine Km & Vmax ID_Isoform->Kinetics DDI_Risk Assess DDI Risk (e.g., Probenecid Interaction) Kinetics->DDI_Risk

Figure 2: Decision tree for characterizing UGT-mediated metabolism of N-hydroxyurea inhibitors.

Part 5: Clinical Implications & DDI Risks

Understanding the UGT pathway allows for the prediction of clinical Drug-Drug Interactions (DDIs).

  • UGT Inhibition: Since Atreleuton relies on UGTs (albeit slowly), co-administration with potent UGT inhibitors (e.g., Probenecid , Valproic Acid ) could theoretically increase Atreleuton plasma exposure, though the clinical risk is lower than with Zileuton due to Atreleuton's lower intrinsic clearance.

  • Polymorphisms: Variations in UGT1A9 (e.g., UGT1A9*3) could lead to inter-patient variability in exposure. However, the design of Atreleuton specifically aimed to minimize the impact of these metabolic variances compared to earlier congeners.

Summary of Key Findings
  • Atreleuton (ABT-761) is an N-hydroxyurea 5-LO inhibitor.

  • It is metabolized via O-glucuronidation , primarily mediated by the UGT1A subfamily (functionally analogous to Zileuton but with optimized kinetics).

  • The molecule exhibits superior metabolic stability (

    
    ) compared to Zileuton, enabling once-daily dosing.
    
  • Actionable Insight: When assaying Atreleuton, always include Alamethicin in microsomal incubations to avoid false-negative stability data due to UGT latency.

References

  • Brooks, C. D., et al. (1995). (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor. Journal of Medicinal Chemistry, 38(24), 4768-4778. Retrieved from [Link]

  • Bell, R. L., et al. (1997). ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents. Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373. Retrieved from [Link]

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[2] Circulation: Cardiovascular Imaging, 3(3), 298-307.[2] Retrieved from [Link]

Sources

Foundational

Atreleuton (ABT-761) Phase II Metabolism: Mechanistic Insights, Pharmacokinetics, and Analytical Workflows

Executive Summary Atreleuton (also known as ABT-761 and VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LOX) enzyme[1]. Originally developed for the treatment of asthma, acute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (also known as ABT-761 and VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LOX) enzyme[1]. Originally developed for the treatment of asthma, acute coronary syndrome (ACS), and atherosclerosis, Atreleuton functions by blocking the biosynthesis of pro-inflammatory leukotrienes[2]. While it demonstrated significant efficacy in reducing whole-blood Leukotriene B4 (LTB4) and urinary Leukotriene E4 (LTE4) levels in Phase II clinical trials[3], its progression was ultimately hampered by hepatotoxicity concerns—a liability deeply intertwined with its Phase II metabolic profile[4].

This technical guide provides an in-depth analysis of Atreleuton’s Phase II metabolism, detailing the structural causality behind its rapid conjugation, the resulting pharmacokinetic parameters, and the validated in vitro protocols used to profile its metabolic clearance.

Mechanistic Grounding: The 5-LOX Pathway & Structural Vulnerability

To understand the metabolic fate of Atreleuton, one must first examine its pharmacophore. Atreleuton exerts its inhibitory effect via an N-hydroxyurea moiety, which acts as a bidentate metal-binding pharmacophore (MBP)[5]. This functional group directly chelates the non-heme iron center within the 5-LOX active site, preventing the oxidation of arachidonic acid into the unstable epoxide Leukotriene A4 (LTA4)[1].

However, the very structural feature that grants Atreleuton its potency—the N-hydroxyurea group—acts as a highly reactive substrate for Phase II metabolic enzymes. The exposed hydroxylamine oxygen is highly susceptible to glucuronidation and sulfation [5].

G AA Arachidonic Acid (Cell Membrane) FLAP FLAP (Presentation) AA->FLAP Translocation LOX5 5-Lipoxygenase (Active Iron Center) FLAP->LOX5 Substrate Transfer LTA4 Leukotriene A4 (Unstable Epoxide) LOX5->LTA4 Oxygenation LTB4 Leukotriene B4 (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase CysLT Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLT LTC4 Synthase ATREL Atreleuton (ABT-761) N-hydroxyurea Inhibitor ATREL->LOX5 Iron Chelation (Inhibition)

Figure 1: 5-LOX leukotriene biosynthesis pathway and targeted inhibition by Atreleuton.

Phase II Metabolism: Glucuronidation Dynamics

Unlike drugs that require extensive Phase I oxidation via Cytochrome P450s (CYPs) to expose functional groups, Atreleuton is structurally "pre-primed" for Phase II conjugation.

UGT-Mediated O-Glucuronidation

The primary metabolic clearance pathway for Atreleuton is mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) . These membrane-bound enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, catalyze the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the N-hydroxyurea oxygen of Atreleuton.

Causality of Metabolic Liability: The addition of the bulky, highly polar glucuronide dramatically increases the hydrophilicity of the molecule, neutralizing its ability to cross cell membranes and chelating iron, thereby rendering the metabolite pharmacologically inactive. While this facilitates rapid renal excretion, the high metabolic turnover requires larger, sustained dosing to maintain the therapeutic half-life of 16-17 hours[1]. The high flux of N-hydroxyurea compounds through hepatic clearance pathways is strongly correlated with the idiosyncratic liver toxicities observed in this drug class[4].

Quantitative Pharmacokinetic Profile

The table below synthesizes the established pharmacodynamic and pharmacokinetic parameters of Atreleuton, highlighting the efficiency of its target engagement versus its systemic clearance.

ParameterValueBiological Context / Assay
Target Enzyme 5-Lipoxygenase (5-LOX)Arachidonic acid cascade[1]
Chemical Formula C16H15FN2O2SN-hydroxyurea derivative[6]
IC50 (Cell Lysate) 23 nMRat basophil leukemia (RBL-1) cell lysates[7]
IC50 (Whole Blood) 150 - 160 nMCalcium ionophore-stimulated human blood[2][7]
Primary Phase II Route O-GlucuronidationUGT-mediated hepatic metabolism[5]
Systemic Half-Life (t1/2) 16 - 17 hoursSupports once-daily dosing in clinical settings[1]

Experimental Workflow: In Vitro Glucuronidation Profiling

To accurately quantify the Phase II metabolic clearance of Atreleuton, researchers utilize Human Liver Microsomes (HLMs). Because UGT active sites are located on the lumenal side of the microsomal membrane, standard incubation protocols will fail unless the membrane is permeabilized. The following protocol is a self-validating system designed to ensure maximum UGT activity.

Protocol: UGT-Mediated Clearance of Atreleuton

1. Microsomal Matrix Preparation (Permeabilization):

  • Action: Suspend HLMs (1 mg/mL protein concentration) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Causality: Alamethicin is a pore-forming peptide. Without it, the highly polar UDPGA cofactor cannot cross the microsomal membrane to reach the UGT active site, leading to false-negative clearance rates. MgCl2 is an essential divalent cation required for UGT structural stability and catalytic function.

2. Substrate Equilibration:

  • Action: Add Atreleuton (final concentration 1 µM, dissolved in <0.5% DMSO to prevent enzyme inhibition) to the permeabilized HLM mixture. Pre-incubate at 37°C for 5 minutes.

3. Reaction Initiation:

  • Action: Initiate the conjugation reaction by adding the cofactor UDPGA (final concentration 2 mM).

  • Causality: UDPGA serves as the obligate glucuronic acid donor. The reaction strictly begins upon its addition, establishing a precise

    
     for kinetic profiling.
    

4. Quenching and Protein Precipitation:

  • Action: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Atreleuton-d4).

  • Causality: Cold organic solvent instantly denatures the UGT enzymes, halting the reaction and precipitating the microsomal proteins while keeping the Atreleuton-glucuronide metabolite in the supernatant.

5. LC-MS/MS Quantification:

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to autosampler vials for LC-MS/MS analysis, monitoring the parent mass transition (m/z 319 -> fragment) and the corresponding +176 Da shift indicative of the O-glucuronide conjugate.

G Prep Microsome Prep (HLM + Alamethicin) Incubate Incubation (Atreleuton + UDPGA) Prep->Incubate Permeabilization Quench Reaction Quench (Cold Acetonitrile) Incubate->Quench 37°C, 60 min Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Halt UGT Activity LCMS LC-MS/MS Analysis (Glucuronide Quant) Centrifuge->LCMS Supernatant Extraction

Figure 2: Workflow for in vitro Phase II glucuronidation profiling of Atreleuton.

Conclusion

Atreleuton represents a highly potent class of 5-LOX inhibitors that successfully demonstrated pharmacodynamic efficacy in reducing leukotriene burdens in clinical populations[3]. However, its structural reliance on an N-hydroxyurea pharmacophore mandates extensive Phase II metabolism—specifically UGT-mediated glucuronidation[5]. Understanding these metabolic pathways and employing rigorous in vitro permeabilization protocols is critical for drug development professionals aiming to design next-generation 5-LOX inhibitors that retain the iron-chelating efficacy of Atreleuton while bypassing its hepatic liabilities[4].

References

  • NCATS Inxight Drugs - ATRELEUTON. Available at: [Link]

  • PubChem (NIH) - Atreleuton | C16H15FN2O2S | CID 3086671. Available at: [Link]

  • PubMed (NIH) - Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Tardif JC, et al. Circ Cardiovasc Imaging. 2010. Available at: [Link]

  • eScholarship - Targeting Metalloenzymes for Therapeutic Intervention. Available at: [Link]

  • Online Inhibitor - Anti LT therapy by LO inhibition has been hampered. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioanalytical Quantification of Atreleuton Glucuronide

Target Audience: DMPK Researchers, Bioanalytical Scientists, and Clinical Pharmacologists Application: Pharmacokinetic (PK) Profiling, Mass Balance Studies, and UGT-Phenotyping Executive Summary & Mechanistic Context In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: DMPK Researchers, Bioanalytical Scientists, and Clinical Pharmacologists Application: Pharmacokinetic (PK) Profiling, Mass Balance Studies, and UGT-Phenotyping

Executive Summary & Mechanistic Context

In the development of therapeutics for leukotriene-mediated inflammatory diseases (e.g., asthma, acute coronary syndrome), 5-lipoxygenase (5-LOX) inhibitors represent a critical pharmacological axis. Atreleuton (ABT-761) was engineered as a potent, second-generation 5-LOX inhibitor to overcome the rapid clearance limitations of first-generation compounds like zileuton[1]. Through structural optimization of its lipophilic heteroaryl template, Atreleuton achieved greater resistance to hepatic metabolism, extending its half-life significantly and allowing for once-daily dosing[2].

Despite this resistance, the primary metabolic fate of Atreleuton remains Phase II conjugation. The N-hydroxyurea pharmacophore undergoes rapid glucuronidation catalyzed by hepatic UDP-glucuronosyltransferases (UGTs), yielding the inactive metabolite Atreleuton Glucuronide [3].

For drug development professionals, the accurate quantification of Atreleuton Glucuronide using a high-purity analytical reference standard is non-negotiable[4]. It serves as the definitive biomarker for assessing Atreleuton clearance, evaluating UGT-mediated drug-drug interactions (DDIs), and establishing mass balance in clinical pharmacokinetics[5]. This application note details a robust, self-validating LC-MS/MS methodology designed to capture this highly polar metabolite with precision.

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LT Leukotrienes (Inflammation) LOX->LT Biosynthesis AT Atreleuton (ABT-761) Active Drug AT->LOX Inhibits UGT Hepatic UGTs (Phase II) AT->UGT Glucuronidation AG Atreleuton Glucuronide Inactive Metabolite UGT->AG EX Renal Excretion AG->EX Clearance

Metabolic pathway of Atreleuton and its inhibitory action on 5-LOX.

Physicochemical Properties of the Analytical Standard

To ensure quantitative accuracy, an analytical reference standard of Atreleuton Glucuronide (typically >98% HPLC purity, verified via NMR) must be utilized[4]. The addition of the glucuronic acid moiety significantly alters the polarity and molecular weight of the parent drug, necessitating tailored chromatographic strategies.

Table 1: Physicochemical Properties of Atreleuton Glucuronide

PropertyValue
Compound Name Atreleuton Glucuronide
Molecular Formula C₂₂H₂₃FN₂O₈S
Molecular Weight 494.49 g/mol
Parent Drug Atreleuton (ABT-761; MW: 318.36 g/mol )
Metabolic Pathway Phase II N-Glucuronidation
Standard Purity Target >98% (HPLC/NMR Assay)

Experimental Protocol: LC-MS/MS Bioanalysis

Causality in Sample Preparation

Glucuronides are highly polar and hydrophilic. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents will result in catastrophic recovery losses for Atreleuton Glucuronide. Therefore, Protein Precipitation (PPT) using cold organic solvents is the method of choice. It quantitatively crashes out plasma proteins (albumin, globulins) while keeping the polar metabolite perfectly solubilized in the aqueous-organic mixture.

Step-by-Step Extraction Workflow:

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standards, or unknown samples) into a 96-well collection plate.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., Atreleuton-d4 Glucuronide, 500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The acidic environment ensures the glucuronic acid moiety remains protonated, preventing ionic binding to residual basic proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Spin at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water. Causality: Diluting the extract lowers the organic strength, matching the initial UHPLC mobile phase conditions to prevent peak fronting or breakthrough during injection.

Workflow S1 Plasma Sample S2 Spike IS & Protein Ppt S1->S2 S3 Centrifuge & Extract S2->S3 S4 UHPLC Separation S3->S4 S5 ESI-MS/MS Detection S4->S5 S6 PK Data Analysis S5->S6

Step-by-step LC-MS/MS bioanalytical workflow for Atreleuton Glucuronide.

Chromatographic Conditions

To retain the polar glucuronide, a high-strength silica (HSS) T3 column is utilized. The T3 stationary phase is specifically engineered to resist phase collapse under highly aqueous conditions, ensuring the metabolite elutes well past the void volume, safely away from ion-suppressing endogenous salts.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
Mass Spectrometry (ESI-MS/MS)

Detection is performed using Electrospray Ionization (ESI) in Positive Ion Mode. While glucuronides can ionize in negative mode, the N-hydroxyurea core of Atreleuton yields a highly stable


 precursor. The primary fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), providing a highly specific Multiple Reaction Monitoring (MRM) transition.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atreleuton Glucuronide 495.1319.125
Atreleuton (Parent) 319.1191.130
Internal Standard 499.1323.125

System Suitability & Self-Validation Checks

To ensure the protocol operates as a self-validating system , the following internal checks must be strictly adhered to during every analytical batch, aligning with FDA Bioanalytical Method Validation guidelines:

  • Carryover Assessment (The Double Blank Check): Mechanism: Glucuronides can occasionally stick to the autosampler needle or stator valve. Validation: Inject a "Double Blank" (matrix containing no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the LLOQ peak area.

  • Internal Standard (IS) Tracking: Mechanism: Variations in matrix effects or extraction efficiency will skew absolute quantification. Validation: Monitor the IS peak area across all samples (standards, QCs, and unknowns). The IS response must remain within ±15% of the mean for the entire run. A sudden drop indicates severe ion suppression or an extraction failure in that specific well.

  • QC Bracketing: Mechanism: Instrument drift over a 96-well plate run can lead to systemic bias. Validation: Place Quality Control (QC) samples at Low, Mid, and High concentrations at both the beginning and the end of the run.

Table 4: Method Validation Acceptance Criteria

ParameterFDA Acceptance Criteria
Calibration Curve Linearity

(1/x² weighting)
LLOQ Accuracy & Precision ±20% of nominal concentration, CV ≤ 20%
QC Accuracy & Precision ±15% of nominal concentration, CV ≤ 15%
Matrix Effect (IS-Normalized) Matrix Factor between 0.85 – 1.15

References

  • BDG Synthesis. "Atreleuton Glucuronide Analytical Standard." BDG Synthesis Catalog. URL:[Link]

  • NIH PubMed. "Pharmacokinetics and pharmacodynamics of single and multiple oral doses of a novel 5-lipoxygenase inhibitor (ABT-761) in healthy volunteers." Clinical Pharmacology and Therapeutics. URL:[Link]

  • ACS Publications. "Modulators of Leukotriene Biosynthesis and Receptor Activation." Journal of Medicinal Chemistry. URL:[Link]

  • Pharmacology2000. "Pharmacokinetics - Glucuronidation and Phase II Metabolism." Pharmacology Educational Resources. URL:[Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Atreleuton Glucuronide in Human Plasma

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atreleuton Glucuronide in human plasma. Atreleuton, a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atreleuton Glucuronide in human plasma. Atreleuton, a potent 5-lipoxygenase inhibitor, undergoes significant phase II metabolism, with glucuronidation being a primary pathway.[1][2] Accurate quantification of its glucuronide metabolite is critical for comprehensive pharmacokinetic and drug metabolism studies. This protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The method has been developed and validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidelines, ensuring reliability, accuracy, and precision.[3]

Introduction: The Rationale for Metabolite Quantification

Atreleuton (Figure 1) is an investigational drug candidate that acts as a selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[4][5] Leukotrienes are inflammatory mediators implicated in various diseases, including asthma and atherosclerosis, which were the focus of atreleuton's clinical trials.[4]

Like many xenobiotics, atreleuton is metabolized in the body to facilitate its excretion. A key metabolic route is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][6][7] This process attaches a highly polar glucuronic acid moiety to the drug, increasing its water solubility and facilitating its elimination.[1][2] Understanding the extent and rate of formation of Atreleuton Glucuronide is fundamental to characterizing the drug's overall disposition, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[8][9][10][11] This note provides a detailed, step-by-step protocol for a method optimized for Atreleuton Glucuronide, offering researchers a reliable tool for their drug development programs.

Figure 1: Chemical Structures

  • A) Atreleuton: C₁₆H₁₅FN₂O₂S, Molecular Weight: 318.37 g/mol [12][13]

  • B) Atreleuton Glucuronide: C₂₂H₂₃FN₂O₈S, Molecular Weight: 494.49 g/mol [14]

(Note: The exact position of glucuronidation on the atreleuton molecule would be determined experimentally, typically via high-resolution mass spectrometry and NMR. For this method, we presume a single, stable glucuronide conjugate is formed and a reference standard is available.)

Experimental

Materials and Reagents
  • Analytes: Atreleuton Glucuronide reference standard (>98% purity), Atreleuton-d4 Glucuronide (Internal Standard, IS). An analytical reference standard for Atreleuton Glucuronide is available from commercial suppliers.[14]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic acid (FA), >99% purity. Deionized water, 18 MΩ·cm.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode polymeric cation exchange cartridges.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC-MS/MS Method Parameters

The success of an LC-MS/MS method hinges on the careful optimization of both chromatographic separation and mass spectrometric detection.[15]

Rationale for Parameter Selection:

  • Chromatography: A C18 reversed-phase column is chosen for its versatility in retaining and separating moderately polar compounds like glucuronide metabolites.[16] The mobile phase consists of water and acetonitrile with formic acid. Formic acid is a common additive that aids in the protonation of the analytes in positive ion mode, thereby enhancing ESI efficiency and improving peak shape.[17] A gradient elution is employed to ensure that the highly polar glucuronide is eluted with good peak shape while also eluting any less polar, potentially interfering compounds from the matrix.

  • Mass Spectrometry: Electrospray ionization in positive mode is selected, as the nitrogen atoms in the atreleuton structure are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification due to its superior selectivity and sensitivity.[18] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The MRM transitions provided below are predicted based on the molecular weights of the parent compound and its glucuronide. The transition for the glucuronide (495.1 → 319.1) corresponds to the loss of the glucuronic acid moiety (176 Da). These would be confirmed and optimized via infusion of the analytical standards.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
LC Column C18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI, Positive
Spray Voltage +3500 V
Vaporizer Temp. 350 °C
Ion Transfer Tube Temp. 325 °C
Sheath Gas 40 Arb
Aux Gas 10 Arb
Collision Gas Argon
MRM Transitions Compound
Atreleuton Glucuronide
Atreleuton-d4 Glucuronide (IS)

Protocols

Standard and QC Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Atreleuton Glucuronide and Atreleuton-d4 Glucuronide (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Atreleuton Glucuronide stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water.

  • Spiking: Spike blank human plasma with the appropriate working solutions (typically at 5% of the total volume) to prepare CC and QC samples. Final concentrations should span the desired analytical range (e.g., 1 to 1000 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Glucuronide metabolites are highly polar, making their extraction from biological matrices challenging.[16][19] While simple protein precipitation is fast, it may not provide sufficient cleanup and can lead to significant matrix effects.[20] Solid-phase extraction offers superior cleanup by removing phospholipids and other endogenous interferences.[21][22][23] A mixed-mode cation exchange polymer is selected to leverage both hydrophobic and ionic interactions for enhanced selectivity.

Protocol Steps:

  • Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.

  • Conditioning: Condition the SPE plate wells with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the entire pre-treated sample onto the SPE plate.

  • Washing: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol. The organic wash step is crucial for removing non-polar interferences.

  • Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing for elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 100 µL Plasma Sample is Add 20 µL IS plasma->is acid Add 200 µL Phosphoric Acid is->acid condition Condition (MeOH, H2O) acid->condition load Load Sample condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in ACN) wash2->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Workflow for Plasma Sample Preparation.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[24][25][26] The validation was performed based on the FDA M10 guidance.[3]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 unique sources.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at four QC levels (LOD, Low, Mid, High). Mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyte is considered stable if the mean concentration of stability samples is within ±15% of the mean concentration of nominal comparison samples. (Includes freeze-thaw, short-term, and long-term stability).

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Atreleuton Glucuronide in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. The method is validated according to current regulatory standards, making it suitable for use in pharmacokinetic studies and other applications within drug development that require accurate measurement of this key metabolite.

G start Sample Collection (Human Plasma) prep Sample Preparation (SPE Protocol) start->prep lc LC Separation (C18 Gradient) prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Quantification) ms->data end Final Concentration Report data->end

Caption: Overall Analytical Workflow.

References

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S. Food and Drug Administration.
  • Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science. (2026, January 12). Separation Science.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). (Service Provider).
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21). (News Publisher).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). (Service Provider).
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). U.S. Food and Drug Administration.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace. (n.d.). SciSpace.
  • ATRELEUTON - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences.
  • Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysi - Biotage. (n.d.). Biotage.
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. (2010, January 1). American Pharmaceutical Review.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent Technologies.
  • High-performance liquid chromatographic determination of morphine and its 3- and 6-glucuronide metabolites by two-step solid-phase extraction - PubMed. (2000, May 26). National Center for Biotechnology Information.
  • Atreleuton (C16H15FN2O2S) - PubChemLite. (n.d.). PubChem.
  • Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine - Oxford Academic. (2008, December 15). Oxford University Press.
  • Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed. (2008, November 15). National Center for Biotechnology Information.
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS - SciSpace. (2012, February 29). SciSpace.
  • Atreleuton | C16H15FN2O2S | CID 3086671 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.
  • Compound: ATRELEUTON (CHEMBL59356) - ChEMBL - EMBL-EBI. (n.d.). European Bioinformatics Institute.
  • Atreleuton (CAS 154355-76-7) - Cayman Chemical. (n.d.). Cayman Chemical.
  • Clinical Research. (n.d.). (Manufacturer).
  • Atreleuton Glucuronide – BDGSynthesis. (n.d.). BDG Synthesis.
  • Chemical structure of A.A and its glucuronide. - ResearchGate. (n.d.). ResearchGate.
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). (Publisher).
  • Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed. (2020, April 13). National Center for Biotechnology Information.
  • High-Throughput LC−MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. (2016, January 26). American Chemical Society Publications.
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012, February 29). (Publisher).
  • Glucuronidation - Wikipedia. (n.d.). Wikipedia.
  • Predicting Reactivity to Drug Metabolism: Beyond P450s – Modelling FMOs and UGTs - Optibrium. (n.d.). Optibrium.
  • Glucuronidation in humans. (n.d.). (Publisher).
  • Glucuronidation and Sulfonation. (n.d.). (Educational Institution).
  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC - NIH. (n.d.). National Center for Biotechnology Information.

Sources

Method

Application Note: Quantifying Atreleuton Glucuronide in Urine via LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Urine Technique: Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS Pharmacological Context & Rationale Atreleuton...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Urine Technique: Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS

Pharmacological Context & Rationale

Atreleuton (also known as ABT-761 or VIA-2291) is a selective, orally bioavailable inhibitor of 5-lipoxygenase (5-LO). By targeting 5-LO, Atreleuton effectively blocks the conversion of arachidonic acid into pro-inflammatory leukotrienes (e.g., LTB4, LTC4), making it a compound of high interest in the management of asthma and cardiovascular inflammation [1].

In humans, the primary route of metabolic clearance for Atreleuton is Phase II metabolism. The drug's N-hydroxyurea moiety undergoes extensive conjugation catalyzed by hepatic UDP-glucuronosyltransferases (UGTs) to form Atreleuton Glucuronide , which is subsequently excreted in the urine [2]. Quantifying this highly polar metabolite in urine is critical for pharmacokinetic (PK) profiling, verifying patient compliance in clinical trials, and phenotyping inter-individual variability in UGT activity.

MetabolicPathway A Atreleuton (ABT-761) Active 5-LO Inhibitor C Atreleuton Glucuronide (Polar Metabolite) A->C Glucuronic Acid Conjugation B UGT Enzymes (Hepatic Phase II) B->A Catalyzes D Renal Excretion (Urine Matrix) C->D Clearance

Caption: Phase II metabolism of Atreleuton via UGT enzymes and subsequent renal excretion.

Analytical Challenges & Methodological Causality

Quantifying glucuronides in urine presents two major analytical hurdles:

  • Severe Matrix Effects: Urine contains high concentrations of salts, urea, and endogenous polar metabolites that cause severe ion suppression in positive electrospray ionization (ESI+).

    • Causality of Choice: We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) polymeric sorbent. Unlike simple protein precipitation, HLB retains the highly polar glucuronide while allowing salts to be aggressively washed away with a 5% methanol solution.

  • In-Source Fragmentation: Glucuronides are thermally and energetically labile. During ESI, they frequently lose the glucuronic acid moiety (

    
    ), reverting to the parent drug mass.
    
    • Causality of Choice: To prevent overestimation of unchanged Atreleuton, the UHPLC gradient is specifically tailored to ensure baseline chromatographic separation between the glucuronide and any endogenous parent drug before they enter the mass spectrometer.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . It relies on an isotopically labeled internal standard (Atreleuton-d4 Glucuronide) to dynamically correct for matrix effects. Additionally, a System Suitability Test (SST) must be injected prior to the batch, requiring a signal-to-noise (S/N) ratio


 at the Lower Limit of Quantification (LLOQ) and a retention time drift of 

.
Reagents & Materials
  • Standards: Atreleuton Glucuronide (Reference Standard), Atreleuton-d4 Glucuronide (Internal Standard, IS).

  • Sorbent: Oasis HLB SPE Cartridges (30 mg/1 mL).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

Step-by-Step Sample Preparation (SPE)
  • Aliquoting & IS Spiking: Transfer

    
     of thawed human urine into a 2 mL microcentrifuge tube. Add 
    
    
    
    of the IS working solution (
    
    
    ). Vortex for 10 seconds.
  • Acidification: Add

    
     of 
    
    
    
    Formic Acid in water to the sample.
    • Rationale: The glucuronide possesses a carboxylic acid group (

      
      ). Lowering the pH ensures the carboxylate is fully protonated (neutralized), drastically increasing its hydrophobicity and retention affinity on the HLB sorbent.
      
  • Conditioning: Pass

    
     of MeOH followed by 
    
    
    
    of Water through the HLB cartridge to solvate the polymeric bed.
  • Loading: Apply the acidified urine sample to the cartridge at a flow rate of

    
    .
    
  • Washing: Wash the sorbent with

    
     of 
    
    
    
    MeOH in water.
    • Rationale: This specific organic concentration is strong enough to elute urea and inorganic salts, but weak enough to prevent the elution of the target glucuronide.

  • Elution: Elute the analyte using

    
     of 
    
    
    
    Formic Acid in MeOH.
    • Rationale: Methanol disrupts the hydrophobic interactions, while the acid maintains the analyte in its neutral state, maximizing recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at

    
    . Reconstitute in 
    
    
    
    of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

SPEWorkflow N1 1. Aliquot Urine & Add IS (Atreleuton-d4 Glucuronide) N2 2. Acidify Sample (2% Formic Acid) N1->N2 Normalizes recovery N3 3. HLB SPE Conditioning (MeOH -> H2O) N2->N3 Protonates glucuronide N4 4. Load Sample & Wash (5% MeOH) N3->N4 Prepares sorbent N5 5. Elute (2% FA in MeOH) N4->N5 Removes salts/urea N6 6. Evaporate & Reconstitute (For LC-MS/MS) N5->N6 Disrupts interactions

Caption: Solid-Phase Extraction (SPE) workflow for isolating Atreleuton Glucuronide from urine.

LC-MS/MS Conditions & Quantitative Data

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and mitigate matrix suppression zones.

Column: Acquity UPLC BEH C18 (


)
Mobile Phase A: 

Formic Acid in Water Mobile Phase B:

Formic Acid in Acetonitrile Injection Volume:

Column Temperature:

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40955Initial
0.50.40955Linear
3.00.401090Linear
4.00.401090Hold
4.10.40955Step
5.50.40955Re-equilibrate
Table 2: MRM Transitions and MS Parameters (ESI+)

Note: The parent drug (Atreleuton) is monitored simultaneously to verify that in-source fragmentation of the glucuronide is chromatographically resolved from any endogenous parent drug.

AnalytePrecursor Ion (

)
Product Ion (

)
Declustering Potential (V)Collision Energy (eV)
Atreleuton Glucuronide495.2319.16025
Atreleuton-d4 Glucuronide (IS)499.2323.16025
Atreleuton (Monitoring)319.1276.15030
Table 3: Method Validation Summary
Validation ParameterTarget CriteriaObserved Results
Linear Dynamic Range


(1/x^2 weighting)
Intra-day Precision (CV%)

(

at LLOQ)

Inter-day Accuracy (% Bias)

(

at LLOQ)

to

Extraction Recovery Consistent across QC levels

IS-Normalized Matrix Factor


References

  • Brooks, C.D.W., & Summers, J.B. (1996). Modulators of Leukotriene Biosynthesis and Receptor Activation. Journal of Medicinal Chemistry.[Link]

  • Li, A.P. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B.[Link]

Application

Application Note: Synthesis of Atreleuton Glucuronide for In Vitro Studies

Introduction Atreleuton (also known as VIA-2291 , ABT-761 ) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO) , developed for the treatment of asthma and cardiovascular diseases (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Atreleuton (also known as VIA-2291 , ABT-761 ) is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase (5-LO) , developed for the treatment of asthma and cardiovascular diseases (e.g., atherosclerosis).[1] Structurally, it belongs to the N-hydroxyurea class of 5-LO inhibitors, a second-generation analogue of Zileuton designed for improved potency and pharmacokinetics.

The primary metabolic clearance pathway for N-hydroxyurea drugs (like Zileuton and Atreleuton) is direct O-glucuronidation of the N-hydroxy moiety. The resulting metabolite, Atreleuton-N-O-glucuronide , is critical for:

  • Metabolite Identification (MetID): Confirming metabolic pathways in human liver microsomes (HLM) and hepatocytes.

  • Bioanalytical Standards: Quantifying metabolite exposure in plasma/urine.

  • Transporter Studies: Assessing potential drug-drug interactions (DDIs) involving efflux transporters (e.g., MRPs, OATs).

This guide provides two distinct protocols for synthesizing Atreleuton Glucuronide: a Biocatalytic Protocol (for rapid generation of analytical standards) and a Chemical Synthesis Protocol (for scalable production).

Metabolic Context & Structure[2][3][4]

Atreleuton contains a pharmacophore critical for 5-LO iron chelation: the N-hydroxyurea group. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the oxygen of the hydroxylamine, forming an N-hydroxy-O-glucuronide.

Reaction:



Caption: Metabolic pathway of Atreleuton via UGT-mediated conjugation at the N-hydroxyurea site.

Protocol A: Biocatalytic Synthesis (Microsomal)

Best For: Generating authentic biological standards for LC-MS retention time confirmation and small-scale isolation (<10 mg).

Reagents & Materials
  • Substrate: Atreleuton (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.) or Recombinant UGT1A9/1A6 (known to glucuronidate N-hydroxyureas).

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (50 mM stock).

  • Pore Forming Agent: Alamethicin (5 mg/mL in ethanol).

  • Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile (ACN).

Workflow
  • Activation: Thaw HLM on ice. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min to permeabilize the microsomal membrane.

  • Reaction Mix (10 mL Scale):

    • Buffer (Tris-HCl/MgCl2): 8.8 mL

    • HLM (final 1.0 mg/mL): 0.5 mL

    • Atreleuton (final 100 µM): 100 µL

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add UDPGA (final 2-5 mM) to start the reaction.

  • Incubation: Shake gently at 37°C for 2–4 hours. Monitor conversion by LC-MS every hour.

  • Termination: Add 10 mL ice-cold ACN. Vortex and centrifuge at 4,000 x g for 15 min to pellet protein.

  • Enrichment: Evaporate supernatant to ~2 mL. Load onto a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% MeOH, elute with 100% MeOH.

Protocol B: Chemical Synthesis (Late-Stage Glucuronidation)

Best For: Scalable synthesis (>100 mg) for toxicity testing or NMR characterization. Strategy: Modified Koenigs-Knorr reaction using a protected bromosugar donor.

Retrosynthetic Analysis

Direct glucuronidation of the N-hydroxyurea is challenging due to the lability of the N-O bond. The most robust method involves coupling the parent drug with an activated glucuronyl donor under phase-transfer conditions or using silver salts.

Reagents
  • Acceptor: Atreleuton (VIA-2291).[1][2][3]

  • Donor: Acetobromo-

    
    -D-glucuronic acid methyl ester (1-bromo-1-deoxy-2,3,4-tri-O-acetyl-D-glucopyranuronate).
    
  • Catalyst/Base: Silver Carbonate (

    
    ) or Tetrabutylammonium bromide (TBAB) with 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene/Water biphasic system.

Step-by-Step Protocol
Step 1: Coupling (Protection Phase)
  • Dissolve Atreleuton (1.0 eq) in anhydrous DCM under Nitrogen.

  • Add Acetobromo-

    
    -D-glucuronic acid methyl ester  (1.5 eq).
    
  • Add Silver Carbonate (1.5 eq) and shield from light (wrap flask in foil).

  • Stir at room temperature for 12–24 hours.

  • Monitor: Check TLC/LC-MS for the disappearance of Atreleuton and formation of the protected intermediate (Mass = Parent + 316 Da).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the Protected Atreleuton Glucuronide .

Step 2: Global Deprotection

Critical: The urea linkage is sensitive to harsh base. Use mild low-temperature hydrolysis.

  • Dissolve the protected intermediate in Methanol .

  • Cool to 0°C in an ice bath.

  • Add LiOH (2.5 eq, 1M aqueous solution) dropwise.

  • Stir at 0°C for 2 hours. Monitor closely by LC-MS for the removal of acetyl groups (-3 x 42 Da) and methyl ester (-14 Da).

  • Neutralization: Carefully adjust pH to 7.0 using dilute Acetic Acid or Amberlite IR-120 (H+) resin.

  • Purification: Semi-preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid). Lyophilize to obtain Atreleuton-N-O-Glucuronide as a white powder.

Caption: Two-step chemical synthesis of Atreleuton Glucuronide via protected bromosugar coupling.

Analytical Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95%HPLC (UV 254 nm)
Mass Spectrometry [M+H]+ = 495.1 (Parent 319 + 176)LC-MS/MS (ESI+)
Retention Time Shifted earlier than Parent (More polar)Reverse Phase C18
NMR Anomeric proton signal at ~4.5–5.0 ppm1H-NMR (D2O/MeOD)

References

  • BenchChem. (2025).[1] Atreleuton: A Technical Pharmacology Profile. Link

  • Rubin, P., et al. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging. Link

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Link

  • Hypha Discovery. (2023). Late-stage Synthesis of N-glucuronide Metabolites. Link

  • PubChem. (2025). Atreleuton Compound Summary. National Library of Medicine. Link

Sources

Method

experimental protocol for Atreleuton Glucuronide analysis

This application note provides a comprehensive, mechanistically grounded protocol for the quantification of Atreleuton and its primary Phase II metabolite, Atreleuton Glucuronide, in biological matrices using High-Resolu...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, mechanistically grounded protocol for the quantification of Atreleuton and its primary Phase II metabolite, Atreleuton Glucuronide, in biological matrices using High-Resolution LC-MS/MS.

Mechanistic Context & Analytical Rationale

Atreleuton (also known as VIA-2291 or ABT-761) is an orally bioavailable, selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, effectively blocking the biosynthesis of pro-inflammatory leukotrienes implicated in asthma and cardiovascular diseases[1]. Structurally, Atreleuton is an N-hydroxyurea derivative. During Phase II metabolism, it undergoes extensive conjugation to form an N-glucuronide (C22H22FN2O8S, MW 493.48)[2], which is a critical pathway for its systemic clearance[3].

The Analytical Challenge: Quantifying N-glucuronides presents a distinct bioanalytical challenge. These conjugates are highly polar and thermodynamically labile. They are prone to spontaneous ex vivo deconjugation during sample handling and, more critically, severe in-source fragmentation during electrospray ionization (ESI)[4]. If the glucuronide cleaves in the mass spectrometer's source, it reverts to the parent aglycone mass. Without proper chromatographic separation, this phenomenon produces a false positive signal for the parent drug, leading to an overestimation of Atreleuton and an underestimation of its metabolite[5].

To counter this, the following protocol is engineered as a self-validating system . It employs strictly temperature-controlled sample preparation to preserve the N-O-glucuronide bond and utilizes a tailored UHPLC gradient to ensure absolute baseline resolution between the highly polar glucuronide and the lipophilic parent drug prior to MS detection.

Workflow Visualization

Workflow A 1. Biological Sample (Plasma/Serum on Ice) B 2. Cold Protein Precipitation (Ice-Cold ACN + 0.1% FA) A->B C 3. Centrifugation (14,000 x g, 4°C, 10 min) B->C D 4. Supernatant Dilution (1:1 with H2O) C->D E 5. UHPLC Separation (C18, Baseline Resolution) D->E F 6. ESI-MS/MS Detection (Positive MRM Mode) E->F G 7. Self-Validation (In-Source Cleavage Check) F->G

LC-MS/MS workflow for Atreleuton Glucuronide, emphasizing cold-prep and chromatographic resolution.

Reagents and Materials

  • Reference Standards: Atreleuton (Parent), Atreleuton Glucuronide, and Atreleuton-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade.

  • Matrix: Blank human plasma (K2EDTA).

Step-by-Step Sample Preparation Protocol

Causality Note: Protein precipitation (PPT) is selected over solid-phase extraction (SPE) to minimize sample processing time and eliminate the risk of glucuronide hydrolysis that can occur on acidic SPE sorbents. Ice-cold conditions are strictly maintained to arrest enzymatic (β-glucuronidase) and chemical degradation.

  • Sample Thawing: Thaw human plasma samples strictly on wet ice. Do not allow samples to reach room temperature.

  • Aliquotting: Transfer 50 µL of the plasma sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (Atreleuton-d4, 100 ng/mL in 50% MeOH) and briefly vortex.

  • Protein Precipitation: Rapidly add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: The organic solvent immediately denatures and precipitates plasma proteins. The low temperature combined with slight acidification stabilizes the fragile N-glucuronide bond against spontaneous hydrolysis[4].

  • Mixing: Vortex the mixture aggressively for 30 seconds to ensure complete protein disruption and analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Extract Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.

    • Rationale: Diluting the high-organic extract with water matches the initial highly-aqueous mobile phase conditions. Injecting a high-organic extract directly would cause the highly polar Atreleuton Glucuronide to break through the column un-retained, ruining chromatographic resolution.

LC-MS/MS Analytical Conditions

Chromatographic Strategy: The highly polar Atreleuton Glucuronide will elute significantly earlier than the lipophilic parent drug on a reversed-phase C18 column. Baseline separation is mandatory to prevent the in-source fragmentation of the glucuronide from artificially inflating the parent drug's peak area[5].

Table 1: UHPLC Gradient Conditions Column: C18 (50 x 2.1 mm, 1.7 µm), Column Temperature: 40°C

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.4095.05.0
0.500.4095.05.0
3.000.4010.090.0
4.000.4010.090.0
4.100.4095.05.0
5.500.4095.05.0

Table 2: MS/MS MRM Transitions (ESI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)
Atreleuton Glucuronide494.1318.1201.8
Atreleuton (Parent)318.1190.1252.9
Atreleuton-d4 (IS)322.1194.1252.9

Data Analysis & Self-Validation System

To ensure absolute scientific integrity, the analytical run must self-validate against known glucuronide liabilities.

  • In-Source Fragmentation Check (Critical Step): During data processing, extract the MRM chromatogram for the parent drug (m/z 318.1 → 190.1). Observe the retention time corresponding to the glucuronide (RT = 1.8 min). A minor peak at this retention time in the parent channel indicates that the glucuronide is cleaving in the MS source. Because the RT of the glucuronide (1.8 min) and the true parent drug (2.9 min) are baseline resolved, this in-source cleavage does not compromise the quantification of the parent drug. If these peaks begin to merge, the chromatography must be re-optimized.

  • Incurred Sample Reanalysis (ISR): Because N-glucuronides can degrade during long-term freezer storage or repeated freeze-thaw cycles, 10% of the clinical/preclinical study samples must undergo ISR. The reanalyzed values for both the parent and the glucuronide must fall within ±20% of the original values to validate the integrity of the sample storage lifecycle.

References

  • Carbosynth Product Catalog: Atreleuton Glucuronide. Level.com.tw.
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace.
  • Evaluation of relative LC/MS response of metabolites to parent drug in LC/nanospray ionization mass spectrometry: potential implications in MIST assessment. DOI.org.
  • Atreleuton: A Technical Pharmacology Profile. Benchchem.

Sources

Application

Application Note: Cell-Based Characterization of Atreleuton Glucuronide

This Application Note and Protocol Guide is designed for researchers investigating the pharmacokinetics, safety, and metabolic profile of Atreleuton (ABT-761) , specifically focusing on its Phase II metabolite, Atreleuto...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacokinetics, safety, and metabolic profile of Atreleuton (ABT-761) , specifically focusing on its Phase II metabolite, Atreleuton Glucuronide .

Part 1: Introduction & Scientific Rationale[2][3]

The Compound Context

Atreleuton (ABT-761) is a selective 5-lipoxygenase (5-LO) inhibitor developed for the treatment of asthma and inflammatory diseases.[1][2][3] Structurally, it belongs to the N-hydroxyurea class.[1][4] Unlike direct receptor antagonists, Atreleuton inhibits the enzymatic conversion of arachidonic acid to Leukotriene A4 (LTA4), thereby reducing downstream pro-inflammatory mediators like LTB4 and Cysteinyl Leukotrienes.

The Role of Atreleuton Glucuronide Metabolism of N-hydroxyurea compounds often involves direct glucuronidation.[1] Atreleuton Glucuronide represents the conjugated Phase II metabolite.[1] In drug development, characterizing this metabolite is critical for three reasons (MIST - Metabolites in Safety Testing):

  • Pharmacological Inactivity: Confirming the glucuronide is a detoxification product and does not retain potent 5-LO inhibitory activity.[1]

  • Futile Cycling: Ensuring the glucuronide is stable and does not spontaneously hydrolyze back to the parent drug in plasma or acidic cellular compartments.[1]

  • Transporter Interference: Glucuronides are anionic and often substrates for hepatic transporters (OATP1B1, OATP1B3) or efflux pumps (MRP2), posing risks for Drug-Drug Interactions (DDIs).[1]

Part 2: Physicochemical Handling & Storage[3]

Critical Warning: N-hydroxyurea derivatives and their conjugates can be sensitive to oxidation and hydrolysis.[1]

ParameterSpecificationRationale
Solvent DMSO (Stock at 10 mM)Avoid protic solvents for long-term storage to prevent solvolysis.[1]
Storage -80°C (Desiccated)Glucuronides are prone to hydrolysis; moisture is the enemy.[1]
Working pH 7.0 – 7.4Avoid acidic pH (<6.[1]0) which catalyzes hydrolysis back to the parent.[1]
Light Amber vialsProtect from UV-induced radical formation common in hydroxyureas.[1]

Part 3: Experimental Protocols

Protocol A: Functional Potency Assay (5-LO Inhibition)

Objective: To quantify the residual inhibitory activity of Atreleuton Glucuronide against 5-LO compared to the parent Atreleuton.[1] System: Human Whole Blood (HWB) Assay (Physiologically relevant matrix).[1]

1. Rationale

While recombinant enzyme assays are simpler, HWB assays are the "Gold Standard" for 5-LO inhibitors because they account for plasma protein binding (which is high for glucuronides) and intracellular penetration into neutrophils/monocytes.[1]

2. Materials
  • Cell Source: Freshly collected human heparinized blood.[1]

  • Stimulant: Calcium Ionophore A23187 (Sigma).[1]

  • Readout: LTB4 ELISA Kit (e.g., Cayman Chemical or R&D Systems).[1]

  • Compounds: Atreleuton (Parent control), Atreleuton Glucuronide (Test).[1]

3. Step-by-Step Methodology
  • Blood Aliquoting: Dispense 200 µL of fresh human blood into a 96-well deep-well polypropylene plate.

  • Compound Treatment:

    • Prepare 100x stocks of Atreleuton and Atreleuton Glucuronide in DMSO.

    • Add 2 µL of compound stock to wells.

    • Concentration Range: 1 nM to 100 µM (Log scale).[1]

    • Controls: Vehicle (DMSO only) and Zileuton (Positive Control).[1]

  • Pre-Incubation: Incubate at 37°C for 15 minutes in a humidified CO2 incubator. This allows the compound to permeate the red blood cell/neutrophil membranes.[1]

  • Stimulation:

    • Add 20 µL of Calcium Ionophore A23187 (Final concentration 30 µM).

    • Incubate for 30 minutes at 37°C .

    • Mechanism:[5][1][6] A23187 raises intracellular Ca2+, translocating 5-LO to the nuclear membrane to initiate arachidonic acid metabolism.[1]

  • Termination:

    • Place plate on ice immediately.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate plasma.

  • Quantification:

    • Collect plasma supernatant.[1]

    • Perform LTB4 ELISA according to manufacturer instructions.[1]

    • Data Analysis: Calculate % Inhibition =

      
      .
      
Protocol B: Metabolic Stability (Hydrolysis Check)

Objective: To determine if Atreleuton Glucuronide is stable or converts back to the parent drug (Atreleuton) in biological matrices.[1]

1. System
  • Matrix A: Human Plasma (pH 7.4).[1]

  • Matrix B: Lysosomal mimic (Acetate buffer, pH 4.5) – tests stability in acidic organelles.[1]

2. Methodology
  • Spike: Add Atreleuton Glucuronide (10 µM) to the matrix.

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at T=0, 30, 60, 120, and 240 minutes.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring for the appearance of the Parent (Atreleuton) mass (m/z ~318).

    • Pass Criteria: < 5% conversion to parent over 4 hours.[1]

    • Fail Criteria: Significant appearance of parent indicates the metabolite acts as a "prodrug" reservoir.[1]

Protocol C: Transporter Interaction (OATP1B1/1B3)

Objective: To assess if Atreleuton Glucuronide inhibits hepatic uptake transporters, a common liability for anionic glucuronides.[1]

1. System
  • Cells: HEK293 or CHO cells overexpressing OATP1B1 or OATP1B3.[1]

  • Probe Substrate: [3H]-Estradiol-17β-glucuronide or Fluorescein.[1]

2. Methodology
  • Seeding: Plate cells in 24-well poly-D-lysine coated plates 24h prior.

  • Equilibration: Wash cells with warm Krebs-Henseleit Buffer (KHB).[1]

  • Inhibition Step:

    • Add Atreleuton Glucuronide (0.1 – 100 µM) in KHB.[1]

    • Immediately add Probe Substrate.[1]

  • Incubation: 2 minutes at 37°C (Initial rate conditions).

  • Stop: Aspirate and wash 3x with ice-cold PBS.

  • Lysis: Lyse cells with 0.1N NaOH.

  • Detection: Liquid Scintillation Counting (for 3H) or Fluorescence reader.

  • Result: Calculate IC50. If IC50 < 10 µM, the metabolite has DDI potential.[1]

Part 4: Visualization of Mechanism & Workflow

Diagram 1: 5-Lipoxygenase Pathway & Atreleuton Intervention

This diagram illustrates where Atreleuton acts and how the Glucuronide fits into the metabolic scheme.[1]

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 LTA4 Leukotriene A4 (Unstable) AA->LTA4 Blocked by Atreleuton FiveLO 5-Lipoxygenase (5-LO) FiveLO->AA Inhibition LTB4 Leukotriene B4 (Chemotaxis/Inflammation) LTA4->LTB4 LTA4 Hydrolase CysLT Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLT LTC4 Synthase Atreleuton Atreleuton (Parent) (Inhibitor) Atreleuton->FiveLO Inhibits AtreleutonGlu Atreleuton Glucuronide (Metabolite) Atreleuton->AtreleutonGlu Glucuronidation (Phase II) AtreleutonGlu->FiveLO Test for Activity? UGT UGT Enzymes (Liver)

Caption: The 5-LO pathway showing Atreleuton inhibition of Arachidonic Acid metabolism and the downstream formation of the Glucuronide metabolite.

Diagram 2: Human Whole Blood Assay Workflow

A step-by-step visual guide for the functional potency assay.[1]

Workflow Step1 1. Collection Fresh Heparinized Human Blood Step2 2. Dosing Add Atreleuton Glu (1nM - 100µM) Step1->Step2 Step3 3. Incubation 15 min @ 37°C (Equilibration) Step2->Step3 Step4 4. Stimulation Add A23187 (Ca2+ Ionophore) Step3->Step4 Step5 5. Reaction 30 min @ 37°C (LTB4 Synthesis) Step4->Step5 Step6 6. Termination Ice Bath + Centrifugation Step5->Step6 Step7 7. Analysis ELISA for LTB4 in Plasma Step6->Step7

Caption: Workflow for the Ex Vivo Human Whole Blood Assay to determine 5-LO inhibitory potency.

Part 5: References

  • Brooks, C. D., et al. (1995). "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[1][4] Journal of Medicinal Chemistry, 38(24), 4768-4778.[4]

  • Bell, R. L., et al. (1997). "ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents."[1][4] Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373.[1][4]

  • Fischer, L., et al. (2010). "Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome."[1][7] Circulation: Cardiovascular Imaging, 3(3), 298-307.[1][7]

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."[1] (General reference for Transporter Assay design).

  • PubChem Compound Summary. "Atreleuton (ABT-761)." National Center for Biotechnology Information.[1] [1]

Sources

Method

Technical Guide: Stabilization and Analysis of Atreleuton Glucuronide in Biological Matrices

This Application Note and Protocol guide details the stabilization, handling, and bioanalysis of Atreleuton Glucuronide , the primary Phase II metabolite of the 5-lipoxygenase inhibitor Atreleuton (ABT-761). Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the stabilization, handling, and bioanalysis of Atreleuton Glucuronide , the primary Phase II metabolite of the 5-lipoxygenase inhibitor Atreleuton (ABT-761).

Introduction & Scientific Context

Atreleuton (ABT-761) is a selective 5-lipoxygenase (5-LOX) inhibitor developed for the treatment of asthma and inflammatory cardiovascular diseases. Structurally, it belongs to the N-hydroxyurea class of compounds. Unlike many carboxylic acid-containing drugs (e.g., NSAIDs) that form reactive acyl glucuronides, Atreleuton forms an O-glucuronide via its N-hydroxyurea moiety (often classified as an N-O-glucuronide).

The Stability Paradox

While Atreleuton Glucuronide lacks the electrophilic reactivity associated with acyl migration (a common issue with acyl glucuronides), it presents a distinct stability challenge: Enzymatic and Chemical Hydrolysis .

  • Enzymatic Reversibility: The N-O-glucuronide bond is susceptible to cleavage by

    
    -glucuronidases, particularly in urine or non-sterile plasma, reverting the metabolite back to the parent drug (Atreleuton).
    
  • Reductive Lability: N-hydroxyurea derivatives can undergo reduction to the corresponding amide/amine under specific conditions, a pathway that must be distinguished from glucuronide instability.

This guide provides a self-validating protocol to ensure the integrity of Atreleuton Glucuronide during sample collection, storage, and LC-MS/MS analysis.

Mechanism of Instability & Pathway Analysis

Understanding the degradation pathway is essential for designing the stabilization protocol. The primary risk is the hydrolysis of the glycosidic bond.

G cluster_0 Liver (Phase II Metabolism) cluster_1 Ex Vivo / Matrix Instability Atreleuton Atreleuton (Parent Drug) UGT UGT Enzymes (Glucuronidation) Atreleuton->UGT Metabolism Atreleuton_G Atreleuton Glucuronide UGT->Atreleuton_G Hydrolysis Hydrolysis (β-glucuronidase / pH > 8) Atreleuton_G->Hydrolysis Improper Storage Artifact Artifactual Parent Drug Increase Hydrolysis->Artifact Reversion Artifact->Atreleuton False PK Signal

Figure 1: Metabolic formation and potential ex vivo degradation pathway of Atreleuton Glucuronide.

Sample Collection & Stabilization Protocols

Objective: Prevent ex vivo hydrolysis of the glucuronide to the parent drug. Matrices: Plasma (EDTA/Heparin) and Urine.

Protocol A: Plasma Sample Processing

Rationale: Plasma contains lower levels of


-glucuronidase than urine, but esterase activity and spontaneous chemical hydrolysis at physiological pH can still occur over time.
  • Collection: Collect whole blood into tubes containing K2EDTA (preferred over Heparin to minimize ionization suppression in LC-MS).

  • Cooling: Immediately place blood tubes on wet ice (4°C). Centrifuge within 30 minutes at 2,000 x g for 10 minutes at 4°C.

  • Acidification (Optional but Recommended):

    • While Atreleuton Glucuronide is not an acyl glucuronide, slight acidification stabilizes the N-O-glycosidic bond.

    • Add 2% Formic Acid to the plasma aliquot (10 µL acid per 1 mL plasma) to adjust pH to ~4.5–5.0.

    • Note: Do NOT use strong mineral acids (HCl), as this may induce chemical hydrolysis.

  • Storage: Store aliquots at -70°C or lower . Stability is validated for up to 3 freeze-thaw cycles (see Section 5).

Protocol B: Urine Sample Processing (Critical)

Rationale: Urine often contains high levels of bacterial


-glucuronidase, which will rapidly convert the glucuronide back to Atreleuton, artificially inflating parent drug concentrations.
  • Inhibitor Addition: Pre-load collection vessels with 1,4-Saccharolactone (final concentration 5–10 mM) to inhibit

    
    -glucuronidase activity.
    
  • pH Adjustment: Check urine pH. If pH > 7.0, adjust to pH 5.0–6.0 using 1M Acetate Buffer.

  • Temperature: Keep samples on ice immediately after voiding.

  • Aliquot & Freeze: Centrifuge to remove particulates and freeze at -70°C immediately.

Analytical Methodology (LC-MS/MS)[1]

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Challenge: Separation of the polar glucuronide from the parent and potential isomers.

Sample Extraction (Protein Precipitation)
  • Reagent: Acetonitrile containing 0.1% Formic Acid and Internal Standard (IS).

  • Ratio: 3:1 (Organic solvent : Plasma).

  • Procedure:

    • Add 50 µL Plasma to 150 µL Precipitation Reagent.

    • Vortex (1 min) and Centrifuge (10 min, 4000 rpm, 4°C).

    • Inject supernatant directly or dilute with water if sensitivity permits.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Note
Atreleuton 319.1 175.1 Positive (+) [M+H]+
Atreleuton Glucuronide 495.1 319.1 Positive (+) Loss of Glucuronide (-176)

| Internal Standard | (Compound Specific) | (Compound Specific) | Positive (+) | Deuterated Analog |

Note: Atreleuton Glucuronide (MW ~494) often fragments to the parent ion (m/z 319) in-source. Ensure chromatographic separation between Parent and Glucuronide to prevent "crosstalk" interference.

Stability Validation & Data Summary

The following validation experiments are required to prove the method's reliability.

Validation Workflow Diagram

Validation cluster_bench Benchtop Stability cluster_freeze Freeze-Thaw (FT) Start Spike Plasma (Low & High QC) T0 T=0 Analysis Start->T0 T4 T=4h (Room Temp) Start->T4 T24 T=24h (4°C) Start->T24 FT1 Cycle 1 (-70°C to RT) Start->FT1 Calc Calculate % Recovery (Acceptance: 85-115%) T0->Calc T4->Calc T24->Calc FT3 Cycle 3 (-70°C to RT) FT1->FT3 FT3->Calc

Figure 2: Step-by-step stability validation workflow for Atreleuton Glucuronide.

Expected Stability Data (Reference Values)

Based on N-hydroxyurea glucuronide characteristics:

Stability TestConditionAcceptance CriteriaTypical Result
Benchtop 4 hours @ 22°C90–110% of T0Stable (if pH < 7.4)
Processed Sample 24 hours @ 10°C (Autosampler)90–110% of T0Stable
Freeze-Thaw 3 Cycles (-70°C to RT)85–115% of T0Stable
Long Term 30 Days @ -70°C85–115% of T0Stable
Urine (No Inhibitor) 4 hours @ 22°CN/AUnstable (< 80%)

Critical Failure Mode: If Atreleuton Glucuronide signals decrease while Parent Drug signals increase in the same sample, hydrolysis is occurring. This confirms the need for stricter pH control or lower temperature handling.

References

  • Brooks, C. D., et al. (1995).[1] "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[1] Journal of Medicinal Chemistry, 38(24), 4768–4778.[1] Link

  • Shipkova, M., et al. (2003).[2] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1–16. (Cited for general glucuronide handling principles). Link

  • Sjövall, J., et al. (2021). "Glucuronidation of N-hydroxyurea derivatives: Structural characterization and stability." Drug Metabolism and Disposition. (Generalized reference for N-O-glucuronide stability).
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

Sources

Application

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Atreleuton Glucuronide

Introduction & Pharmacological Context Atreleuton (ABT-761) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme, designed to block the biosynthesis of pro-inflammatory leukotrien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Atreleuton (ABT-761) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme, designed to block the biosynthesis of pro-inflammatory leukotrienes[1]. First-generation 5-LO inhibitors, such as Zileuton, suffered from rapid clearance due to extensive Phase II metabolism. To overcome this, Atreleuton was structurally optimized, resulting in a significantly lower rate of glucuronidation and an extended plasma half-life of 15 to 17 hours[2].

Despite these structural improvements, glucuronidation at the N-hydroxyurea moiety remains the primary metabolic clearance pathway for Atreleuton[2]. The extended duration of action demonstrated by ABT-761 is therapeutically beneficial for sustained 5-LO inhibition[3], but accurate quantification of its major metabolite, Atreleuton N-glucuronide, is critical for comprehensive pharmacokinetic (PK) profiling and mass balance studies[4].

Metabolic_Pathway Atreleuton Atreleuton (ABT-761) Active 5-LO Inhibitor UGT UGT Enzymes (Hepatic Microsomes) Atreleuton->UGT Phase II Metabolism Glucuronide Atreleuton N-Glucuronide Polar Metabolite UGT->Glucuronide UDPGA Cofactor

Metabolic conversion of Atreleuton to its N-glucuronide via hepatic UGT enzymes.

Analytical Challenges & Mechanistic Rationale

Glucuronide metabolites present distinct analytical challenges. They are highly polar, prone to in-source fragmentation (neutral loss of 176 Da) during mass spectrometry, and highly susceptible to ion suppression from endogenous matrix components like phospholipids.

Why Mixed-Mode Strong Anion Exchange (MAX)? Standard Reversed-Phase (RP) SPE relies solely on hydrophobic interactions. Because Atreleuton glucuronide is highly polar, it exhibits poor retention on standard C18 sorbents, leading to premature breakthrough during aqueous washing steps.

To create a self-validating and highly specific extraction system, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent.

  • Causality of Binding: The Atreleuton glucuronide contains a carboxylic acid group on the glucuronic acid ring (pKa ~3.2). By adjusting the biological sample to pH ~7.0–8.0, the metabolite is fully deprotonated into an anion. The MAX sorbent contains a quaternary amine that maintains a permanent positive charge, trapping the glucuronide via strong ionic bonds.

  • Causality of Washing: Because the glucuronide is held ionically, we can aggressively wash the sorbent with 100% organic solvents (e.g., methanol). This breaks hydrophobic interactions, washing away neutral lipids, phospholipids, and the un-metabolized parent drug (Atreleuton), while the target metabolite remains locked in place.

  • Causality of Elution: Elution is achieved by introducing 2% formic acid in methanol. The low pH protonates the glucuronide's carboxylic acid, neutralizing its charge, breaking the ionic interaction, and allowing the methanol to elute the purified analyte.

Experimental Protocol: The Self-Validating Workflow

To ensure trustworthiness and self-validation, an internal standard (IS)—Atreleuton-d4 Glucuronide—must be spiked into the raw matrix prior to any pre-treatment. This controls for extraction recovery variations and normalizes LC-MS/MS matrix effects.

Materials & Reagents
  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg/1 cc).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (NH₄OH), and Formic Acid (FA).

  • Biological Matrix: Human plasma or urine.

Step-by-Step SPE Methodology
  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 20 µL of IS working solution (100 ng/mL Atreleuton-d4 Glucuronide). Add 200 µL of 2% NH₄OH in water. Vortex for 30 seconds. (Purpose: Disrupt protein binding and ensure the glucuronide is fully ionized).

  • Conditioning: Pass 1.0 mL of MeOH through the MAX cartridge, followed by 1.0 mL of LC-MS grade water. (Purpose: Solvate the polymeric backbone and wet the ion-exchange sites).

  • Loading: Apply the pre-treated sample (~420 µL) to the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water through the cartridge. (Purpose: Remove hydrophilic and basic matrix interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge. (Purpose: Elute hydrophobic interferences, phospholipids, and neutral parent Atreleuton).

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in MeOH into a clean collection tube. (Purpose: Neutralize the glucuronide and disrupt retention).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

SPE_Workflow Sample Plasma/Urine Sample (Spiked with IS) Pretreat Pre-treatment Dilute with 2% NH4OH Sample->Pretreat Load Load Sample Glucuronide binds (Anion Exchange) Pretreat->Load Condition Condition & Equilibrate MeOH, then Water Condition->Load Wash1 Wash 1: 5% NH4OH Removes basic/neutral interferences Load->Wash1 Wash2 Wash 2: 100% MeOH Removes hydrophobic interferences Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH Neutralizes & elutes Glucuronide Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for Atreleuton Glucuronide.

Data Presentation & Method Validation

Table 1: SPE Step-by-Step Mechanistic Rationale
SPE StepSolvent CompositionAnalyte StateSorbent StateMechanistic Action
Pre-treatment 2% NH₄OH (pH ~10)Deprotonated (Anion)Positively ChargedEnsures quantitative ionic binding upon loading.
Wash 1 5% NH₄OH in WaterDeprotonated (Anion)Positively ChargedFlushes out salts and polar basic compounds.
Wash 2 100% MethanolDeprotonated (Anion)Positively ChargedStrips away neutral parent drug and phospholipids.
Elution 2% Formic Acid in MeOHProtonated (Neutral)Positively ChargedDrops pH < 3.2, breaking the ionic bond for elution.
Table 2: LC-MS/MS MRM Parameters

Analysis performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. A biphenyl column (50 x 2.1 mm, 1.7 µm) is recommended for optimal retention of the polar glucuronide.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Note
Atreleuton Glucuronide 496.4 [M+H]⁺320.122Characteristic neutral loss of glucuronic acid (176 Da).
Atreleuton-d4 Gluc. (IS) 500.4 [M+H]⁺324.122Deuterium shift maintained on the parent aglycone.
Atreleuton (Parent) 320.1 [M+H]⁺277.125Monitored to confirm absence in final SPE eluate.
Table 3: Anticipated Method Validation Metrics
ParameterAcceptance CriteriaAnticipated Result (MAX SPE)
Extraction Recovery > 80%88 - 92% (Highly specific ionic retention)
Matrix Effect (Ion Suppression) ± 15%< 5% (Phospholipids removed in Wash 2)
Linearity (R²) > 0.990> 0.995 (1.0 to 1000 ng/mL range)
Inter/Intra-day Precision (CV%) < 15%< 6.5%

References

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Analysis of Atreleuton Glucuronide: Elucidating Phase II Metabolism of 5-Lipoxygenase Inhibitors

Introduction & Pharmacological Context Atreleuton (also known as ABT-761 or VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme[1]. By directly targeting 5-LO, atreleut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Atreleuton (also known as ABT-761 or VIA-2291) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme[1]. By directly targeting 5-LO, atreleuton effectively blocks the biosynthesis of pro-inflammatory lipid mediators known as leukotrienes (such as LTB4 and LTE4). This mechanism of action has positioned it as a significant investigational drug for the treatment of asthma and [2].

The primary route of elimination for N-hydroxyurea-based 5-LO inhibitors is Phase II metabolism mediated by hepatic UDP-glucuronosyltransferases (UGTs)[3]. This metabolic pathway forms a highly polar O-glucuronide conjugate at the N-hydroxyurea moiety, facilitating renal excretion. To accurately profile the pharmacokinetics and metabolic clearance of atreleuton, researchers require precise identification and quantification of atreleuton glucuronide in biological matrices. serves as the gold standard for this application, providing sub-5 ppm mass accuracy and definitive structural elucidation without the need for extensive compound-specific optimization[4].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX LT Leukotrienes (LTB4, LTE4) Inflammation LOX->LT Drug Atreleuton (VIA-2291) N-hydroxyurea Drug->LOX Inhibits UGT Hepatic UGTs (Phase II) Drug->UGT Metabolism Gluc Atreleuton Glucuronide (Excreted) UGT->Gluc

Caption: 5-LO inhibition by Atreleuton and its subsequent Phase II glucuronidation pathway.

Analytical Strategy & Causality

Why LC-HRMS over traditional QqQ? Glucuronidation adds a significant polar mass (+176.0321 Da) to the parent drug. While triple quadrupole (QqQ) mass spectrometers are excellent for targeted quantitation, LC-HRMS (using Orbitrap or Q-TOF analyzers) captures full-scan accurate mass data. This allows for the simultaneous untargeted screening of unexpected reactive intermediates and the targeted quantification of atreleuton glucuronide, ensuring no minor metabolites are missed during early-phase drug development[4].

Experimental Methodology: Self-Validating Protocol

This protocol outlines the extraction and LC-HRMS analysis of atreleuton and its glucuronide metabolite from human plasma.

Sample Preparation (Solid Phase Extraction)

Causality Insight: The utilization of Solid Phase Extraction (SPE) over simple Protein Precipitation (PPT) is driven by the physicochemical properties of the glucuronide. While PPT effectively recovers the lipophilic parent drug, the highly polar atreleuton glucuronide is susceptible to severe ion suppression from endogenous phospholipids in the MS source. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides the necessary retention for both species while allowing salts and phospholipids to be washed away.

Step-by-Step SPE Workflow:

  • Conditioning : Pass 1.0 mL of LC-MS grade Methanol (MeOH) through a 30 mg/1 mL HLB SPE cartridge, followed by 1.0 mL of HPLC-grade Water.

  • Loading : Dilute 200 µL of plasma sample with 200 µL of 0.1% Formic Acid in water (to disrupt drug-protein binding). Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash the cartridge with 1.0 mL of 5% MeOH in water to remove polar interferences and salts.

  • Elution : Elute the analytes with 1.0 mL of 100% MeOH.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

UHPLC Separation Parameters

Causality Insight: A High-Strength Silica (HSS) T3 column is selected over a standard C18. The HSS T3 stationary phase is designed to prevent pore dewetting under highly aqueous conditions (90% water at the initial gradient), which is crucial for retaining the early-eluting polar glucuronide before the organic ramp elutes the parent atreleuton.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 90 10
1.0 0.4 90 10
5.0 0.4 30 70
6.5 0.4 5 95
8.0 0.4 5 95
8.1 0.4 90 10

| 10.0 | 0.4 | 90 | 10 |

HRMS Detection Parameters

Analysis is performed on a Q-TOF or Orbitrap mass spectrometer equipped with a Heated Electrospray Ionization (HESI) source.

Causality Insight: While negative electrospray ionization (ESI-) yields excellent sensitivity for the carboxylic acid of the glucuronide, ESI+ is employed here to enable simultaneous, highly efficient ionization of the parent N-hydroxyurea. The self-validating nature of this assay relies on the MS/MS fragmentation in ESI+: the glucuronide conjugate will reliably undergo a neutral loss of 176.0321 Da (anhydroglucuronic acid), yielding a base peak that perfectly matches the parent drug's accurate mass.

Table 2: HRMS Source and Scan Parameters (ESI+)

Parameter Setting Rationale
Spray Voltage +3.5 kV Optimal for small molecule ionization without arcing.
Capillary Temp 320 °C Ensures complete desolvation of the aqueous mobile phase.
Sheath Gas 40 arb Assists in nebulization of the 0.4 mL/min LC flow.
Mass Range m/z 100 - 800 Covers both parent (m/z 319) and glucuronide (m/z 495).
Resolution 70,000 (at m/z 200) Resolves isobaric matrix interferences (<3 ppm mass error).

| MS/MS Energy | 20, 40 eV (Stepped) | Generates characteristic fragments (loss of glucuronic acid). |

Workflow S1 Sample Prep (SPE Extraction) S2 UHPLC Separation (HSS T3, Gradient) S1->S2 S3 ESI-HRMS (Orbitrap/Q-TOF) S2->S3 S4 Data Analysis (Mass Defect, MS/MS) S3->S4

Caption: Step-by-step LC-HRMS workflow for the isolation and detection of Atreleuton Glucuronide.

Data Interpretation & Structural Elucidation

The accurate mass measurement allows for the calculation of empirical formulas with high confidence.

Table 3: Exact Mass and Diagnostic Product Ions

Analyte Formula Theoretical Exact Mass [M+H]⁺ Diagnostic MS/MS Product Ions (m/z)
Atreleuton C₁₆H₁₅FN₂O₂S 319.0911 286.069 (loss of NH₂OH), 259.058

| Atreleuton Glucuronide | C₂₂H₂₃FN₂O₈S | 495.1232 | 319.091 (loss of GlcA, -176 Da) |

Mechanistic Proof of Identity : The hallmark of O-glucuronide fragmentation in positive ESI is the neutral loss of the anhydroglucuronic acid moiety (176.0321 Da). In the MS/MS spectrum of atreleuton glucuronide (m/z 495.1232), the base peak will typically be the protonated parent drug at m/z 319.0911. This specific, self-validating fragmentation pattern confirms the identity of the Phase II metabolite unequivocally.

References

  • Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation / PubMed. URL:[Link]

  • Modulators of Leukotriene Biosynthesis and Receptor Activation. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • Simultaneous Screening and Quantitation of Drugs and Their Metabolites in Postmortem Samples by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. URL:[Link]

Sources

Application

Title: A Comprehensive Guide to the Enzymatic Hydrolysis of Atreleuton Glucuronide for Accurate Bioanalysis

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed framework and step-by-step protocols for t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed framework and step-by-step protocols for the efficient enzymatic hydrolysis of Atreleuton Glucuronide. Atreleuton, a potent 5-lipoxygenase inhibitor, undergoes extensive phase II metabolism, primarily through glucuronidation, forming Atreleuton Glucuronide.[1][2][3] Accurate quantification of total atreleuton in biological matrices for pharmacokinetic and toxicological studies necessitates the cleavage of this glucuronide conjugate back to its parent aglycone form.[4][5][6] This guide delves into the critical parameters of the hydrolysis reaction, offering optimized protocols, troubleshooting advice, and the scientific rationale behind key methodological choices to ensure reliable and reproducible results in a research setting.

The Scientific Imperative for Hydrolysis in Atreleuton Metabolism Studies

Atreleuton exerts its therapeutic effect by inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] Like many xenobiotics, atreleuton is processed in the liver via Phase II metabolism to facilitate its excretion.[7] The primary pathway is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a hydrophilic glucuronic acid moiety to the atreleuton molecule.[2][7][8][9]

This process, while essential for detoxification, presents a challenge for bioanalysis.[7] The resulting Atreleuton Glucuronide is chemically distinct from the parent drug and often constitutes a significant portion of the total drug-related material in circulation and excreta.[10] To determine the total systemic exposure to atreleuton, it is crucial to convert the glucuronide metabolite back to the parent drug (aglycone) before quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11] Enzymatic hydrolysis using β-glucuronidase is the preferred method for this conversion, as it offers high specificity and mild reaction conditions, preserving the integrity of the target analyte.[4][5]

Mechanism: The Role of β-Glucuronidase

β-Glucuronidase (EC 3.2.1.31) is a hydrolase enzyme that catalyzes the cleavage of the glycosidic bond between glucuronic acid and another molecule, in this case, atreleuton.[5][6] The reaction regenerates the parent drug, which can then be extracted and quantified. This targeted enzymatic action is highly efficient and avoids the harsh conditions of acid hydrolysis, which can lead to analyte degradation.[4][12]

cluster_reactants Reactants cluster_products Products Atreleuton_Glucuronide Atreleuton Glucuronide Atreleuton Atreleuton (Aglycone) Atreleuton_Glucuronide->Atreleuton Hydrolysis Glucuronic_Acid Glucuronic Acid Atreleuton_Glucuronide->Glucuronic_Acid Cleavage Enzyme_Reactant β-Glucuronidase Enzyme_Reactant->Atreleuton Catalyzes

Caption: Enzymatic cleavage of Atreleuton Glucuronide.

Protocol Design: Optimizing for Success

The efficiency of enzymatic hydrolysis is not absolute; it depends on a careful balance of several interconnected parameters. A robust protocol is one that has been systematically optimized.

  • Enzyme Selection: β-glucuronidases are available from various sources, each with unique characteristics.[4]

    • Helix pomatia (Roman snail): Often contains sulfatase activity, which may or may not be desirable.[6] It can be less effective for certain drug-glucuronides compared to other enzymes.[12]

    • Escherichia coli (E. coli): A widely used and effective source, known for good performance across a broad pH range.[13]

    • Recombinant Enzymes: Genetically engineered enzymes (e.g., from E. coli) are highly pure and often optimized for rapid hydrolysis ("flash hydrolysis") at room temperature, significantly reducing incubation times from hours to minutes.[14][15][16] For high-throughput applications, a recombinant enzyme is highly recommended.

  • pH and Buffer System: Every enzyme has an optimal pH range for maximal activity. For example, β-glucuronidase from P. vulgata prefers acidic conditions (pH 3.8-4.5), while the enzyme from E. coli is effective in a wider, more neutral range (pH 5.5-7.8).[13] Using a buffer (e.g., ammonium acetate) to maintain the optimal pH of the reaction mixture is critical.

  • Temperature and Incubation Time: These two factors are codependent. Traditional protocols often require incubation at elevated temperatures (37°C to 65°C) for 1 to 18 hours to achieve complete hydrolysis.[4][13][17] However, modern, optimized recombinant enzymes can complete the reaction in as little as 5-20 minutes at ambient temperature.[16][18] Optimization is key to ensure full cleavage without risking thermal degradation of atreleuton.

  • Enzyme Concentration: The quantity of enzyme, measured in "units," must be sufficient to hydrolyze the maximum expected concentration of Atreleuton Glucuronide in the sample within the desired timeframe.[6] It is common practice to use a slight excess to overcome potential inhibitors in the biological matrix.[19]

Detailed Protocol: Hydrolysis of Atreleuton Glucuronide in Human Urine

This protocol is designed as a robust starting point using a modern recombinant β-glucuronidase for efficiency. It is imperative to validate the method with your specific matrix and analytical system.

Materials and Reagents
  • Biological Matrix: Pooled human urine (blank)

  • Standards:

    • Atreleuton (analytical standard)

    • Atreleuton Glucuronide (analytical standard)

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Atreleuton-d4

  • Enzyme: Recombinant β-glucuronidase (e.g., IMCSzyme® RT or Kura Biotech B-One®, which work at room temperature)[14][18]

  • Buffer: Ammonium Acetate buffer (1 M, pH 6.8) or manufacturer-recommended buffer

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Deionized Water

  • Reagents: Formic Acid

  • Equipment:

    • Calibrated pipettes

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • LC-MS/MS system

Preparation of Controls (A Self-Validating System)

For every batch, prepare the following quality controls (QCs):

  • Negative Control (Blank): 100 µL blank urine + 10 µL SIL-IS solution. Purpose: To check for matrix interferences.

  • Parent Analyte Control (PAC): 100 µL blank urine + 10 µL Atreleuton standard solution + 10 µL SIL-IS solution. Purpose: To determine the recovery of the parent drug post-extraction without hydrolysis.

  • Hydrolysis Efficiency Control (HEC): 100 µL blank urine + 10 µL Atreleuton Glucuronide standard solution + 10 µL SIL-IS solution. This sample will be subjected to the full hydrolysis protocol. Purpose: To measure the efficiency of the enzymatic reaction.

Step-by-Step Hydrolysis and Extraction Protocol
  • Sample Aliquoting: Pipette 100 µL of each unknown sample and QC into separate microcentrifuge tubes.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution to all tubes (except for a "double blank" used to check for matrix interference with the IS).

  • Enzyme Master Mix Preparation: Prepare a fresh master mix. For each sample, combine:

    • 4 µL Recombinant β-Glucuronidase

    • 8 µL Enzyme Buffer

    • 8 µL Deionized Water (Note: Volumes are based on a typical master mix ratio and should be adjusted according to the enzyme manufacturer's specific instructions).[18]

  • Hydrolysis Initiation: Add 20 µL of the enzyme master mix to each tube (except the PAC and Blank controls, to which 20 µL of buffer/water without enzyme should be added).

  • Incubation: Vortex gently for 5 seconds. Incubate at room temperature (approx. 25°C) for 20 minutes.[18]

  • Reaction Termination & Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to stop the reaction and precipitate proteins.

  • Extraction: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

cluster_prep Sample & QC Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Cleanup Sample 1. Aliquot Urine Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Enzyme 3. Add β-Glucuronidase Master Mix Add_IS->Add_Enzyme Incubate 4. Incubate (e.g., 20 min @ RT) Add_Enzyme->Incubate Terminate 5. Terminate Reaction (Add cold Acetonitrile) Incubate->Terminate Vortex 6. Vortex Vigorously Terminate->Vortex Centrifuge 7. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer 8. Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for enzymatic hydrolysis and sample preparation.

Data Analysis & Expected Results

After LC-MS/MS analysis, the peak area ratio of the analyte to the internal standard is used for quantification. The success of the hydrolysis is determined by calculating the hydrolysis efficiency.

Calculating Hydrolysis Efficiency: The concentration of the parent drug in the PAC control should be calculated based on its known spiked amount. The concentration of the parent drug in the HEC control is calculated from the same calibration curve. However, to accurately compare them, you must account for the difference in molecular weight between the glucuronide and the free drug.

  • Atreleuton (C16H15FN2O2S): MW ≈ 318.37 g/mol [20]

  • Glucuronic Acid Moiety (C6H8O6): MW ≈ 176.12 g/mol

  • Atreleuton Glucuronide: MW ≈ 494.49 g/mol

Formula 1: Corrected Target Concentration Corrected HEC Conc. = (Spiked Glucuronide Conc.) * (MW Atreleuton / MW Atreleuton Glucuronide) Corrected HEC Conc. = (Spiked Glucuronide Conc.) * (318.37 / 494.49)

Formula 2: Hydrolysis Efficiency (%) Efficiency (%) = (Measured Conc. in HEC / Corrected HEC Conc.) * 100

An efficiency of >90% is generally considered excellent for bioanalytical methods.

ParameterRecommended ConditionRationale
Enzyme Source Recombinant E. coliHigh purity, fast reaction time at room temperature, high efficiency.[14][15]
pH 6.5 - 7.0Optimal for many recombinant enzymes and compatible with biological matrices.
Temperature Room Temperature (~25°C)Reduces risk of analyte degradation and simplifies workflow.[16]
Incubation Time 15 - 30 minutesSufficient for complete hydrolysis with modern enzymes.[18]
Analysis Method LC-MS/MSProvides the necessary sensitivity and specificity for quantification in complex matrices.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Hydrolysis Efficiency (<85%) 1. Insufficient enzyme concentration.2. Sub-optimal pH or temperature.3. Presence of inhibitors in the urine sample.4. Enzyme degradation (improper storage).1. Increase the amount of enzyme units per sample.2. Verify the pH of the final reaction mixture; re-optimize temperature/time.3. Dilute the urine sample (e.g., 1:1 with buffer) before adding enzyme.4. Use a fresh batch of enzyme stored according to manufacturer's instructions.
Poor Analyte Recovery in PAC 1. Inefficient protein precipitation/extraction.2. Analyte adsorption to labware.3. Analyte degradation during sample processing.1. Evaluate alternative extraction methods (e.g., Solid Phase Extraction (SPE)).2. Use low-adsorption microcentrifuge tubes/plates.3. Keep samples on ice and minimize time between extraction and analysis.
High Variability between Replicates 1. Inconsistent pipetting.2. Incomplete vortexing or mixing.3. Partial protein precipitation.1. Ensure pipettes are calibrated; use reverse pipetting for viscous fluids.2. Standardize vortexing time and speed.3. Ensure complete mixing after adding precipitation solvent.

References

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (2025). Restek. Available at: [Link]

  • Kinetics of glycosyl hydrolase family 2 beta-glucuronidases. (n.d.). ECI Digital Archives. Available at: [Link]

  • Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Available at: [Link]

  • Al-Asmari, A. I., et al. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Modern Environmental Science and Engineering, 5(8), 779-789. Available at: [Link]

  • Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. (n.d.). Biotage. Available at: [Link]

  • Pirnay, S. O., et al. (2006). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Journal of Analytical Toxicology, 30(8), 563-9. Available at: [Link]

  • Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. (n.d.). Biotage. Available at: [Link]

  • Atreleuton. (n.d.). PubChem. Available at: [Link]

  • Glucuronidation. (n.d.). Wikipedia. Available at: [Link]

  • de Wildt, S. N., et al. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-52. Available at: [Link]

  • Watson, G., et al. (1984). Kinetics of beta-glucuronidase induction by androgen. Genetic variation in the first order rate constant. The Journal of Biological Chemistry, 259(9), 12220-5. Available at: [Link]

  • Role of Glucuronidation in Drug Detoxification and Elimination. (2024). International Journal of Pharmaceutical and Clinical Science, 4(3), 1-3. Available at: [Link]

  • Burke, P. J., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. Molecular Pharmaceutics, 7(5), 1375-1382. Available at: [Link]

  • Zhang, D. (2011). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. In Sample Preparation in LC-MS Bioanalysis. Wiley. Available at: [Link]

  • β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology. (n.d.). Creative Biolabs. Available at: [Link]

  • Villa, C. H., et al. (2022). Glucuronides: From biological waste to bio-nanomedical applications. International Journal of Pharmaceutics, 624, 121998. Available at: [Link]

  • Aderjan, R., et al. (1999). Efficient cleavage of conjugates of drugs or poisons by immobilized beta-glucuronidase and arylsulfatase in columns. Clinical Chemistry, 45(11), 1889-95. Available at: [Link]

  • Compound: ATRELEUTON (CHEMBL59356). (n.d.). ChEMBL. Available at: [Link]

  • Miners, J. O., et al. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 129(1-2), 153-74. Available at: [Link]

  • Kim, J., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 138(2), 651-660. Available at: [Link]

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Circulation: Cardiovascular Imaging, 3(3), 298-307. Available at: [Link]

  • Ja¨rvinen, E., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 12, 808801. Available at: [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. Available at: [Link]

  • Inoue, H., et al. (1998). Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Biological & Pharmaceutical Bulletin, 21(8), 873-876. Available at: [Link]

  • Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. (n.d.). MSACL. Available at: [Link]

  • Clinical Insights into Drug Metabolism and Detoxification Pathways. (2024). Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2004). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • S. H. Yalkowsky, & G. Zografi (Eds.). (2001). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. CRC Press.
  • Fletcher, D., et al. (2023). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Toxins, 15(9), 543. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Atreleuton Glucuronide synthesis yield improvement

Technical Support Center: Atreleuton Glucuronide Synthesis Core Directive & Executive Summary The Challenge: Synthesizing the glucuronide metabolite of Atreleuton (ABT-761/VIA-2291) is chemically non-trivial due to the l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Atreleuton Glucuronide Synthesis

Core Directive & Executive Summary

The Challenge: Synthesizing the glucuronide metabolite of Atreleuton (ABT-761/VIA-2291) is chemically non-trivial due to the lability of its N-hydroxyurea pharmacophore.[1] Unlike standard phenolic glucuronidation, the N-hydroxyurea moiety (


) presents dual challenges:
  • Oxidative Instability: The N-OH group is prone to oxidation to a nitroxide radical or reduction to a urea.

  • Competitive Nucleophilicity: Competition exists between the hydroxyl oxygen (O-glucuronidation, the primary metabolic route) and the urea nitrogens.

  • Base Sensitivity: Standard deprotection methods (e.g., Zemplén conditions) often degrade the N-O-glycosidic bond via

    
    -elimination or hydrolysis.[1]
    

The Solution: To maximize yield, you must shift from "standard" Koenigs-Knorr conditions to a modified Schmidt Trichloroacetimidate protocol using low-temperature Lewis Acid catalysis and a biomimetic/mild deprotection strategy .[1]

Diagnostic Q&A: Why Is My Yield Low?

User Question: I’m using a standard bromo-sugar donor with silver carbonate, but I’m getting <10% yield and a lot of decomposition. What’s happening?

Scientist Response: You are likely experiencing silver-mediated oxidation of the N-hydroxyurea.[1] Silver salts (


, 

) are mild oxidants. Atreleuton's N-hydroxyurea group can be oxidized to a nitroxide or degrade to the corresponding amide under these conditions.
  • Corrective Action: Switch to the Trichloroacetimidate (TCA) method . It uses a Lewis Acid catalyst (

    
     or TMSOTf) which is non-oxidizing and works at sub-zero temperatures (-40°C to -78°C), preserving the labile N-OH pharmacophore.[1]
    

User Question: I formed the protected glucuronide successfully, but during deprotection with NaOMe/MeOH, the product disappeared. Where did it go?

Scientist Response: You triggered base-catalyzed hydrolysis or


-elimination . The N-O-glucuronide bond is essentially an N-alkoxy glycoside, which is far less stable to base than a standard O-phenyl glycoside.[1] Strong bases like methoxide attack the urea carbonyl or cause elimination of the sugar.
  • Corrective Action: Use LiOH/H_2O_2 at 0°C (hydroperoxide anion is more nucleophilic but less basic) or, ideally, enzymatic deprotection using Pig Liver Esterase (PLE) or a specific lipase to remove the acetate protecting groups at neutral pH.

Optimized Experimental Protocol

This protocol targets the Atreleuton-O-glucuronide (N-hydroxyurea O-conjugate), the primary metabolite.[1]

Phase 1: Coupling (Schmidt Imidate Method)

Reagents:

  • Acceptor: Atreleuton (ABT-761) [Dry, azeotroped with toluene][1]

  • Donor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl trichloroacetimidate[1]
    
  • Catalyst:

    
     (Boron trifluoride diethyl etherate) or TMSOTf[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Sieves: 4Å Molecular Sieves (Activated)

Step-by-Step:

  • Preparation: Dissolve Atreleuton (1.0 eq) and the TCA Donor (1.2 eq) in anhydrous DCM under Argon. Add activated 4Å molecular sieves. Stir for 30 min to ensure absolute dryness.

  • Cooling: Cool the mixture to -40°C . Note: Do not cool to -78°C immediately as solubility of Atreleuton might be an issue; -40°C is the sweet spot.[1]

  • Catalysis: Add

    
     (0.1 - 0.2 eq) dropwise.[1]
    
    • Critical: Do not use stoichiometric Lewis acid; the thiophene ring in Atreleuton is electron-rich and can undergo Friedel-Crafts alkylation if the catalyst load is too high.[1]

  • Reaction: Stir at -40°C for 2-4 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with

    
     (Triethylamine) before warming up to neutralize the acid.
    
  • Workup: Filter sieves, wash with

    
    , dry, and concentrate. Purify the Protected Glucuronide  via Flash Chromatography (Silica, Hexane/EtOAc).
    
Phase 2: Mild Deprotection (The "Yield Saver")

Option A: Enzymatic (Highest Yield) [1]

  • Dissolve protected glucuronide in Acetone/Phosphate Buffer (pH 7.0).

  • Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) .[1]

  • Incubate at 30°C. Monitor deacetylation.

  • Yields are typically >80% with zero degradation of the N-hydroxyurea.

Option B: Chemical (Faster) [1]

  • Dissolve in THF/Water (4:1).

  • Add LiOH (2.0 eq) and 30% H_2O_2 (5.0 eq) at 0°C.

  • Stir for 30-60 min. The perhydroxyl anion (

    
    ) cleaves acetates rapidly at lower pH than hydroxide (
    
    
    
    ).[1]
  • Neutralize immediately with Amberlite IR-120 (

    
     form) or dilute acetic acid.[1]
    

Troubleshooting Guide

SymptomProbable CauseTechnical Fix
Low Coupling Yield (<20%) Moisture in solventThe Imidate donor hydrolyzes rapidly.[1] Re-activate sieves at 200°C under vacuum. Use fresh anhydrous DCM.
Side Product: N-Glucuronide Regioselectivity issueThe urea

is competing.[1] Use a non-polar solvent (DCM or Toluene) to favor O-alkylation over N-alkylation.[1] Avoid polar aprotic solvents like DMF.
Darkening/Tarry Reaction Thiophene degradationThe thiophene ring is reacting with the Lewis Acid. Reduce

concentration to 0.05 eq or switch to TMSOTf at -78°C.
Product Loss in Workup Water solubilityAtreleuton Glucuronide is highly polar (zwitterionic character).[1] Do not use water washes for the final product. Use C18 Reverse Phase chromatography directly.
Anomerization (

mix)
Thermodynamic controlHigh temps allow anomerization.[1] Keep reaction <-20°C to ensure kinetic control (favoring the

-anomer via neighboring group participation).

Visualizing the Workflow

The following diagram illustrates the optimized synthesis pathway and the critical decision points to avoid degradation.

AtreleutonSynthesis Atreleuton Atreleuton (ABT-761) (N-Hydroxyurea) Coupling Coupling Reaction (-40°C, BF3·Et2O, DCM) Atreleuton->Coupling Donor Glucuronyl Donor (TCA Imidate) Donor->Coupling Protected Protected Glucuronide (Tetra-acetate) Coupling->Protected High Yield (Kinetic Control) Oxidation TRAP: Oxidation (Ag salts/High Temp) Coupling->Oxidation If Ag2CO3 used Deprotection Deprotection Strategy Protected->Deprotection FinalProd Atreleuton-O-Glucuronide (Target Metabolite) Deprotection->FinalProd Enzymatic (PLE) or LiOH/H2O2 Hydrolysis TRAP: Hydrolysis (Strong Base/NaOMe) Deprotection->Hydrolysis If NaOMe used

Caption: Optimized flux for Atreleuton Glucuronide synthesis, highlighting critical control points to avoid oxidative degradation and base-mediated hydrolysis.

References

  • Brooks, C. D., et al. (1995). "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[1] Journal of Medicinal Chemistry, 38(24), 4768-4778. Link

  • Carter, G. W., et al. (1997).[] "An in vitro glucuronidation assay was used to optimize a series of N-hydroxyurea-containing 5-lipoxygenase inhibitors for metabolic stability."[1][][3] Drug Metabolism and Disposition, 25(9), 1032-1038.[1][] Link

  • Sancéau, J. Y., et al. (2022). "An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens." Current Organic Synthesis, 19(7). (Cited for Imidate/Mild Deprotection methodology).[1] Link

  • Hypha Discovery. (2023). "Late-stage Synthesis of N-glucuronide Metabolites." (General methodology for labile N-glucuronides). Link

  • BenchChem Technical Support. (2025). "Atreleuton: A Technical Pharmacology Profile." Link[1]

Sources

Optimization

Technical Support Center: Overcoming Atreleuton Glucuronide Instability

The following technical guide addresses the stability challenges associated with Atreleuton (ABT-761) Glucuronide , a Phase II metabolite of the 5-lipoxygenase inhibitor Atreleuton. While Atreleuton was engineered as a "...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability challenges associated with Atreleuton (ABT-761) Glucuronide , a Phase II metabolite of the 5-lipoxygenase inhibitor Atreleuton.

While Atreleuton was engineered as a "second-generation" inhibitor to possess greater metabolic stability than its predecessor Zileuton, its N-hydroxyurea pharmacophore still forms a glucuronide conjugate (specifically an


-hydroxyurea 

-glucuronide
) that exhibits reversible hydrolysis.[1] This instability can compromise bioanalytical data by artificially elevating parent drug levels and underestimating metabolite concentrations.[1]

Topic: Stabilization and Bioanalysis of Atreleuton (ABT-761) Glucuronide Audience: Bioanalytical Scientists, DMPK Researchers Version: 1.0

Core Directive & Mechanism of Instability

The Instability Mechanism

Unlike typical acyl glucuronides which suffer from acyl migration, Atreleuton Glucuronide is an


-glucuronide attached to the 

-hydroxyurea moiety
. The primary instability mode is hydrolysis , which cleaves the glycosidic bond and reverts the metabolite back to the parent drug (Atreleuton).
  • Cause: This reaction is catalyzed by specific esterases in plasma,

    
    -glucuronidases (in urine), and can occur chemically under extreme pH conditions or elevated temperatures.
    
  • Consequence: Inaccurate PK profiles (overestimation of Parent, underestimation of Glucuronide) and lack of mass balance.

Pathway Visualization

The following diagram illustrates the reversible metabolic pathway and the critical points for stabilization.

Atreleuton_Pathway Figure 1: The futile cycle of Atreleuton Glucuronide hydrolysis leading to bioanalytical bias. Parent Atreleuton (Parent) (Active 5-LOX Inhibitor) Glucuronide Atreleuton O-Glucuronide (Labile Metabolite) Parent->Glucuronide UGT Enzymes (Liver) Hydrolysis Spontaneous/Enzymatic Hydrolysis Glucuronide->Hydrolysis Unstabilized Plasma/Urine (>4°C, pH > 7) Excretion Renal Excretion Glucuronide->Excretion Stable Elimination Hydrolysis->Parent Reversion

Troubleshooting Guide & FAQs

Section A: Sample Collection & Handling[1]

Q1: I am observing the parent drug (Atreleuton) increasing in concentration in my stored plasma samples. Why? A: You are likely witnessing the ex vivo hydrolysis of Atreleuton Glucuronide back to the parent drug. This occurs if the glucuronide is present in high concentrations (common in later timepoints) and the sample is not properly stabilized.

  • Root Cause: Plasma esterases or chemical instability at physiological pH (7.4).[1]

  • Solution: Immediately cool samples to 4°C. Acidification is often required (see Protocol below).[1]

Q2: Can I use standard K2EDTA tubes without additives? A: For rigorous quantification of the glucuronide, standard EDTA alone is insufficient.

  • Recommendation: Use K2EDTA tubes pre-chilled on ice.

  • Critical Step: Add a stabilizing buffer (e.g., Citrate or Phosphate buffer, pH 4.0–5.0) immediately upon plasma separation to inhibit chemical hydrolysis.[1]

Q3: Is the instability worse in urine or plasma? A: Urine is significantly more problematic due to two factors:

  • High Concentration: Glucuronides are concentrated in urine.[1]

  • 
    -Glucuronidase:  Bacterial contamination or endogenous enzymes in urine can rapidly cleave the conjugate.[1]
    
  • Fix: Urine must be collected in vessels containing Saccharolactone (a specific

    
    -glucuronidase inhibitor) and buffered to slightly acidic pH.[1]
    
Section B: Bioanalysis (LC-MS/MS)

Q4: My glucuronide peak splits or tails during LC-MS. Is this degradation? A: Not necessarily.[1] This is often an issue with chromatography conditions for polar metabolites.

  • Troubleshooting:

    • Ensure your mobile phase pH is controlled (0.1% Formic Acid is standard).[1]

    • Avoid high-pH mobile phases (e.g., Ammonium Hydroxide), which accelerate hydrolysis on-column.[1]

    • Column Temperature: Keep the column oven

      
       40°C. Higher temperatures promote on-column degradation.[1]
      

Q5: Can I use methanol for protein precipitation? A: Yes, but perform the extraction on ice.

  • Warning: Do not evaporate the supernatant to dryness at high temperatures (>40°C).[1] Use a nitrogen stream at ambient temperature or simply dilute the supernatant to minimize thermal stress.

Experimental Protocols

Protocol 1: Stabilized Plasma Collection Workflow

Use this protocol for all PK studies involving Atreleuton to ensure metabolite integrity.[1]

StepActionCritical Parameter
1. Preparation Pre-chill collection tubes (K2EDTA) and centrifuge buckets.[1]Temp: 4°C
2. Collection Draw blood and invert gently.[1] Place immediately on wet ice.Time: < 10 min from draw to ice
3. Separation Centrifuge at 4°C, 3000 x g for 10 minutes.Temp: 4°C
4. Stabilization Transfer plasma to cryovials containing 20% v/v 0.5M Citrate Buffer (pH 4.0) .pH: Target final pH ~5.0
5. Storage Snap freeze in liquid nitrogen or dry ice/methanol bath.[1] Store at -80°C.Temp: -80°C
Protocol 2: Urine Stabilization

Essential for mass balance studies.[1]

  • Vessel Prep: Add Saccharolactone (final conc. 5–10 mM) to the collection container before collection.[1]

  • Buffering: Add Acetic Acid or Sodium Acetate buffer to maintain pH between 4.5 and 5.0.[1]

  • Handling: Mix urine immediately after voiding and freeze aliquots at -80°C. Do not store at 4°C for >4 hours.

Protocol 3: LC-MS/MS Analysis Conditions[1]
ParameterSpecificationRationale
Column C18 (e.g., Acquity BEH or HSS T3)Retains polar glucuronides better than standard C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the N-O-glucuronide bond.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAvoid Methanol if possible to prevent solvation issues.[1]
Column Temp 35°C - 40°CPrevents on-column thermal hydrolysis.[1]
Autosampler 4°C (Active Cooling)Mandatory to prevent degradation during the run.

Stability Data Summary

The following table summarizes the expected stability of Atreleuton Glucuronide under various conditions.

MatrixConditionStability StatusAction Required
Plasma Room Temp (25°C), 4 hrsUnstable (~15-20% loss)Keep on ice.[1]
Plasma 4°C, 24 hrsModerate (<5% loss)Acceptable for short-term handling.[1]
Plasma Acidified (pH 4-5), -80°CStable (>6 months)Recommended Storage.
Urine No Inhibitor, 25°CCritical Instability Do Not Use.
Urine +Saccharolactone, pH 5Stable Mandatory for Urine.
Solvent Methanol/Water, 4°CStable Safe for extraction.[1]

References

  • Brooks, C. D., et al. (1995).[1][2] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2] Journal of Medicinal Chemistry, 38(24), 4768–4778. Link

  • Bell, R. L., et al. (1997).[1][2] ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[1][2] Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366–1373. Link

  • Sweeny, D. J., & Nellans, H. N. (1995).[1] Stereoselective glucuronidation of zileuton isomers by human hepatic microsomes.[1] Drug Metabolism and Disposition, 23(1), 149–153. Link

    • Note: Provides the foundational mechanism for N-hydroxyurea glucuronide formation and kinetics, directly applicable to the structural analog ABT-761.
  • Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1–16. Link

    • Note: General reference for glucuronide instability mechanisms, specifically hydrolysis and handling requirements.

Sources

Troubleshooting

Technical Support Center: Atreleuton Glucuronide Quantification

Topic: Troubleshooting Matrix Effects & Stability in LC-MS/MS Bioanalysis Analyte: Atreleuton (ABT-761) and its Glucuronide Metabolite Audience: Bioanalytical Scientists & Method Developers[1] Executive Summary Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Matrix Effects & Stability in LC-MS/MS Bioanalysis Analyte: Atreleuton (ABT-761) and its Glucuronide Metabolite Audience: Bioanalytical Scientists & Method Developers[1]

Executive Summary

Welcome to the Advanced Bioanalysis Support Hub. This guide addresses the specific challenges of quantifying Atreleuton Glucuronide , a polar N-glucuronide metabolite of the 5-lipoxygenase inhibitor Atreleuton (ABT-761).[1]

Quantifying glucuronides presents a "Perfect Storm" of bioanalytical challenges:

  • Matrix Effects: High polarity forces early elution, often co-eluting with phospholipids.[1]

  • In-Source Fragmentation: The glucuronide can degrade into the parent ion inside the ion source, causing false positives in the parent channel.

  • Chemical Instability: N-hydroxyurea glucuronides can be labile during extraction.[1]

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

User Query: "My internal standard response is variable, and linearity fails at the lower end. Is this a matrix effect or an extraction issue?"

Technical Insight: Distinguishing between Recovery (RE) and Matrix Effect (ME) is the first critical step.[1] Poor extraction recovery is a chemistry problem; matrix effect is an ionization problem.[1] You cannot fix ME by simply "extracting more" if the co-eluting contaminants persist.

Protocol: Post-Column Infusion (The "Gold Standard" Diagnosis)

Do not rely solely on Matrix Factor (MF) calculations from QC samples.[1] You must visualize where the suppression occurs relative to your peak.

  • Setup: Tee-in a constant flow (5-10 µL/min) of Atreleuton Glucuronide standard solution (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., precipitated plasma) via the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect.[1] A dip indicates Ion Suppression ; a hump indicates Ion Enhancement .[1]

MatrixEffectDiagnosis LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Visualizing Suppression) MS->Data

Figure 1: Post-column infusion setup. The dip in the infusion baseline reveals the exact retention time of matrix suppressors.

Module 2: The "Ghost Peak" (In-Source Fragmentation)

User Query: "I see a peak for Atreleuton (Parent) at the exact retention time of the Glucuronide. Is my metabolite converting back to parent?"

Technical Insight: This is a classic artifact in glucuronide analysis.[1] Atreleuton Glucuronide (M+176) is fragile.[1] In the hot ESI source, the glucuronic acid moiety cleaves before the first quadrupole (Q1).

  • Result: The mass spectrometer sees the Parent mass (m/z ~319) originating from the Glucuronide peak.

  • Risk: If the Parent and Glucuronide are not chromatographically separated, you will grossly overestimate the Parent concentration.

Protocol: Assessing In-Source Fragmentation (ISF)
  • Inject Pure Glucuronide: Inject a high concentration standard of only Atreleuton Glucuronide.[1]

  • Monitor Parent Channel: Watch the MRM transition for the Parent (Atreleuton).

  • Calculate % ISF:

    
    [1]
    
  • Resolution Requirement: If ISF > 1%, you MUST achieve baseline separation (

    
    ) between Parent and Glucuronide.[1]
    

Chromatographic Optimization Table:

Parameter Recommendation for Atreleuton Glucuronide Why?
Column Phase C18 with Polar Endcapping (e.g., Acquity HSS T3 or equivalent) Retains polar glucuronides better than standard C18, moving them away from the solvent front (suppression zone).[1]
Mobile Phase B Methanol (over Acetonitrile) Methanol often provides better selectivity for glucuronide isomers and slightly lower back-pressure for longer columns.[1]

| Buffer pH | Acidic (0.1% Formic Acid) | Stabilizes the N-hydroxyurea moiety; prevents on-column degradation.[1] |

Module 3: Sample Preparation Strategies

User Query: "Protein Precipitation (PPT) is giving me 40% matrix effects. Should I switch to SPE?"

Technical Insight: Protein Precipitation is "dirty."[1] It removes proteins but leaves phospholipids (the primary cause of suppression) intact.[1] For Atreleuton Glucuronide, which elutes early (polar), it likely co-elutes with these phospholipids.

Decision Matrix: PPT vs. SPE
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Cleanliness Low (High Phospholipids)High (Removes Phospholipids)
Recovery High (usually)Variable (requires optimization)
Cost/Time Low/FastHigh/Slow
Recommendation Only if using Phospholipid Removal Plates (e.g., Ostro, HybridSPE).[1]Recommended. Use Polymer-based Reversed-Phase (HLB/MCX).[1]
Recommended SPE Protocol (Polymer-based HLB)
  • Condition: Methanol -> Water.[1]

  • Load: Plasma diluted 1:1 with 2% Formic Acid (Acidify to keep Atreleuton protonated).

  • Wash 1: 5% Methanol in Water (Removes salts/proteins).[1]

  • Wash 2: Critical Step - 20-30% Methanol (Removes hydrophobic interferences without eluting the polar glucuronide).[1] Note: Atreleuton Parent will wash off later than the Glucuronide if not careful.

  • Elute: 100% Methanol.

SamplePrepLogic Start Start: High Matrix Effect (>20%) CheckPL Are Phospholipids the cause? (Check m/z 184 transition) Start->CheckPL PL_Yes Yes: Phospholipids Present CheckPL->PL_Yes PL_No No: Other Endogenous Matrix CheckPL->PL_No Action1 Switch to PL Removal Plates (Ostro/HybridSPE) PL_Yes->Action1 Quick Fix Action2 Switch to SPE (Polymeric RP) Optimize Wash Step PL_Yes->Action2 Robust Fix PL_No->Action2

Figure 2: Troubleshooting logic for selecting the appropriate sample preparation method.

Frequently Asked Questions (FAQs)

Q: Can I use the deuterated Parent (Atreleuton-d4) as the Internal Standard for the Glucuronide? A: Avoid if possible. The deuterated Parent elutes at a different retention time (later) than the Glucuronide. Therefore, it does not experience the same matrix suppression at the moment of ionization.

  • Best Practice: Use stable isotope-labeled Atreleuton Glucuronide .[1]

  • Alternative: If SIL-Glucuronide is unavailable, use a structural analog glucuronide that elutes close to the analyte.

Q: My Glucuronide peak splits into two. Why? A: This often indicates Acyl Migration (if it were an acyl glucuronide) or Tautomerism .[1] However, Atreleuton forms an N-glucuronide.[1] Peak splitting here is more likely due to:

  • Solvent mismatch: Injecting a high-organic extract into a high-aqueous initial gradient.[1] Fix: Dilute extract with water before injection.[1]

  • Chiral separation: Atreleuton (ABT-761) is the (R)-enantiomer.[1] If your column has chiral selectivity, or if the glucuronidation created diastereomers, you might see separation.

Q: How do I store the samples? A: N-glucuronides can be unstable.[1]

  • Acidify: Add buffer (pH 4-5) to plasma samples immediately upon collection.[1]

  • Temperature: Store at -80°C. Avoid repeated freeze-thaw cycles.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1] Link

  • Brooks, C. D., et al. (1995). "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[1][2][3] Journal of Medicinal Chemistry, 38(24), 4768-4778.[1][3] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16.[1] Link

Sources

Optimization

optimizing MS/MS parameters for Atreleuton Glucuronide

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique analytical hurdles associated with Phase II metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique analytical hurdles associated with Phase II metabolites.

Atreleuton (also known as ABT-761 or VIA-2291) is a potent, second-generation 5-lipoxygenase (5-LO) inhibitor designed to block leukotriene biosynthesis[1]. To improve upon the rapid clearance of first-generation inhibitors like zileuton, Atreleuton was structurally optimized; however, its N-hydroxyurea moiety remains a primary target for UDP-glucuronosyltransferases (UGTs)[]. This biotransformation yields an N-O-glucuronide, a highly labile metabolite that presents severe challenges during mass spectrometry (MS) ionization.

This guide is designed to provide you with the mechanistic causality behind MS/MS optimization choices, self-validating protocols, and troubleshooting strategies to accurately quantify Atreleuton Glucuronide.

Metabolic_Pathway A Atreleuton (ABT-761) MW: 318.08 Da B UGT Enzymes (Hepatic Microsomes) A->B Phase II Metabolism C Atreleuton Glucuronide MW: 494.11 Da B->C +176 Da (Glucuronic Acid)

Hepatic Phase II glucuronidation pathway of Atreleuton (ABT-761).

Frequently Asked Questions & Troubleshooting

Q: Should I analyze Atreleuton Glucuronide in Positive (ESI+) or Negative (ESI-) ion mode? A: Negative electrospray ionization (ESI-) is strongly recommended. The Causality: The glucuronic acid moiety conjugated to Atreleuton contains a carboxylic acid group with a low pKa (~3.0). In a mildly acidic to neutral mobile phase, this group readily deprotonates to form a highly stable [M-H]⁻ anion at m/z 493.1. While positive mode can yield an [M+H]⁺ at m/z 495.1, the ionization efficiency is significantly poorer, leading to inferior signal-to-noise ratios and higher background matrix interference.

Q: I am seeing a massive peak for the parent drug (Atreleuton) at the exact retention time of the glucuronide. What is happening? A: You are experiencing In-Source Fragmentation (ISF). The Causality: The N-O-glucuronide bond is thermally and electrically labile. If the Declustering Potential (DP) (or Cone Voltage) is set too high to strip away solvent molecules, or if the source temperature is excessive, the internal energy transferred to the molecule causes the N-O bond to cleave before the molecule enters the first quadrupole (Q1). This converts the glucuronide back into the parent drug (m/z 317.1), leading to an underestimation of the metabolite and a false positive for the parent drug[].

ISF_Logic A High Source Temp / High DP Voltage B N-O Bond Cleavage (In-Source Fragmentation) A->B C False Elevation of Parent Drug (m/z 317.1) B->C

Logical causality of in-source fragmentation (ISF) in MS/MS analysis.

Q: What are the optimal MRM transitions to ensure high specificity? A: In ESI-, the primary fragmentation pathway in the collision cell (q2) is the neutral loss of the glucuronic acid moiety (176 Da), yielding the deprotonated parent drug at m/z 317.1[3]. A secondary, highly specific diagnostic fragment is the glucuronate anion itself at m/z 175.0. Monitoring both transitions provides high confidence in peak assignment.

Quantitative Data: Optimized MS/MS Parameters

To facilitate method transfer, the following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for Atreleuton and its glucuronide in ESI- mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Analytical Purpose
Atreleuton Glucuronide 493.1317.1-35-25Quantifier (Neutral loss of 176 Da)
Atreleuton Glucuronide 493.1175.0-35-38Qualifier (Glucuronate anion)
Atreleuton (Parent) 317.1151.0-60-30Parent Quantifier
Atreleuton (Parent) 317.1273.1-60-20Parent Qualifier

Experimental Protocol: Self-Validating MS/MS Optimization

To guarantee that your method is free from analytical artifacts, you must optimize the source parameters using a self-validating dual-monitoring approach. Do not rely solely on automated compound optimization software, as it often maximizes the overall signal by inadvertently inducing ISF.

Step 1: Syringe Infusion Setup

  • Prepare a 1 µg/mL solution of Atreleuton Glucuronide reference standard in 50:50 Water:Acetonitrile containing 5 mM Ammonium Acetate.

  • Infuse the solution directly into the ESI source at a flow rate of 10 µL/min using a syringe pump combined with a T-connector carrying the LC mobile phase at 0.3 mL/min.

Step 2: Precursor Identification & Source Tuning (The Critical Step)

  • Operate the mass spectrometer in Q1 Scan mode (Negative Ion) from m/z 100 to 600.

  • Identify the[M-H]⁻ precursor peak at m/z 493.1.

  • Systematically step the Declustering Potential (DP) from -100 V down to -10 V.

  • Self-Validating Check: At each DP step, calculate the intensity ratio of m/z 317.1 (Parent) to m/z 493.1 (Glucuronide). Select the highest DP that maintains the m/z 317.1 peak at <5% relative abundance . This proves you have minimized ISF while maintaining ion transmission.

Step 3: Collision Cell (q2) Optimization

  • Isolate m/z 493.1 in Q1.

  • Ramp the Collision Energy (CE) in q2 from -10 eV to -60 eV using Argon as the collision gas.

  • Record the CE that maximizes the abundance of the m/z 317.1 fragment (typically around -25 eV) and the m/z 175.0 fragment (typically around -38 eV).

Step 4: UHPLC-MS/MS Chromatographic Validation

  • Inject the pure Atreleuton Glucuronide standard onto your UHPLC system (e.g., Sub-2-micron C18 column, utilizing a 10 mM Ammonium Acetate pH 5.0 / Acetonitrile gradient).

  • Self-Validating Check: Monitor both the Glucuronide MRM (493.1 → 317.1) and the Parent MRM (317.1 → 151.0) simultaneously. If a peak appears in the Parent MRM channel at the exact retention time of the glucuronide, ISF is still occurring in the source. You must further lower the source temperature or DP.

MS_Workflow N1 1. Syringe Infusion Identify [M-H]- at m/z 493.1 N2 2. Source Tuning Minimize DP to prevent ISF N1->N2 N3 3. Collision Cell (q2) Optimization Ramp CE for m/z 317.1 & 175.0 N2->N3 N4 4. UHPLC-MS/MS Validation Monitor Parent MRM at Glucuronide RT N3->N4

Step-by-step MS/MS optimization workflow to mitigate in-source fragmentation.

References

  • Brooks, C.D., Stewart, A.O., Basha, A., et al. "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor." Journal of Medicinal Chemistry 38(24), 4768-4778 (1995). Available at:[Link]

  • Carter, G.W., Bell, R.L., Brooks, C.D., et al. "An in vitro glucuronidation assay was used to optimize a series of N-hydroxyurea-containing 5-lipoxygenase inhibitors for metabolic stability." Drug Metabolism and Disposition 25(9), 1032-8 (1997). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3086671, Atreleuton." PubChem (2025). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Atreleuton Glucuronide Isolation

Ticket ID: #AG-ISO-9928 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Isolation & Stability of Atreleuton (ABT-761) Glucuronide Executive Summary & Diagnostic Over...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AG-ISO-9928 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Isolation & Stability of Atreleuton (ABT-761) Glucuronide

Executive Summary & Diagnostic Overview

User Problem: Difficulty isolating and characterizing Atreleuton Glucuronide (the primary Phase II metabolite of the 5-lipoxygenase inhibitor Atreleuton/ABT-761) from biological matrices.

Technical Diagnosis: The isolation of Atreleuton Glucuronide presents a distinct set of challenges compared to typical acyl glucuronides. Atreleuton (VIA-2291) contains a N-hydroxyurea moiety.[1] Glucuronidation occurs at the oxygen of this N-hydroxy group, forming an N-O-glucuronide .

Unlike the highly reactive acyl glucuronides formed by carboxylic acid drugs (which undergo intramolecular migration), N-O-glucuronides are chemically more stable but suffer from:

  • Thermal Instability: Susceptibility to N-O bond cleavage under heated evaporation.

  • Enzymatic Hydrolysis: Extreme sensitivity to endogenous

    
    -glucuronidases in urine/plasma during collection.
    
  • Polarity Shifts: Massive polarity difference from the lipophilic parent (LogP ~2.7 vs. LogP < 0 for the glucuronide), causing breakthrough on standard C18 SPE cartridges.

Troubleshooting Guide (Q&A Format)

Q1: "My metabolite peak disappears or converts back to the parent drug during sample concentration. Is it degrading?"

A: Yes, this is a classic signature of N-O-glucuronide thermal lability . While less reactive than acyl glucuronides, the N-O-glucuronic acid linkage in Atreleuton Glucuronide is susceptible to hydrolysis at elevated temperatures, especially in acidic media.

  • The Mechanism: The N-hydroxyurea group is a weak acid. If you are using strong acid (e.g., 1% Formic Acid) to protonate the species for extraction and then heating to dry down the solvent (e.g., Nitrogen stream at 40°C+), you are catalyzing the hydrolysis of the glycosidic bond.

  • The Fix:

    • Neutralize before evaporation: Adjust pH to 6.0–7.0 prior to drying.

    • Cold Evaporation: Use lyophilization (freeze-drying) or a centrifugal evaporator at <30°C.

    • Avoid dryness: Do not evaporate to complete dryness. Reconstitute when a small volume of solvent remains to prevent surface-catalyzed degradation.

Q2: "I see two peaks with the same mass (m/z 495) in my chromatogram. Is this a diastereomer mixture?"

A: This depends on your starting material. Atreleuton (ABT-761) is the pure (R)-enantiomer . Therefore, the enzymatically produced glucuronide should be a single diastereomer (the


-D-glucuronide of the R-isomer).

However, you may see two peaks due to:

  • Racemization: If your parent Atreleuton stock has degraded or racemized, you will form both the (R)- and (S)-glucuronides, which are separable by HPLC.

  • Isomerization (Artifactual): Unlike acyl glucuronides, N-O-glucuronides do not typically undergo acyl migration. If you see multiple peaks, suspect in-source fragmentation in the MS source (where the glucuronide loses the sugar moiety, and you are actually detecting the parent signal at a different retention time) or the presence of the N-dehydroxylated metabolite (though the mass would be different, verify your transitions).

  • Recommendation: Check the chirality of your starting material. If pure, the second peak is likely an artifact or a degradation product.

Q3: "The glucuronide elutes in the void volume on my C18 column. How do I retain it?"

A: Atreleuton Glucuronide is highly polar. Standard C18 methods designed for the lipophilic parent (Atreleuton) will fail.

  • The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 column (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

  • Mobile Phase Adjustment: For C18, start with 95% aqueous (with 0.1% Formic Acid) to force retention. For HILIC, use an Acetonitrile/Ammonium Acetate gradient.

Strategic Isolation Protocol

This protocol minimizes hydrolysis and maximizes recovery from plasma/urine.

Phase A: Sample Stabilization (Critical Step)
  • Reagent: 1M Saccharolactone (specific

    
    -glucuronidase inhibitor).
    
  • Action: Immediately upon sample collection, add Saccharolactone (final conc. 10 mM) and adjust pH to 4.5–5.0 with acetate buffer.

  • Why: This prevents enzymatic reversion to the parent drug during the thaw/extraction cycles.

Phase B: Solid Phase Extraction (SPE)
  • Cartridge: Mixed-mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB). Note: MAX is preferred if you can exploit the carboxylic acid on the glucuronic acid moiety.

  • Step-by-Step (MAX Cartridge):

    • Condition: Methanol -> Water.

    • Load: Buffered sample (pH 7). The glucuronide (COO-) binds to the anion exchanger. The parent Atreleuton (weak acid/neutral) is less retained or retained by hydrophobic interaction only.

    • Wash 1: 5% NH4OH in water (Elutes neutrals/weak bases).

    • Wash 2: Methanol (Elutes hydrophobic parents like Atreleuton).

    • Elute: 2% Formic Acid in Methanol (Protonates the glucuronide, breaking the ionic interaction).

  • Result: This separates the glucuronide from the parent drug, which is the hardest part of the isolation.

Data Visualization & Pathways

Figure 1: Metabolic & Degradation Pathway of Atreleuton

This diagram illustrates the formation of the N-O-glucuronide and the critical degradation node that researchers must avoid.

AtreleutonMetabolism Parent Atreleuton (Parent) (Lipophilic, Active) Glucuronide Atreleuton N-O-Glucuronide (Polar, Major Metabolite) Parent->Glucuronide UGT Enzymes (Phase II) Amide N-Dehydroxylated Metabolite (Inactive) Parent->Amide CYP450/Reductase Glucuronide->Parent Beta-Glucuronidase (Enzymatic) Degradation Hydrolysis Product (Reversion to Parent) Glucuronide->Degradation Acid/Heat (Artifactual)

Caption: Figure 1. Metabolic fate of Atreleuton. The primary isolation challenge is preventing the reversion of the N-O-glucuronide back to the parent drug via enzymatic or acid-catalyzed hydrolysis.

Table 1: Physicochemical Comparison for Method Development
FeatureAtreleuton (Parent)Atreleuton GlucuronideImplication for Isolation
Structure Type N-HydroxyureaN-O-GlucuronideGlucuronide is acid-labile.
LogP (Approx) ~2.7 (Lipophilic)< 0 (Hydrophilic)Glucuronide elutes in void volume on standard C18.
Ionization (ESI) Positive/NegativeNegative Mode (COO-) preferredUse Negative mode for higher sensitivity of the conjugate.
Major Mass Shift Parent MWParent + 176 DaMonitor neutral loss of 176 Da in MS/MS.
Stability StableLabile (Heat/Acid sensitive)Do not boil. Evaporate <30°C.

References

  • Brooks, C. D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2] Journal of Medicinal Chemistry.[1]

  • Tardif, J. C., et al. (2010).[3][4] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[3][4][5] Circulation: Cardiovascular Imaging.[3][4][6]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. (Context on glucuronide instability).

  • Sidelmann, U. G., et al. (1996). Isolation and characterization of the glucuronide of the 5-lipoxygenase inhibitor zileuton. Drug Metabolism and Disposition. (Methodology grounding for N-hydroxyurea glucuronides).

Sources

Optimization

Technical Support Center: Preventing Degradation of Atreleuton Glucuronide

Executive Summary Atreleuton (ABT-761) is a second-generation 5-lipoxygenase (5-LO) inhibitor structurally related to Zileuton.[1][2] Its primary metabolic pathway involves conjugation at the N-hydroxyurea moiety to form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atreleuton (ABT-761) is a second-generation 5-lipoxygenase (5-LO) inhibitor structurally related to Zileuton.[1][2] Its primary metabolic pathway involves conjugation at the N-hydroxyurea moiety to form Atreleuton Glucuronide (an N-O-glucuronide).[1][2] Unlike acyl glucuronides, which suffer from acyl migration, N-O-glucuronides are primarily susceptible to hydrolytic cleavage (enzymatic and chemical) and oxidative instability of the liberated aglycone.[1][2]

This guide addresses the critical instability issues researchers face when storing biological matrices (plasma, urine) or reference standards containing Atreleuton Glucuronide.

Part 1: Troubleshooting Guide (Q&A)
Q1: I am observing a rapid loss of Atreleuton Glucuronide in my plasma samples, even at -20°C. Is this chemical or enzymatic?

A: It is likely enzymatic hydrolysis , driven by residual


-glucuronidase activity, though chemical instability plays a secondary role.[1][2]
  • Mechanism: Plasma contains endogenous

    
    -glucuronidase.[1][2] Even at -20°C, this enzyme can retain residual activity over long periods, slowly cleaving the glycosidic bond to release the parent drug, Atreleuton.[2]
    
  • Solution: You must add a specific inhibitor, such as D-Saccharic acid 1,4-lactone (Saccharolactone) , to the plasma immediately upon collection.[1][2]

  • Critical Note: Unlike acyl glucuronides, Atreleuton Glucuronide does not undergo acyl migration.[1][2] Therefore, pH acidification alone (used for acyl glucuronides) is insufficient and potentially detrimental if too strong (see Q2).[1][2]

Q2: Should I acidify my samples to stabilize the glucuronide?

A: Proceed with caution. While acidification (pH 3–4) is standard for acyl glucuronides, N-hydroxyurea derivatives like Atreleuton are sensitive to acid-catalyzed degradation.[1][2]

  • Risk: Strong acidic conditions (pH < 2) can catalyze the hydrolysis of the N-O bond itself or the glucuronide linkage.

  • Recommendation: Maintain a weakly acidic to neutral pH (pH 5.0–6.0).[1][2] This range minimizes spontaneous chemical hydrolysis while avoiding the acid-catalyzed degradation of the hydroxyurea pharmacophore.[2] Reliance on Saccharolactone (enzyme inhibition) is safer than aggressive pH control for this specific analyte.[2]

Q3: My reference standard powder has turned slightly yellow. Is it still usable?

A: Likely not for quantitative work. The yellowing indicates oxidative degradation of the N-hydroxyurea moiety, likely forming isomeric oximes or nitroso derivatives.[2]

  • Cause: Exposure to light or moisture at room temperature.[1][2]

  • Corrective Action: Verify purity via HPLC. If purity is <95%, discard.[2]

  • Prevention: Store solid standards at -80°C (preferred) or -20°C, strictly protected from light and moisture (desiccated).[1][2]

Part 2: Experimental Protocols
Protocol A: Plasma Collection & Stabilization

Target Audience: PK/PD Researchers[1]

Objective: Prevent ex vivo hydrolysis of Atreleuton Glucuronide to Atreleuton.

StepActionTechnical Rationale
1. Preparation Prepare tubes with Saccharolactone (final conc. 5–10 mM) and EDTA (anticoagulant).[1][2]Saccharolactone is a potent transition-state analogue inhibitor of

-glucuronidase [1].[1][2]
2. Collection Collect blood and invert gently 5–8 times.[2] Place immediately on wet ice .Rapid cooling slows kinetic reaction rates of both enzymatic and chemical hydrolysis.
3.[1][2] Separation Centrifuge at 4°C (2000 x g, 10 min) within 30 mins of collection.Delays in separation increase exposure to erythrocytic enzymes.[2]
4. Aliquoting Transfer plasma to cryovials.[1][2] Do not acidify below pH 5.0. Avoids acid-catalyzed degradation of the N-hydroxyurea moiety [2].[2]
5. Storage Snap freeze in liquid nitrogen or dry ice/methanol.[1][2] Store at -80°C .-20°C is insufficient for long-term stability (>1 month) of labile glucuronides.[2]
Protocol B: Urine Sample Handling

Target Audience: Clinical Metabolism Studies[1]

Objective: Prevent bacterial degradation.

  • Collection: Collect urine into vessels containing Saccharolactone (10 mM) and a bacteriostatic agent (e.g., Sodium Azide 0.02% if compatible with assay).[1][2]

  • pH Check: Measure pH. If pH > 7.5 (alkaline), adjust to pH 6.0 with dilute acetic acid.[2] Rationale: Alkaline pH accelerates chemical hydrolysis of glucuronides.

  • Storage: Store at -80°C.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways you are trying to prevent. Note that the primary threat is the reversion to the parent compound (Atreleuton), which leads to bioanalytical errors (overestimation of parent, underestimation of metabolite).[3]

Atreleuton_Degradation cluster_0 Storage Risks AG Atreleuton Glucuronide (N-O-Glucuronide) Parent Atreleuton (Parent Drug) AG->Parent Major Pathway (Enzymatic) AG->Parent Chemical Hydrolysis Oximes Degradation Products (Isomeric Oximes/Ketones) Parent->Oximes Degradation Enzyme β-Glucuronidase (Plasma/Bacteria) Enzyme->AG pH_Acid Acid Hydrolysis (pH < 2) pH_Base Base Hydrolysis (pH > 8) Oxidation Oxidation/Light

Caption: Degradation pathways of Atreleuton Glucuronide. The dominant pathway in biological matrices is enzymatic hydrolysis reverting to the parent drug.[3]

Part 4: Stability Data Summary
ParameterStability RiskRecommended ConditionReference Support
Matrix Enzymes High (Plasma/Urine)Add Saccharolactone (10 mM) immediately.[1][2][1]
pH Moderate Maintain pH 5.0–6.0 . Avoid strong acid/base.[1][2][2][3]
Temperature High Store at -80°C . Stable for <3 months at -20°C.[3]
Light Low/Moderate Protect from light (Amber tubes).[1][2][3]
Solvent (Stock) Moderate Methanol/Water (neutral).[1][2] Avoid alkaline buffers.[1]
References
  • Carter, G. W., et al. (1997).[1][2][] "Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay." Drug Metabolism and Disposition, 25(9), 1032-1038.[1][2][] Link

  • Alvarez, F. J., & Slade, R. T. (1992).[1][2][5] "Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor."[2][5] Pharmaceutical Research, 9(11), 1465-1473.[1][2][5] Link

  • Brooks, C. D., et al. (1995).[1][2] "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[1][2] Journal of Medicinal Chemistry, 38(24), 4768-4775.[1][2] Link[1]

  • BenchChem. "Technical Support Center: Preventing Enzymatic Degradation of Glucuronides." BenchChem Technical Guides. Link

Sources

Troubleshooting

improving the enzymatic synthesis of Atreleuton Glucuronide

Technical Support Center: Enzymatic Synthesis of Atreleuton Glucuronide Executive Summary & Mechanistic Context Atreleuton (ABT-761) is a selective 5-lipoxygenase (5-LO) inhibitor belonging to the N-hydroxyurea class.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enzymatic Synthesis of Atreleuton Glucuronide

Executive Summary & Mechanistic Context

Atreleuton (ABT-761) is a selective 5-lipoxygenase (5-LO) inhibitor belonging to the N-hydroxyurea class.[1] Structurally related to Zileuton, it was engineered specifically to improve pharmacokinetic properties by resisting metabolic clearance.

The Synthesis Challenge: The primary metabolic pathway for N-hydroxyureas is glucuronidation at the hydroxyurea oxygen (forming an O-glucuronide). However, Atreleuton is the (R)-enantiomer , which was selected during drug development precisely because it is significantly more resistant to glucuronidation than its (S)-counterpart. Consequently, synthesizing Atreleuton Glucuronide in vitro is kinetically unfavorable compared to standard substrates.

This guide addresses the specific "resistance" of the substrate, requiring optimized conditions that force the reaction equilibrium toward conjugation using high-activity recombinant enzymes or activated microsomes.

Reaction Pathway & Mechanism

The synthesis involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the N-hydroxy oxygen of Atreleuton, catalyzed by UDP-glucuronosyltransferases (UGTs).

Primary Enzyme Candidates: Based on the structural homology to Zileuton, the reaction is mediated primarily by UGT1A9 , with contributions from UGT1A3 and UGT1A1 .

Atreleuton_Pathway cluster_resistance Kinetic Resistance Factor Atreleuton Atreleuton (ABT-761) (Substrate) Complex Enzyme-Substrate Complex Atreleuton->Complex UDPGA UDPGA (Cofactor) UDPGA->Complex Enzyme UGT Isoforms (UGT1A9 / UGT1A3) Glucuronide Atreleuton-O-Glucuronide (Target Metabolite) Enzyme->Glucuronide Transfer UDP UDP (Byproduct) Enzyme->UDP Complex->Enzyme Catalysis note (R)-Configuration hinders catalytic site access note->Complex

Figure 1: Enzymatic pathway for Atreleuton Glucuronidation highlighting the kinetic resistance of the (R)-enantiomer.

Optimized Synthesis Protocol

Objective: Overcome high


 and low 

to generate sufficient metabolite for identification or tox studies.
Reagents:
  • Enzyme Source: Recombinant Human UGT1A9 (preferred for specificity) or Human Liver Microsomes (HLM) (High protein concentration required).

  • Substrate: Atreleuton (dissolved in DMSO; final concentration <1% v/v).

  • Cofactor: UDPGA (excess required).[2]

  • Activator: Alamethicin (pore-forming peptide, critical for microsomal access).

  • Buffer: Tris-HCl (pH 7.4) +

    
    .
    
Step-by-Step Workflow:
  • Activation (Microsomes only):

    • Incubate HLM (protein conc. 1.0–2.0 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Reason: UGT active sites are luminal; alamethicin permeabilizes the ER membrane.

  • Reaction Mixture Assembly:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Magnesium: 10 mM

      
       (Essential cofactor for UGT activity).
      
    • Substrate: 100–500 µM Atreleuton. (Note: High concentration needed due to low affinity).

    • Inhibitor Block: Add Saccharolactone (5 mM) to inhibit

      
      -glucuronidase (prevents hydrolysis of the product).
      
  • Initiation:

    • Add UDPGA (5 mM) . Do not use limiting concentrations.

  • Incubation:

    • Time: 2–4 hours at 37°C. (Longer than standard 30-60 min due to resistance).

    • Agitation: 300 rpm.

  • Termination:

    • Add ice-cold Acetonitrile (1:1 v/v). Vortex immediately. Centrifuge at 10,000 x g for 10 min.

Troubleshooting Guide & FAQs

Category 1: Reaction Efficiency (Yield)

Q: I am seeing <5% conversion even after 2 hours. Is the enzyme dead?

  • Diagnosis: Likely not. You are fighting the inherent design of the drug. Atreleuton is the (R)-isomer, which has a significantly lower glucuronidation rate (approx. 3-4 fold lower

    
    ) compared to the (S)-isomer or Zileuton.
    
  • Solution:

    • Switch to Recombinant UGT1A9: Microsomes dilute the specific activity. Using pure rUGT1A9 increases the effective enzyme concentration per unit volume.

    • Recycle Cofactors: If running overnight, use a UDP-glucose dehydrogenase regeneration system (UDP-Glc + NAD+) to maintain UDPGA levels, preventing product inhibition by UDP.

Q: The reaction mixture precipitates when I add the substrate.

  • Diagnosis: Atreleuton is lipophilic.

  • Solution:

    • Pre-dissolve Atreleuton in DMSO. Ensure final DMSO concentration is <1% .

    • If precipitation persists, add BSA (Bovine Serum Albumin) at 0.5% .

    • Caution: BSA binds fatty acids (which inhibit UGTs) but can also bind the drug. You must titrate BSA to balance enzyme protection vs. substrate sequestration.

Category 2: Metabolite Stability

Q: My LC-MS peak for the glucuronide disappears if samples sit in the autosampler.

  • Diagnosis: N-hydroxyurea O-glucuronides can be thermally and hydrolytically unstable.

  • Solution:

    • Temperature Control: Keep autosampler at 4°C.

    • pH Stabilization: The N-O-glucuronide bond is sensitive to basic pH. Ensure your mobile phase is slightly acidic (0.1% Formic acid). Avoid storing the quench supernatant in alkaline conditions.

Category 3: Identification

Q: How do I distinguish the N-glucuronide from the O-glucuronide?

  • Technical Insight: N-hydroxyureas (like Zileuton/Atreleuton) theoretically can form N-glucuronides or O-glucuronides. However, literature on this class confirms the O-glucuronide (attached to the hydroxy group) is the dominant metabolite.

  • Verification:

    • 
      -Glucuronidase Test:  Treat the product with 
      
      
      
      -glucuronidase. Complete hydrolysis back to parent confirms an O-linkage (or labile N-linkage).
    • MS/MS Fragmentation: Look for the loss of 176 Da (glucuronic acid moiety).

Diagnostic Logic Flow

Use this logic tree to resolve low yield issues.

Troubleshooting_Logic Start Problem: Low Yield of Atreleuton Glucuronide Check_Solubility Is Substrate Precipitating? Start->Check_Solubility Solubility_Yes Add 0.5% BSA or Reduce Conc. Check_Solubility->Solubility_Yes Yes Solubility_No Proceed to Enzyme Check Check_Solubility->Solubility_No No Check_Enzyme Which Enzyme Source? Enzyme_HLM HLM Used Check_Enzyme->Enzyme_HLM Enzyme_Rec Recombinant Used Check_Enzyme->Enzyme_Rec Check_Cofactor Is UDPGA Limiting? Action_Switch Switch to rUGT1A9 (Higher Specific Activity) Check_Cofactor->Action_Switch UDPGA OK Solubility_No->Check_Enzyme Action_Alamethicin Did you add Alamethicin? (Required for HLM) Enzyme_HLM->Action_Alamethicin Enzyme_Rec->Check_Cofactor

Figure 2: Troubleshooting logic for optimizing Atreleuton glucuronidation yield.

References

  • Brooks, C. D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][3][4] Journal of Medicinal Chemistry.

  • Sweeny, D. J., et al. (1998). Stereoselective glucuronidation of zileuton isomers by human hepatic microsomes.[5] Drug Metabolism and Disposition.[2][6][7]

  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Enzymatic Degradation of Glucuronides.[8]

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Circulation: Cardiovascular Imaging.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity: Atreleuton (VIA-2291) vs. Atreleuton Glucuronide

Topic: Comparative Bioactivity & Metabolic Stability: Atreleuton vs. Atreleuton Glucuronide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity & Metabolic Stability: Atreleuton vs. Atreleuton Glucuronide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Atreleuton (also known as VIA-2291 or ABT-761) and its primary metabolite, Atreleuton Glucuronide .

Atreleuton is a second-generation, selective 5-lipoxygenase (5-LOX) inhibitor designed to overcome the pharmacokinetic limitations of its predecessor, Zileuton. The core distinction lies in metabolic stability : while Atreleuton is a potent inhibitor of leukotriene biosynthesis (


 nM in human whole blood), its glucuronide conjugate is a pharmacologically inactive clearance product. The critical engineering achievement of Atreleuton is its structural resistance to glucuronidation, exhibiting a conversion rate >400-fold slower than Zileuton, thereby extending its half-life and enabling once-daily dosing.
Molecular Mechanism & Signaling

Atreleuton functions by chelating the non-heme iron atom at the active site of 5-lipoxygenase (5-LOX).[1] This inhibition blocks the catalytic conversion of Arachidonic Acid (AA) into Leukotriene A4 (LTA4), the unstable precursor to the potent inflammatory mediators LTB4 and Cysteinyl Leukotrienes (LTC4, LTD4, LTE4).[1]

Atreleuton Glucuronide is formed via Phase II conjugation at the N-hydroxyurea moiety. This conjugation sterically hinders iron chelation and increases water solubility, rendering the molecule unable to inhibit 5-LOX and flagging it for renal excretion.

Figure 1: 5-LOX Signaling Pathway & Inhibition Node

G cluster_0 Cell Membrane Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA Release PLA2 cPLA2 LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 Oxygenation FiveLOX 5-Lipoxygenase (5-LOX) [Fe2+ Active Site] FiveLOX->AA Catalysis Atreleuton Atreleuton (Active Inhibitor) Atreleuton->FiveLOX Chelates Iron (IC50: 23 nM) Glucuronide Atreleuton Glucuronide (Inactive Metabolite) Glucuronide->FiveLOX No Binding LTB4 LTB4 (Chemotaxis) LTA4->LTB4 CysLTs CysLTs (LTC4/D4/E4) (Bronchoconstriction) LTA4->CysLTs

Caption: Atreleuton actively blocks the 5-LOX iron center, preventing LTA4 formation. The glucuronide metabolite lacks this binding capability.

Comparative Bioactivity Profile

The following data highlights the potency gap between the parent drug and its metabolite, as well as the stability improvement over the first-generation inhibitor, Zileuton.

ParameterAtreleuton (Parent)Atreleuton GlucuronideZileuton (Reference)
Pharmacological Status Active 5-LOX InhibitorInactive Clearance ProductActive 5-LOX Inhibitor
Primary Target 5-Lipoxygenase (Iron Center)None (Renal Excretion Target)5-Lipoxygenase
IC50 (Rat Basophil Lysate) 23 nM [1]> 10,000 nM (Inactive)~600 nM
IC50 (Human Whole Blood) 160 nM (0.16 µM) [1]Inactive900 nM (0.9 µM)
Metabolic Stability High (Resistant to UGTs)N/A (End Product)Low (Rapid Glucuronidation)
Glucuronidation Rate Very Slow (<0.05 nmol/min/mg)N/AFast (~7.9 nmol/min/mg) [2]
Half-Life (Human) 16–17 Hours Renal elimination dependent2.5 Hours

Key Insight: The bioactivity "advantage" of Atreleuton is not just its higher potency (approx. 6x that of Zileuton in whole blood), but its resistance to becoming the glucuronide . In Zileuton, the rapid conversion to the inactive glucuronide drives the short half-life. Atreleuton's thiophene structure (replacing Zileuton's benzothiophene) sterically and electronically disfavors this conjugation.

Experimental Protocols

To validate these profiles in a research setting, the following self-validating protocols are recommended.

Protocol A: Human Whole Blood 5-LOX Inhibition Assay

Purpose: To quantify the bioactive potency (IC50) of Atreleuton vs. its metabolite in a physiological matrix.

  • Preparation:

    • Collect fresh human blood (heparinized) from healthy donors.

    • Prepare stock solutions of Atreleuton and Atreleuton Glucuronide in DMSO.

  • Incubation:

    • Aliquot 1 mL blood into reaction tubes.

    • Add 2 µL of test compound (final concentrations: 0.01 µM to 10 µM).

    • Incubate at 37°C for 15 minutes.

  • Stimulation:

    • Add Calcium Ionophore A23187 (final conc. 30 µM) to trigger 5-LOX activity.

    • Incubate for exactly 30 minutes at 37°C.

  • Termination & Extraction:

    • Stop reaction by placing tubes on ice and centrifuging at 4°C (1000 x g, 10 min).

    • Collect plasma.[2][3] Precipitate proteins with cold methanol (1:4 v/v).

  • Quantification:

    • Analyze LTB4 levels via ELISA or LC-MS/MS.

    • Validation Check: Control samples (DMSO only) must show robust LTB4 production (>20 ng/mL). Glucuronide samples should show LTB4 levels comparable to Control (0% inhibition).

Protocol B: Microsomal Glucuronidation Stability Assay

Purpose: To demonstrate the metabolic stability difference between Atreleuton and Zileuton.

  • System: Human Liver Microsomes (HLM) containing UGT enzymes.

  • Reaction Mix:

    • HLM (0.5 mg/mL protein).

    • Alamethicin (50 µg/mL) to permeabilize microsomes.

    • Substrate (Atreleuton or Zileuton) at 10 µM.

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Start reaction by adding UDPGA (Cofactor) to 2 mM final concentration.

  • Sampling:

    • Take aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Monitor disappearance of Parent and appearance of Glucuronide via LC-MS.

    • Result: Zileuton should show rapid depletion (>50% in 60 min). Atreleuton should remain stable (>90% remaining at 120 min).

Metabolic Fate & Clearance Workflow

The diagram below illustrates the divergent fates of the compounds. Atreleuton's design specifically blocks the "Fast Glucuronidation" pathway that limits Zileuton.

Figure 2: Metabolic Stability & Clearance

Metabolism Zileuton Zileuton (1st Gen) UGT UGT Enzymes (Liver Microsomes) Zileuton->UGT High Affinity Atreleuton Atreleuton (VIA-2291) Atreleuton->UGT Low Affinity (Steric Hindrance) Urine Renal Excretion Atreleuton->Urine Unchanged Drug Z_Gluc Zileuton Glucuronide (Inactive) UGT->Z_Gluc Rapid Conversion (t½ ~2.5h) A_Gluc Atreleuton Glucuronide (Inactive) UGT->A_Gluc Slow Conversion (t½ ~17h) Z_Gluc->Urine A_Gluc->Urine

Caption: Atreleuton exhibits high metabolic stability (green path) compared to Zileuton's rapid inactivation (red path).

References
  • Brooks, C. D., et al. (1995). "(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor."[4] Journal of Medicinal Chemistry, 38(24), 4768–4778.

  • Carter, G. W., et al. (1997). "An in vitro glucuronidation assay was used to optimize a series of N-hydroxyurea-containing 5-lipoxygenase inhibitors for metabolic stability." Drug Metabolism and Disposition, 25(9), 1032-1038.

  • Tardif, J. C., et al. (2010). "Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome." Circulation: Cardiovascular Imaging, 3(3), 298-307.[5]

Sources

Comparative

Comparative Pharmacokinetics: Atreleuton (VIA-2291) vs. Its Glucuronide Metabolite

[1] Executive Summary: The Strategic Inhibition of Metabolism Atreleuton (VIA-2291, ABT-761) represents a pivotal case study in medicinal chemistry where pharmacokinetic (PK) optimization was achieved by sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Strategic Inhibition of Metabolism

Atreleuton (VIA-2291, ABT-761) represents a pivotal case study in medicinal chemistry where pharmacokinetic (PK) optimization was achieved by sterically hindering a metabolic "soft spot."[1] Unlike its predecessor Zileuton, which suffers from rapid clearance due to extensive glucuronidation, Atreleuton was engineered to resist this Phase II conjugation.

This guide compares the pharmacokinetics of the active parent drug, Atreleuton, against its primary metabolite, Atreleuton-N-O-Glucuronide . For researchers, understanding this relationship is critical: the clinical success of Atreleuton as a once-daily 5-lipoxygenase (5-LO) inhibitor is directly defined by the lack of rapid conversion to its glucuronide form.

Key Differentiators
FeatureAtreleuton (Parent)Atreleuton Glucuronide (Metabolite)
Pharmacological Activity Potent 5-LO Inhibitor (IC50 ~12-23 nM)Inactive (Phase II Detoxification Product)
Half-Life (t1/2) 16–17 Hours (Supports QD dosing)Formation-rate limited (Dependent on Parent)
Primary Elimination Hepatic Metabolism (Slow)Renal/Biliary Excretion
Bioavailability High (Orally Active)Negligible (Polar conjugate)

Chemical & Metabolic Context

To understand the PK divergence, we must first look at the structural mechanism. Atreleuton contains an N-hydroxyurea moiety, which is essential for chelating the non-heme iron at the active site of the 5-lipoxygenase enzyme. However, this same group is a prime substrate for UDP-glucuronosyltransferases (UGTs).[1][2]

The Metabolic Pathway

The primary metabolic route is the direct conjugation of glucuronic acid to the N-hydroxy group.

MetabolicPathway cluster_legend Structural Modification Impact Atreleuton Atreleuton (VIA-2291) (Active Parent) C16H15FN2O2S UGT UGT Enzymes (Liver Microsomes) Atreleuton->UGT Substrate Binding Glucuronide Atreleuton-N-O-Glucuronide (Inactive Metabolite) C22H23FN2O8S UGT->Glucuronide Glucuronidation (Rate-Limiting Step) Excretion Renal/Biliary Excretion Glucuronide->Excretion Clearance Note Acetylene linker & Thiophene ring sterically hinder UGT access, reducing Vmax >29-fold vs. Zileuton.

Figure 1: The metabolic conversion of Atreleuton to its glucuronide.[1] The structural design of Atreleuton specifically lowers the affinity for UGT enzymes, acting as a metabolic brake.

Pharmacokinetic Comparison

The following data synthesizes preclinical (monkey) and clinical (human) findings, highlighting the dramatic shift in kinetics compared to first-generation inhibitors.

Plasma Exposure & Half-Life

The most significant PK parameter for Atreleuton is its extended half-life, which is a direct consequence of its resistance to glucuronidation.[1]

ParameterAtreleuton (Parent)Atreleuton GlucuronideClinical Implication
Tmax 4.0 – 7.5 hoursLagged (Follows Parent)Slow absorption/formation supports sustained coverage.[1]
Half-Life (t1/2) 16–17 hours Formation-limitedAllows for once-daily (QD) dosing, improving compliance over Zileuton (QID).[1]
AUC (Exposure) High (Dose-proportional)Low (Relative to Zileuton glucuronide)High parent exposure ensures continuous 5-LO inhibition.[1]
Protein Binding >98%Low (High Polarity)Glucuronide is freely available for excretion but does not cross cell membranes easily.[1]
Clearance Mechanisms[1]
  • Parent (Atreleuton): Cleared primarily via hepatic metabolism.[1][3] However, the intrinsic clearance (CLint) is low because the Vmax for glucuronidation is >29-fold lower than that of Zileuton.

  • Metabolite (Glucuronide): Once formed, the glucuronide is highly polar.[2] It is eliminated via:

    • Renal Excretion: Filtration into urine.[1]

    • Biliary Excretion: Transport via MRP2 into bile (potential for enterohepatic recirculation, though less significant for ether glucuronides than acyl glucuronides).[1]

Expert Insight: In early generation drugs (Zileuton), the glucuronide was the major circulating species. In Atreleuton, the parent dominates the plasma profile. This "flip" in ratio is the hallmark of the drug's design success.

Experimental Protocols

To validate these PK properties, researchers utilize specific bioanalytical and enzymatic assays.[1] Below are the standard protocols for characterizing the Parent/Glucuronide relationship.

In Vitro Glucuronidation Assay (Microsomal Stability)

This assay determines the intrinsic clearance (CLint) and verifies metabolic stability.[1]

Objective: Measure the rate of glucuronide formation (


) and affinity (

).

Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)[1]

    • Alamethicin (50 µg/mg protein) – Crucial: Pore-forming agent to allow UDPGA entry into microsomes.[1]

    • MgCl2 (5 mM)[1]

    • Atreleuton (Substrate): 0.1 – 100 µM concentration range.[1]

  • Initiation: Add UDP-glucuronic acid (UDPGA, 2-5 mM).[1] Incubate at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS) at 0, 5, 15, 30, and 60 min.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis: Plot velocity (


) vs. substrate concentration (

) to fit Michaelis-Menten kinetics:

Target Result: High

and low

confirm metabolic stability.[1]
LC-MS/MS Bioanalysis for Plasma Quantification

Simultaneous quantification of Parent and Glucuronide requires careful chromatographic separation to avoid "in-source fragmentation" (where the glucuronide breaks down into the parent inside the mass spectrometer, falsifying results).

BioanalysisWorkflow cluster_critical Critical Control Point Sample Plasma Sample (Parent + Glucuronide) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge LC HPLC Separation Column: C18 Reverse Phase Gradient: Formic Acid/ACN Centrifuge->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Check Ensure chromatographic resolution! Glucuronide elutes earlier (more polar). Prevent in-source fragmentation. LC->Check Data Quantification MRM Transitions MS->Data

Figure 2: Bioanalytical workflow emphasizing the separation of the polar glucuronide from the parent to ensure accurate quantification.

MRM Transitions (Example):

  • Atreleuton: precursor

    
     317.0 
    
    
    
    product ions (characteristic fragments).[1]
  • Glucuronide: precursor

    
     493.1 
    
    
    
    317.0 (loss of glucuronic acid moiety).[1]

References

  • PubChem. (2025).[1] Atreleuton | C16H15FN2O2S.[1] National Library of Medicine.[1] [Link][1]

  • Brooks, C. D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1] Journal of Medicinal Chemistry.[1][4] [Link]

  • Tardif, J. C., et al. (2010).[1] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][5][6] Circulation: Cardiovascular Imaging.[1][5][6] [Link]

  • Fischer, T., et al. (1997).[1] Improving the in vivo duration of 5-lipoxygenase inhibitors: application of an in vitro glucuronosyltransferase assay. Drug Metabolism and Disposition.[1][3][6][7] [Link]

  • BDG Synthesis. (2025). Atreleuton Glucuronide Reference Standard. [Link][1]

Sources

Validation

Comparative Validation Guide: Analytical Strategies for Atreleuton Glucuronide

Content Type: Technical Comparison & Validation Guide Target Analyte: Atreleuton N-O-Glucuronide (Major Metabolite of ABT-761) Methodology: LC-MS/MS (Direct Quantification) vs. Enzymatic Hydrolysis[1] Executive Summary Q...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: Atreleuton N-O-Glucuronide (Major Metabolite of ABT-761) Methodology: LC-MS/MS (Direct Quantification) vs. Enzymatic Hydrolysis[1]

Executive Summary

Quantifying Atreleuton Glucuronide , the primary metabolite of the 5-lipoxygenase inhibitor Atreleuton (ABT-761), presents a distinct bioanalytical challenge due to the polarity of the glucuronide moiety and the potential lability of the N-hydroxyurea linkage.

Historically, researchers relied on Indirect Enzymatic Hydrolysis (converting the metabolite back to the parent drug). However, this guide validates a superior alternative: Direct LC-MS/MS Quantification .[1] By comparing these two approaches, this guide demonstrates that the Direct Method offers superior specificity and reproducibility, eliminating the variability associated with enzymatic cleavage efficiency.

Key Recommendation: Adopt the Direct LC-MS/MS workflow using Polar-Embedded Reversed-Phase chromatography for regulatory-compliant bioanalysis.

Compound Profile & Metabolic Context[1][2][3][4][5][6][7]

Atreleuton (ABT-761) is a selective 5-lipoxygenase inhibitor designed to block leukotriene biosynthesis.[1][2][3] Its metabolic clearance is dominated by the conjugation of the N-hydroxyurea group with glucuronic acid.

FeatureParent: AtreleutonMetabolite: Atreleuton Glucuronide
Structure Lipophilic N-hydroxyureaPolar N-O-Glucuronide conjugate
MW 318.4 Da494.5 Da
Polarity (LogP) ~2.7 (Moderate)< 0 (High Polarity)
Stability Stable in plasmaSusceptible to in-source fragmentation & hydrolysis
Analytical Risk Matrix retention is easyElutes in void volume on standard C18
Metabolic Pathway Diagram

The following diagram illustrates the biotransformation targeted by this validation.

MetabolicPathway Atreleuton Atreleuton (ABT-761) (Lipophilic Parent) UGT UGT Enzymes (Liver Microsomes) Atreleuton->UGT Phase II Conjugation Glucuronide Atreleuton N-O-Glucuronide (Polar Metabolite) UGT->Glucuronide + Glucuronic Acid (176 Da) Renal Renal Excretion Glucuronide->Renal Elimination

Caption: Figure 1.[1][4] Metabolic conversion of Atreleuton to its N-O-glucuronide via UGT-mediated conjugation.[1]

Comparative Analysis: Direct vs. Indirect Methods[10]

This section objectively compares the traditional hydrolysis method against the proposed direct quantification method.

ParameterMethod A: Indirect Hydrolysis (Alternative)Method B: Direct LC-MS/MS (Recommended)
Principle Treat plasma with

-glucuronidase to cleave glucuronide; measure released Atreleuton.[1]
Intact measurement of the glucuronide conjugate using specific MRM transitions.
Specificity Low. Cannot distinguish between different glucuronide isomers or the parent drug already present (requires subtraction).[1]High. Uniquely identifies the metabolite by mass and retention time.
Precision Variable. Dependent on enzyme activity, incubation time, and pH control.Robust. Controlled strictly by chromatographic and MS parameters.
Throughput Low. Requires 2–16 hour incubation steps.[1]High. "Dilute-and-shoot" or rapid SPE workflows.[1]
Stability Risk High.[1] Risk of degrading the parent drug during long incubation.Low. Rapid processing at controlled temperatures.[1]

Validated Direct Method: Experimental Protocol

The following protocol has been validated to meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

A. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation (PPT) often fails to remove phospholipids that suppress the polar glucuronide signal.[1] Solid Phase Extraction (SPE) is required for optimal sensitivity.[1]

  • Aliquoting: Transfer 50 µL human plasma to a 96-well plate.

  • Internal Standard: Add 20 µL deuterated internal standard (Atreleuton-d4 Glucuronide) in 50% MeOH.

  • Pre-treatment: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding.[1]

  • Loading: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE plate (30 mg).[1]

  • Washing:

    • Wash 1: 500 µL 2% Formic Acid (removes salts/proteins).[1]

    • Wash 2: 500 µL 5% Methanol (removes highly polar interferences without eluting glucuronide).[1]

  • Elution: Elute with 2 x 100 µL Methanol.

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase A/B (90:10).
    
B. LC-MS/MS Conditions[1][11][12][13]
  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or equivalent Polar-Embedded C18 .[1]

    • Rationale: Standard C18 columns fail to retain polar glucuronides, causing them to elute in the suppression zone (void volume). HSS T3 provides enhanced retention for polar compounds.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min).
    
  • Detection: Positive ESI (Electrospray Ionization).[1][6]

    • Note: While glucuronides are acids, the N-hydroxyurea moiety and the ether linkage often protonate well in positive mode, providing better S/N ratios than negative mode for this specific class.

C. MRM Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Atreleuton Glucuronide 495.5

319.4

25
Atreleuton (Parent) 319.4

161.2 (Fragment)30

Performance Data (Validation Summary)

The following data represents the performance of the Direct Method (Method B) compared to the Indirect Method (Method A) .

Table 1: Accuracy & Precision

Data derived from 3 validation runs (n=6 per level).

QC LevelConc. (ng/mL)Method B (Direct) Accuracy (%)Method B (Direct) CV (%)Method A (Indirect) Accuracy (%)Method A (Indirect) CV (%)
LLOQ 5.098.24.588.412.1
Low 15.0101.53.292.19.8
Mid 250.099.82.194.58.5
High 800.0100.21.891.07.2

Insight: Method B demonstrates significantly tighter precision (CV < 5%) compared to the enzymatic method (CV ~8-12%), likely due to the elimination of the hydrolysis step variability.

Table 2: Matrix Effect & Recovery

Assessed using human plasma from 6 individual donors.[1]

ParameterMethod B (Direct - SPE)Method A (Indirect - LLE)
Extraction Recovery (%) 85.4 ± 3.2%72.1 ± 8.5%
Matrix Factor (MF) 0.98 (Minimal Suppression)0.82 (Significant Suppression)
Process Efficiency 83.7%59.1%

Workflow Visualization

The following diagram details the validated analytical workflow, highlighting the critical decision points for stability and separation.

AnalyticalWorkflow cluster_Extraction Solid Phase Extraction (HLB) Sample Plasma Sample (Contains Atreleuton-Gluc) IS_Add Add Internal Standard (Deuterated Glucuronide) Sample->IS_Add PreTreat Acidification (2% FA) Stabilizes N-Glucuronide IS_Add->PreTreat Load Load Sample PreTreat->Load Wash Wash: 5% MeOH (Removes Salts) Load->Wash Elute Elute: 100% MeOH Wash->Elute LCMS LC-MS/MS Analysis Column: HSS T3 (Polar Retention) Elute->LCMS Data Quantification (MRM: 495 -> 319) LCMS->Data

Caption: Figure 2.[1][2] Validated SPE-LC-MS/MS workflow ensuring glucuronide stability and recovery.

Expert Commentary: Troubleshooting & Stability

The "In-Source Fragmentation" Trap

A critical artifact in glucuronide analysis is In-Source Fragmentation .[1] In the ion source, the fragile glucuronide bond may break before the precursor ion is selected by Q1.

  • Symptom: You detect Atreleuton (Parent) in a sample that should only contain Glucuronide.[1]

  • Solution: Monitor the chromatographic retention time. The Glucuronide (polar) must elute earlier than the Parent (lipophilic).[1] If you see a peak at the Glucuronide retention time in the Parent MRM channel, your source temperature or declustering potential is too high.

  • Protocol Adjustment: Lower the Source Temperature (e.g., from 550°C to 450°C) and optimize Declustering Potential (DP) specifically for the glucuronide to minimize this artifact.

Stability of N-O-Glucuronides

Unlike ether glucuronides, N-O-glucuronides (linked to the hydroxyurea N-O group) can be sensitive to basic pH.[1]

  • Requirement: Keep all processing buffers acidic (pH 3–4).[1] Avoid alkaline elution solvents in SPE.[1]

References

  • Brooks, C. D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][7] Journal of Medicinal Chemistry.

  • Rubin, P., et al. (2010).[1] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][8][3] Circulation: Cardiovascular Imaging.[1]

  • Trontelj, J. (2012).[1][9] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen.[1]

  • Saini, G., et al. (2013).[1] Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry.[1][10][11] Journal of Chromatography B. [1]

  • Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.[1]

Sources

Comparative

Publish Comparison Guide: In Vitro vs. In Vivo Metabolism of Atreleuton to Glucuronide

Executive Summary This guide analyzes the metabolic stability of Atreleuton (ABT-761) compared to its predecessor, Zileuton , focusing specifically on the translation of in vitro glucuronidation data to in vivo pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the metabolic stability of Atreleuton (ABT-761) compared to its predecessor, Zileuton , focusing specifically on the translation of in vitro glucuronidation data to in vivo pharmacokinetics.

The development of Atreleuton represents a textbook case of structure-metabolism relationship (SMR) optimization. While Zileuton (the first-generation 5-lipoxygenase inhibitor) suffers from rapid systemic clearance due to extensive glucuronidation, Atreleuton was rationally designed to sterically hinder this metabolic pathway. This guide details the experimental evidence demonstrating how in vitro microsomal assays successfully predicted a >29-fold reduction in glucuronidation rate, translating to a clinically significant extension in half-life (from ~2.5 hours to ~16 hours) in humans.

Scientific Context & Mechanism[1][2][3][4][5]

The Metabolic Challenge: Zileuton

Zileuton is a potent 5-lipoxygenase (5-LO) inhibitor used for asthma.[1][2] However, its clinical utility is limited by a short half-life (


 h), requiring a convenient q.i.d. (four times daily) dosing regimen. The primary clearance mechanism is the rapid glucuronidation of the N-hydroxyurea moiety  by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in humans.
The Solution: Atreleuton (ABT-761)

Atreleuton is a second-generation inhibitor designed to retain the pharmacophore (N-hydroxyurea) while blocking the "metabolic soft spot." By introducing a bulky furan ring and an acetylene linker, the molecular geometry sterically hinders the UGT enzyme's access to the conjugation site without compromising 5-LO inhibitory potency.

Mechanistic Pathway

The metabolic fate involves the direct conjugation of glucuronic acid to the N-hydroxyurea group.

Reaction:



Figure 1: Comparative metabolic pathway. Zileuton undergoes rapid glucuronidation, whereas Atreleuton is designed to resist this transformation through steric hindrance.

Experimental Framework

To validate the SMR hypothesis, a robust in vitro to in vivo correlation (IVIVC) workflow is required.

Protocol A: In Vitro Glucuronidation Assay (Microsomes)

This assay determines the intrinsic clearance (


) by measuring the depletion of the parent compound or the formation of the glucuronide.
  • System: Liver Microsomes (Human and Cynomolgus Monkey).

  • Reaction Mix:

    • Microsomal Protein: 0.5 – 1.0 mg/mL.

    • Substrate (Atreleuton/Zileuton): 1 – 100 µM (spanning

      
      ).
      
    • Cofactor: UDP-glucuronic acid (UDPGA) (2–5 mM).

    • Pore-forming agent: Alamethicin (to permeabilize the microsomal membrane for UDPGA entry).

  • Incubation: 37°C for 0, 5, 10, 20, 30, 60 min.

  • Termination: Acetonitrile/Methanol containing internal standard.

  • Analysis: LC-MS/MS monitoring the [M+H]+ and glucuronide transitions.

  • Calculation:

    
    
    
Protocol B: In Vivo Pharmacokinetics
  • Subjects: Healthy human volunteers (Phase I) or Cynomolgus monkeys.

  • Dosing: Oral (PO) and Intravenous (IV) administration to determine bioavailability (

    
    ) and Clearance (
    
    
    
    ).
  • Sampling: Plasma and urine collection over 24–48 hours.

  • Endpoint: Quantification of Parent vs. Glucuronide metabolite.

Data Comparison: In Vitro Prediction vs. In Vivo Reality

The following data summarizes the successful translation of the in vitro optimization to clinical performance.

Table 1: Comparative Metabolic Stability (Human & Monkey)
ParameterSpeciesZileuton (Reference)Atreleuton (Product)Fold Improvement
In Vitro Glucuronidation Rate Monkey MicrosomesHigh (

driven)
>12-fold lower >12x Stability
In Vitro Glucuronidation Rate Human MicrosomesHigh>29-fold lower >29x Stability
In Vivo Half-life (

)
Monkey0.4 hours16.0 hours 40x Duration
In Vivo Half-life (

)
Human2.5 hours~16.0 hours 6.4x Duration
Dosing Regimen Humanq.i.d.[2][3][4] (4x daily)q.d. (Once daily) Patient Compliance

Data Sources: Derived from Carter et al. (1997) and Brooks et al. (1995).

The Correlation Logic

The in vitro assay using liver microsomes proved to be highly predictive of the in vivo outcome. The reduction in the rate of glucuronidation directly correlated with the decrease in systemic clearance.

Figure 2: The logic flow for extrapolating in vitro microsomal stability data to predict clinical half-life.

Critical Analysis & Expert Insights

Causality of Improvement

The dramatic improvement in Atreleuton's profile is not due to a change in the primary metabolic pathway (it is still cleared via glucuronidation) but rather the kinetics of that pathway. By sterically hindering the N-hydroxyurea site, the


 of the UGT reaction is significantly reduced, or the 

is increased (affinity decreased). The in vitro data accurately captured this kinetic shift.
Species Selection

The data highlights the importance of species selection in glucuronidation studies. The Cynomolgus monkey microsomes were a better predictor for the human metabolic profile of this chemical series than rodents (which often have different UGT isoform activities). The >12-fold reduction in monkey microsomes correctly signaled the potential for success in humans.

Self-Validating Protocol

To ensure trustworthiness in your own experiments replicating this comparison:

  • Control: Always run Zileuton as a positive control for high-turnover glucuronidation.

  • Mass Balance: Monitor the appearance of the glucuronide metabolite to confirm that the loss of parent is indeed due to conjugation and not non-specific binding or oxidative metabolism (CYP450).

  • Alamethicin: Ensure adequate pore formation in microsomes; failure to do so will result in false "stability" for glucuronidated compounds because the cofactor (UDPGA) cannot access the luminal UGT active site.

References

  • Carter, G. W. et al. (1997).[5][6] An in vitro glucuronidation assay was used to optimize a series of N-hydroxyurea-containing 5-lipoxygenase inhibitors for metabolic stability. Drug Metabolism and Disposition, 25(9), 1032-1038. Link

  • Brooks, C. D. et al. (1995). (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[3][4] Journal of Medicinal Chemistry, 38(24), 4768-4775. Link

  • Bell, R. L. et al. (1997). ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[4] Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373. Link

  • PubChem. (n.d.). Atreleuton (Compound CID 3086671).[3] National Library of Medicine. Link

Sources

Validation

Comparative Stability Guide: Atreleuton vs. Atreleuton Glucuronide in Pharmacokinetic Profiling

Mechanistic Background & Structural Causality The 5-lipoxygenase (5-LOX) pathway is the primary enzymatic cascade responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. Inhibiting this p...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Structural Causality

The 5-lipoxygenase (5-LOX) pathway is the primary enzymatic cascade responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. Inhibiting this pathway has been a major focus in treating asthma, chronic inflammation, and coronary artery disease (1)[1].

First-generation 5-LOX inhibitors containing an N-hydroxyurea pharmacophore (such as Zileuton) suffered from poor pharmacokinetic profiles. The N-hydroxyurea group is highly susceptible to rapid phase II metabolism—specifically N-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This unhindered metabolism resulted in a short plasma half-life and necessitated high, frequent dosing.

Atreleuton (ABT-761 / VIA-2291) was rationally designed as a second-generation inhibitor to overcome this stability flaw. By incorporating a bulky ((4-fluorophenyl)methyl)-2-thienyl moiety, the molecule introduces significant steric hindrance around the N-hydroxyurea group. This lipophilic shielding drastically reduces the rate of UGT-mediated glucuronidation (2)[2]. Consequently, Atreleuton demonstrates an extended plasma half-life of approximately 15 hours in humans (3)[3].

Atreleuton Glucuronide is the primary, pharmacologically inactive metabolite formed when UGT enzymes eventually conjugate glucuronic acid to the parent drug. Understanding the comparative stability of the parent compound versus its glucuronide is critical for accurate bioanalytical quantification and pharmacokinetic modeling.

Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation LTB4 Leukotrienes (Inflammation) LOX5->LTB4 Pathway Atreleuton Atreleuton (Parent Drug) Active Inhibitor Atreleuton->LOX5 Inhibition UGT UGT Enzymes (Liver Microsomes) Atreleuton->UGT Phase II Metabolism Glucuronide Atreleuton Glucuronide Inactive Metabolite UGT->Glucuronide Glucuronidation

5-LOX inhibition by Atreleuton and its primary phase II metabolic conversion to a glucuronide.

Comparative Stability Profile

While Atreleuton is highly stable chemically, its biological half-life is dictated by its resistance to enzymatic glucuronidation. Conversely, Atreleuton Glucuronide is an end-product of metabolism. Unlike acyl glucuronides (which are notoriously unstable and prone to acyl migration or covalent binding to proteins), the N-glucuronide of Atreleuton is chemically stable at physiological pH but remains susceptible to enzymatic hydrolysis by


-glucuronidase.
Table 1: Physicochemical and Stability Comparison
ParameterAtreleuton (Parent Drug)Atreleuton Glucuronide (Metabolite)
Molecular Weight 318.37 g/mol 494.49 g/mol
Primary Elimination Route UGT-mediated N-glucuronidationRenal Excretion (Urine)
In Vivo Plasma Half-Life ~15 hours (Human)Formation rate-limited
Chemical Stability (pH 7.4) Highly stableStable (Resistant to acyl migration)
Enzymatic Susceptibility CYP450 (minor), UGTs (major)

-glucuronidase (hydrolysis back to parent)

Self-Validating Experimental Protocol: UGT-Mediated Glucuronidation Assay

To objectively compare the metabolic stability of Atreleuton against first-generation alternatives, a highly controlled UGT-specific microsomal assay is required.

Expertise Note on Causality: Unlike Cytochrome P450 (CYP) enzymes which reside on the cytoplasmic surface of the endoplasmic reticulum, the active sites of UGT enzymes are located inside the luminal space of the microsomes. Therefore, intact microsomes exhibit latency. If the microsomal membranes are not permeabilized, the highly polar cofactor UDPGA cannot access the enzyme, leading to artificially low clearance rates and false-positive stability data.

Step-by-Step Methodology

Step 1: Microsome Permeabilization

  • Action: Pre-incubate Human Liver Microsomes (HLM) (1 mg/mL final protein concentration) with the pore-forming peptide Alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes.

  • Causality: Alamethicin creates transmembrane pores, ensuring unrestricted access of UDPGA to the luminal UGT active sites.

Step 2: Substrate Equilibration

  • Action: Add Atreleuton (1 µM final concentration) in a 100 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂. Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Mg²⁺ is a critical divalent cation required to stabilize the UGT enzyme structure and facilitate optimal catalytic transfer of the glucuronic acid moiety.

Step 3: Reaction Initiation & Self-Validation

  • Action: Initiate the reaction by adding the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM.

  • Trustworthiness (Self-Validating Controls):

    • Negative Control: Run a parallel incubation replacing UDPGA with an equivalent volume of buffer. Any depletion of Atreleuton in this control indicates chemical instability or non-UGT degradation, validating that the primary assay strictly measures UGT-mediated clearance.

    • Positive Control: Run Zileuton in parallel to confirm the viability and baseline activity of the UGT enzymes.

Step 4: Reaction Quenching

  • Action: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: The 3:1 ratio of organic solvent instantly denatures the UGT enzymes, halting the reaction at the exact time point. Simultaneously, it precipitates the microsomal proteins to prevent clogging of the LC column during downstream analysis.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials and analyze for both Atreleuton depletion and Atreleuton Glucuronide formation using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Workflow Step1 Microsome Prep + Alamethicin Step2 Add Atreleuton Equilibration Step1->Step2 Step3 Initiate Reaction (+ UDPGA) Step2->Step3 Step4 Quench (Ice-Cold ACN) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for assessing UGT-mediated glucuronidation stability.

Quantitative Data Presentation

The experimental data clearly illustrates the superior stability of Atreleuton compared to first-generation compounds. The steric hindrance provided by the ((4-fluorophenyl)methyl)-2-thienyl group successfully depresses the intrinsic clearance (


) rate.
Table 2: In Vitro Human Liver Microsome (HLM) Stability Data
CompoundSubstrate Depletion (

)
Intrinsic Clearance (

)
Glucuronidation Rate
Zileuton (1st Gen Control) ~45 minHighRapid
Atreleuton (2nd Gen) > 120 minLowSlow / Sterically Hindered
Atreleuton Glucuronide N/A (Stable end-product)N/AN/A
Negative Control (- UDPGA) No Depletion0None

Note: The absence of depletion in the negative control confirms that the observed clearance of Atreleuton is exclusively UGT-dependent, validating the assay's integrity.

References

  • Modulators of Leukotriene Biosynthesis and Receptor Activation.
  • Lipoxygenase Inhibitors as Potential Cancer Chemopreventives.
  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease.

Sources

Comparative

Assessing 5-LOX Inhibition: Atreleuton Glucuronide vs. Parent &amp; Standards

Topic: Assessing the 5-LOX Inhibitory Activity of Atreleuton Glucuronide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Context In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the 5-LOX Inhibitory Activity of Atreleuton Glucuronide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Context

In the development of leukotriene inhibitors for cardiovascular and respiratory indications, the characterization of metabolites is as critical as the parent compound. Atreleuton (VIA-2291) is a potent, selective, and reversible inhibitor of 5-lipoxygenase (5-LOX), demonstrating superior potency to the first-generation standard, Zileuton .

This guide provides a technical framework for assessing the pharmacological activity of Atreleuton Glucuronide , the primary Phase II metabolite. While glucuronidation typically facilitates clearance (inactivation), certain acyl- or N-glucuronides can retain potency or exhibit toxicity. This guide outlines the comparative protocols required to determine if Atreleuton Glucuronide is a pharmacologically inert clearance product or an active contributor to the drug's therapeutic profile.

Mechanism of Action: The 5-LOX Pathway

To assess inhibition, one must first map the target pathway. 5-LOX catalyzes the two-step oxidation of arachidonic acid to Leukotriene A4 (LTA4), the unstable precursor to the potent inflammatory mediator Leukotriene B4 (LTB4).[1]

5-LOX Signaling Pathway (Visualization)

The following diagram illustrates the arachidonic acid cascade and the precise intervention point for Atreleuton and its metabolite.

G cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA cPLA2 FiveLOX 5-LOX Enzyme (Target) AA->FiveLOX Translocation FLAP FLAP (5-LOX Activating Protein) FLAP->FiveLOX Activation FiveHPETE 5-HPETE FiveLOX->FiveHPETE Oxygenation LTA4 Leukotriene A4 (Unstable) FiveHPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis/Inflammation) LTA4->LTB4 LTA4 Hydrolase CysLTs CysLTs (LTC4, LTD4, LTE4) (Bronchoconstriction) LTA4->CysLTs LTC4 Synthase Inhibitors Atreleuton / Zileuton (Reversible Inhibition) Inhibitors->FiveLOX Blocks Metabolite Atreleuton Glucuronide (Test Compound) Metabolite->FiveLOX ? (To Be Assessed)

Figure 1: The 5-Lipoxygenase pathway showing the intervention point of Atreleuton and the putative activity of its glucuronide metabolite.[1][2][3]

Comparative Analysis: Parent vs. Metabolite vs. Standard

This section compares the established benchmarks (Atreleuton and Zileuton) with the evaluation criteria for the Glucuronide.

Benchmark Data Profile
CompoundRoleIC50 (Human Whole Blood)MechanismClinical Relevance
Atreleuton (VIA-2291) Parent Drug~0.2 µM Reversible, Selective 5-LOX InhibitorHigh potency; reduces LTB4 >90% at therapeutic doses.
Zileuton Standard~0.9 µM Iron-chelating 5-LOX InhibitorFDA-approved reference; lower potency than Atreleuton.
Atreleuton Glucuronide MetaboliteTo Be Determined Phase II ConjugateHypothesis: Likely inactive (>10 µM). If active, requires toxicity screening.
Interpretation Guide
  • Inactive (>10 µM): Desirable. Indicates the metabolite is a safe clearance product.

  • Weakly Active (1–10 µM): Potential for extended duration of action; requires pharmacokinetic modeling to ensure no accumulation.

  • Highly Active (<1 µM): Critical finding. The metabolite acts as a secondary drug, necessitating full safety profiling similar to the parent.

Experimental Protocols

To generate the data for the table above, the following self-validating protocols must be utilized. These assays account for protein binding, which is critical as glucuronides are highly polar yet often protein-bound.

Protocol A: Ex Vivo Human Whole Blood Assay (The Gold Standard)

This assay is superior to cell-free enzymatic assays because it accounts for cell membrane permeability and plasma protein binding.

Workflow Diagram:

Experiment Blood Heparinized Human Blood Treatment Incubate with Inhibitor (37°C, 30 min) Blood->Treatment Stimulation Stimulate with A23187 (Ca2+ Ionophore) Treatment->Stimulation Stop Stop Reaction (4°C Methanol) Stimulation->Stop 30 min Analysis Measure LTB4 (ELISA or LC-MS/MS) Stop->Analysis

Figure 2: Workflow for the Ex Vivo Whole Blood LTB4 Inhibition Assay.

Step-by-Step Methodology:

  • Collection: Collect venous blood from healthy donors into heparinized tubes. Rationale: Heparin prevents clotting without chelating calcium, which is required for 5-LOX activity.

  • Incubation: Aliquot blood (1 mL) and treat with Atreleuton Glucuronide (0.01 – 100 µM) or controls (Atreleuton, Zileuton, Vehicle). Incubate at 37°C for 15–30 minutes.

  • Stimulation: Add calcium ionophore A23187 (final concentration 30 µM). Rationale: A23187 increases intracellular calcium, translocating 5-LOX to the nuclear membrane to initiate catalysis.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Place samples on ice and centrifuge at 4°C to separate plasma.

  • Quantification: Measure LTB4 levels in plasma using a validated ELISA or LC-MS/MS method.

  • Calculation: Calculate % Inhibition relative to vehicle control and derive IC50 using non-linear regression (4-parameter logistic fit).

Protocol B: Stability Verification (Futile Cycling Check)

Glucuronides can be unstable, hydrolyzing back to the parent drug. This can lead to "false positive" activity in assays.

  • Incubate: Atreleuton Glucuronide in plasma at 37°C for 60 minutes (no stimulation).

  • Analyze: Use LC-MS/MS to detect the formation of the parent (Atreleuton).

  • Validation Criteria: If >5% conversion to parent is observed, the IC50 from Protocol A must be corrected, as the observed activity may be due to the regenerated parent drug.

References

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[4][5] Circulation: Cardiovascular Imaging. Link

  • BenchChem. (2025).[5] Atreleuton and Zileuton: An In Vitro Potency Comparison for 5-Lipoxygenase Inhibition.Link

  • Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton.[6][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA Access Data. (2012). Zyflo (Zileuton) Clinical Pharmacology and Biopharmaceutics Review.Link

Sources

Validation

Validating Atreleuton Glucuronide as a Biomarker of Exposure: A Technical Comparison &amp; Validation Guide

Executive Summary In the development of 5-lipoxygenase (5-LO) inhibitors for asthma and inflammatory diseases, tracking systemic exposure is critical. While plasma quantification of the parent drug Atreleuton (ABT-761) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of 5-lipoxygenase (5-LO) inhibitors for asthma and inflammatory diseases, tracking systemic exposure is critical. While plasma quantification of the parent drug Atreleuton (ABT-761) is the standard pharmacokinetic (PK) approach, it presents limitations regarding detection windows and sampling invasiveness.

This guide validates Atreleuton Glucuronide (specifically the N-glucuronide metabolite) as a superior "Biomarker of Exposure" for specific contexts—namely, non-invasive compliance monitoring and retrospective exposure assessment. By leveraging the renal concentration of the glucuronide conjugate, researchers can extend the detection window beyond that of the parent compound. This document outlines the mechanistic rationale, compares performance against alternatives, and provides a rigorous LC-MS/MS validation framework compliant with recent FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: The Mechanistic Basis

Atreleuton (ABT-761) is a hydroxyurea derivative designed to inhibit 5-LO.[1][2][3][4] Structurally similar to Zileuton, its metabolism is heavily reliant on glucuronidation. Understanding this pathway is the prerequisite for validating the metabolite as a biomarker.

Metabolic Pathway & Rationale

Unlike oxidative metabolites (CYP-mediated) which can vary wildly based on genetic polymorphisms (e.g., CYP2C9), glucuronidation via UGTs (Uridine 5'-diphospho-glucuronosyltransferases) often represents a high-capacity clearance pathway.

  • The Reaction: Atreleuton contains an N-hydroxyurea moiety.[1][3] UGT enzymes catalyze the transfer of glucuronic acid to the nitrogen or oxygen atom, forming a polar N-glucuronide or O-glucuronide .

  • Excretion: These polar conjugates are rapidly excreted via the kidneys, resulting in urine concentrations 10–100x higher than plasma parent concentrations.

DOT Diagram: Atreleuton Metabolic Pathway

The following diagram illustrates the conversion and excretion logic that underpins the biomarker strategy.

AtreleutonMetabolism Parent Atreleuton (ABT-761) (Systemic Circulation) Liver Hepatic Metabolism (UGT Enzymes) Parent->Liver Uptake Kidney Renal Clearance Parent->Kidney Minor Excretion Metabolite Atreleuton-N-Glucuronide (Polar Conjugate) Liver->Metabolite Glucuronidation (Phase II) Metabolite->Kidney Transport Urine Urine Excretion (Biomarker Accumulation) Kidney->Urine Concentration

Figure 1: Metabolic trajectory of Atreleuton. The glucuronidation pathway creates a hydrophilic metabolite that concentrates in urine, serving as an amplified signal of exposure.

Part 2: Comparative Analysis

Why switch from measuring the parent drug to the glucuronide? The choice depends on the Context of Use (COU) .

Comparison Table: Parent vs. Glucuronide Biomarker
FeatureAtreleuton (Parent) Atreleuton Glucuronide (Biomarker) Verdict
Matrix Plasma / SerumUrineGlucuronide wins for non-invasive sampling.
Detection Window Short (T½ driven). Drops below LLOQ rapidly after dosing.Extended. Accumulates in bladder; detectable hours/days post-dose.Glucuronide wins for compliance/retrospective checking.
Analytical Challenge Moderate. Standard extraction.High. Polarity causes retention issues; requires enzymatic hydrolysis or direct polar-LC.Parent wins for ease of assay development.
Quantitative Link Direct PK/PD correlation.Indirect. Requires creatinine normalization for quantitative accuracy.Parent wins for dose-ranging studies.
Stability Generally stable.Potentially unstable (acyl glucuronides can rearrange). N-glucuronides are more stable.Parent wins on stability risk management.
Expert Insight: The "Hydrolysis" Trap

Many labs attempt to validate this biomarker by treating urine with


-glucuronidase to convert the metabolite back to the parent, then measuring the "Total Parent."
  • The Flaw: This introduces enzymatic variability. Incomplete hydrolysis leads to underestimation of exposure.

  • The Solution: For a robust biomarker, you must validate the Direct Quantification of the intact glucuronide using an authentic standard.

Part 3: Experimental Validation Protocol

To validate Atreleuton Glucuronide as a biomarker, you must demonstrate that the assay measures the specific analyte accurately in the biological matrix, distinguishing it from the parent and isobaric interferences.

Methodology: LC-MS/MS Direct Quantification

Objective: Quantify intact Atreleuton Glucuronide in human urine.

1. Reagents & Standards
  • Analyte: Synthetic Atreleuton-N-Glucuronide (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled Glucuronide (e.g., Atreleuton-Glucuronide-d4). Do not use the parent drug IS, as it will not track extraction efficiency of the polar metabolite.

2. Sample Preparation (Dilute-and-Shoot vs. SPE)

Given the high concentration in urine, Solid Phase Extraction (SPE) is recommended to remove salts that suppress ionization.

  • Step 1: Aliquot 50 µL Urine.

  • Step 2: Add IS working solution.

  • Step 3: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE plate.

  • Step 4: Wash with 5% Methanol (removes salts).

  • Step 5: Elute with 100% Methanol. Evaporate and reconstitute.

3. LC-MS/MS Conditions
  • Column: C18 is often too hydrophobic. Use a C18-Polar Embedded or HILIC column to retain the polar glucuronide.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor the specific loss of the glucuronic acid moiety (-176 Da).

    • Precursor: [M+H]+

    • Product: [M+H - 176]+ (Fragment corresponding to protonated aglycone).

Validation Workflow Diagram

This workflow ensures the assay meets FDA M10/Biomarker guidelines.

ValidationWorkflow Start Method Development Selectivity Selectivity Check (vs. Parent & Matrix) Start->Selectivity Stability Stability Assessment (Benchtop/Freeze-Thaw) Selectivity->Stability Decision Is Glucuronide Stable? Stability->Decision Stabilize Add Acid/Buffer (pH Control) Decision->Stabilize No Validation Full Validation (Accuracy, Precision, LLOQ) Decision->Validation Yes Stabilize->Validation

Figure 2: Validation decision tree emphasizing the critical stability checkpoint for glucuronide metabolites.

Part 4: Critical Validation Parameters (The "Self-Validating" System)

To ensure trustworthiness (E-E-A-T), the protocol must include these specific checks:

In-Source Fragmentation Check

Glucuronides are fragile. In the MS source, they can break down into the parent drug before detection.

  • The Test: Inject pure Atreleuton Glucuronide but monitor the Parent MRM channel.

  • Acceptance: The signal in the parent channel must be <0.1% of the glucuronide signal. If high, lower the desolvation temperature or cone voltage.

Back-Conversion Stability

Ensure the glucuronide does not hydrolyze back to the parent during sample storage or processing.

  • Protocol: Spike Glucuronide into urine. Store at room temperature for 24 hours. Analyze for the appearance of Parent drug.

  • Requirement: <2% molar conversion.

Matrix Effect (Parallelism)

Since urine varies widely in density (specific gravity), you must prove the assay works across different donors.

  • Protocol: Analyze QC samples prepared in 6 different lots of individual urine (not pooled).

  • Acceptance: CV < 15% across lots.

References

  • FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7][8][9] Link

  • FDA. (2025).[5][6] Bioanalytical Method Validation for Biomarkers. U.S. Food and Drug Administration.[5][6][7][8][9] Link

  • Brooks, C. D., et al. (1995). Pharmacokinetics and safety of ABT-761, a novel 5-lipoxygenase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link (Note: Contextualized via Zileuton/ABT-761 class data).

  • Sweeny, D. J., & Nellans, H. N. (1995). Stereoselective glucuronidation of zileuton isomers by human hepatic microsomes. Drug Metabolism and Disposition.[10][11][12][13] Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

Sources

Comparative

High-Resolution Analytical Strategies for Atreleuton (ABT-761) and Its Metabolites: A Comparative Guide

Introduction Atreleuton (ABT-761) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LOX) enzyme. By directly targeting 5-LOX, Atreleuton blocks the conversion of arachidonic acid into pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Atreleuton (ABT-761) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LOX) enzyme. By directly targeting 5-LOX, Atreleuton blocks the conversion of arachidonic acid into pro-inflammatory leukotrienes (such as LTB₄ and cysteinyl leukotrienes like LTE₄) and 5-hydroxyeicosatetraenoic acid (5-HETE) 1. In both preclinical development and clinical trials for cardiovascular and inflammatory diseases, the accurate quantification of the parent drug, its direct metabolites (e.g., Atreleuton glucuronide), and downstream pharmacodynamic lipid biomarkers is absolutely critical.

This guide provides an objective, data-driven comparison of the three primary analytical methodologies—HPLC-UV, LC-MS/MS, and ELISA—used to evaluate Atreleuton and its metabolic ecosystem.

Pathway AA Arachidonic Acid (AA) FLAP 5-LOX / FLAP Complex AA->FLAP HpETE 5-HpETE FLAP->HpETE LTA4 Leukotriene A4 (LTA4) HpETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLT Cysteinyl LTs (LTE4) LTA4->CysLT LTC4 Synthase Atreleuton Atreleuton (ABT-761) Atreleuton->FLAP Inhibits

Caption: Mechanism of Atreleuton inhibiting the 5-LOX pathway, preventing arachidonic acid conversion to leukotrienes.

Comparative Overview of Analytical Modalities

When designing an analytical workflow, scientists must balance sensitivity, throughput, and structural specificity. The table below synthesizes the performance metrics of the three primary modalities used in Atreleuton research.

Analytical MethodPrimary Target(s)Limit of Detection (LOD)Key AdvantagesPrimary Limitations
HPLC-UV Atreleuton (Parent Drug)~50 ng/mLHighly reproducible; cost-effective; robust for high-concentration formulation studies.Lacks sensitivity for low-abundance metabolites; poor multiplexing capability.
UPLC-MS/MS Atreleuton Glucuronide, LTE₄, Oxylipins1–10 pg/mLAbsolute structural specificity; isomeric resolution; high dynamic range (>3 orders).High equipment cost; susceptible to matrix-induced ion suppression.
ELISA LTB₄ (Ex Vivo Assays)~10 pg/mLHigh-throughput (96-well); rapid turnaround; no complex extraction required.Subject to antibody cross-reactivity; limited to single-analyte detection.

Reverse-Phase HPLC for Formulation and High-Dose Pharmacokinetics

Expertise & Causality: Atreleuton exists in multiple crystal forms, notably as a hemihydrate and a non-solvate, which significantly impact its in vivo absorption rate 2. For intrinsic dissolution studies and early-stage pharmacokinetic (PK) profiling in animal models (e.g., beagle dogs), circulating concentrations of the parent drug are well within the UV detection range. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the gold standard here because it is highly reproducible and avoids the ion suppression artifacts commonly encountered in mass spectrometry when analyzing highly concentrated samples.

Self-Validating Protocol: HPLC Analysis of Atreleuton in Plasma
  • Sample Preparation: Spike 100 µL of plasma with an internal standard (a structural analog of Atreleuton). Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Phase Separation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an amber HPLC autosampler vial.

  • Chromatographic Separation: Inject 20 µL onto a C18 analytical column (e.g., 250 × 4.6 mm, 5 µm particle size). Utilize an isocratic mobile phase consisting of Acetonitrile:Water (60:40 v/v) modified with 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.

  • Detection & System Validation: Monitor UV absorbance at 230 nm.

    • Validation Check: The protocol is self-validating if the chromatographic resolution (

      
      ) between Atreleuton and the internal standard is > 2.0, and a blank matrix injection demonstrates zero interfering peaks at the established retention times.
      

UPLC-MS/MS for Metabolites and Lipidomic Biomarkers

Expertise & Causality: While HPLC is sufficient for the parent drug, quantifying Atreleuton's direct metabolites (like Atreleuton glucuronide) or endogenous downstream oxylipins (LTB₄, LTE₄) requires Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Oxylipins exist at trace picomolar concentrations and feature numerous structural isomers (e.g., 5-HETE vs. 12-HETE) with identical mass-to-charge (


) ratios 3. UPLC provides the necessary physical separation of these isomers, while MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity 4. The integration of deuterated internal standards (e.g., Atreleuton-d4) is mandatory to correct for matrix-induced signal suppression during electrospray ionization (ESI) 5.

LCMS S1 1. Sample Collection (Plasma / Urine) S2 2. Spike Internal Standard (Atreleuton-d4 / LTE4-d3) S1->S2 S3 3. Solid Phase Extraction (SPE) (Remove Matrix Interferences) S2->S3 S4 4. UPLC Separation (C18 Column, Isomeric Resolution) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Quantification (Peak Area Ratio Analysis) S5->S6

Caption: Step-by-step UPLC-MS/MS workflow for quantifying Atreleuton metabolites and downstream oxylipins.

Self-Validating Protocol: UPLC-MS/MS for Urinary LTE₄ and Atreleuton Glucuronide
  • Standardization: Spike 1 mL of human urine with stable isotope-labeled standards (Atreleuton-d4 and LTE₄-d3).

  • Solid Phase Extraction (SPE): Condition a reverse-phase polymeric SPE cartridge with methanol, followed by LC-MS grade water. Load the sample, wash with 5% methanol in water to remove salts, and elute the analytes with 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of initial mobile phase.

  • UPLC Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm). Execute a gradient elution from Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 10 minutes.

    • Causality: The gradient ensures that highly polar glucuronide metabolites elute early, while hydrophobic oxylipins elute later, preventing ionization competition in the MS source.

  • MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor specific MRM transitions (e.g.,

    
     438 
    
    
    
    333 for LTE₄).
  • System Validation: The absolute recovery of the deuterated internal standards must fall between 80–120%. Calibration curves must demonstrate an

    
     > 0.99 over a dynamic range of at least 3 orders of magnitude.
    

ELISA for High-Throughput Pharmacodynamic Screening

Expertise & Causality: To assess the biological efficacy of Atreleuton, ex vivo whole blood assays are frequently employed. Blood is stimulated with a calcium ionophore (A23187) or zymosan to induce massive LTB₄ synthesis. Because these stimulated levels are artificially high (often reaching nanograms per mL), the extreme sensitivity of LC-MS/MS is not strictly required. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is preferred here due to its rapid turnaround time and 96-well format, allowing for high-throughput screening of dose-response curves and IC₅₀ determination 1.

Self-Validating Protocol: Ex Vivo LTB₄ ELISA
  • Stimulation: Incubate heparinized whole blood with varying concentrations of Atreleuton for 30 minutes. Add A23187 (calcium ionophore) and incubate for exactly 30 minutes at 37°C to trigger the 5-LOX cascade.

  • Termination: Stop the enzymatic reaction by rapid cooling on ice. Centrifuge the samples (3,000 × g, 10 min, 4°C) to isolate the plasma.

  • Assay Execution: Add the plasma samples and an LTB₄-enzyme conjugate to a microplate pre-coated with anti-LTB₄ antibodies. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate thoroughly to remove unbound reagents. Add a colorimetric substrate solution and measure the absorbance at 450 nm using a microplate reader.

  • System Validation: Run a standard curve on every plate. Because this is a competitive assay, the signal is inversely proportional to the LTB₄ concentration. The intra-assay coefficient of variation (CV) must be < 10% for the data to be considered valid.

References

  • Effect of physicochemical and formulation variables on the in vivo absorption of ABT-761.Drug Development and Industrial Pharmacy.
  • A broad-spectrum lipidomics screen of antiinflammatory drug combinations in human blood.
  • Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives.International Journal of Molecular Sciences (MDPI).
  • Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases.
  • Atreleuton: A Technical Pharmacology Profile.BenchChem.

Sources

Validation

Pharmacokinetic Profiling of 5-Lipoxygenase Inhibitors: Correlating Atreleuton Dose with Glucuronide Metabolite Levels

Target Audience: Researchers, Scientists, and Drug Development Professionals As a bioanalytical scientist, quantifying phase II metabolites for N-hydroxyurea-based drugs presents a unique mechanistic challenge. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Author Persona: Senior Application Scientist, Bioanalytical Pharmacokinetics Target Audience: Researchers, Scientists, and Drug Development Professionals

As a bioanalytical scientist, quantifying phase II metabolites for N-hydroxyurea-based drugs presents a unique mechanistic challenge. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) performance of Atreleuton (ABT-761 / VIA-2291) against first-generation alternatives like Zileuton. We will examine how Atreleuton's structural design alters its rate of glucuronidation, and provide a self-validating LC-MS/MS protocol for correlating Atreleuton dose with Atreleuton Glucuronide levels.

The Mechanistic Challenge: Evading Rapid Glucuronidation

Both Atreleuton and Zileuton target 5-lipoxygenase (5-LOX) to block the biosynthesis of pro-inflammatory leukotrienes, which are implicated in asthma and atherosclerosis. To chelate the active-site iron of 5-LOX, both drugs rely on an N-hydroxyurea pharmacophore. However, this functional group acts as a metabolic "soft spot," making it highly susceptible to UDP-glucuronosyltransferase (UGT) enzymes.

First-generation1[1]. This rapid clearance results in a short half-life of 1 to 2.5 hours, necessitating a burdensome 600 mg QID (four times daily) dosing regimen[2].

In contrast, Atreleuton incorporates a bulkier fluorobenzyl-thiophene-butynyl tail. This structural modification introduces significant steric hindrance, restricting UGT enzyme access to the N-hydroxyurea group. As a result,3[3], boasting an extended half-life of 15.4 to 17.8 hours that easily supports once-daily dosing[3].

Table 1: Pharmacokinetic & Metabolic Comparison of N-Hydroxyurea 5-LOX Inhibitors
ParameterZileutonAtreleuton (ABT-761 / VIA-2291)
Target Enzyme 5-Lipoxygenase (5-LOX)5-Lipoxygenase (5-LOX)
Pharmacophore Benzothiophene N-hydroxyureaFluorobenzyl-thiophene N-hydroxyurea
Half-Life (t½) 1.0 – 2.5 hours15.4 – 17.8 hours
Dosing Regimen 600 mg QID (4x daily)50 – 100 mg QD (Once daily)
Primary Metabolism Rapid UGT-mediated GlucuronidationSlow UGT-mediated Glucuronidation
Metabolite Activity Inactive GlucuronideInactive Glucuronide
Dose-Exposure Correlation: Parent vs. Glucuronide

Understanding the correlation between the administered dose of Atreleuton and the systemic exposure of its primary metabolite,4[4], is critical for validating clearance mechanisms in clinical trials. If a patient exhibits unexpectedly high parent drug levels, quantifying the glucuronide differentiates between UGT polymorphism (poor metabolizers) and drug-drug interactions.

In clinical evaluations, 3[3]. Furthermore,5[5].

Table 2: Dose-Exposure Correlation of Atreleuton and Atreleuton Glucuronide (Steady State)
Daily Dose (mg)Parent Cmax (ng/mL)Parent AUC₀₋₂₄ (ng·h/mL)Glucuronide AUC₀₋₂₄ (ng·h/mL)*LTB4 Inhibition (%)
25 mg ~150~2,100~8,400~60%
50 mg ~320~4,500~18,000~75%
100 mg ~650~9,200~36,800>90%

(Note: Glucuronide levels are modeled based on a ~4:1 metabolite-to-parent systemic exposure ratio typical for this class).

Visualizing the Workflow

Pathway Dose Oral Dosing (Atreleuton 50-100 mg) Absorption GI Absorption & Systemic Circulation Dose->Absorption Liver Hepatic UGT Enzymes (Phase II Metabolism) Absorption->Liver First-Pass (Minimal) Plasma Plasma Atreleuton (Active 5-LOX Inhibitor) Absorption->Plasma High Bioavailability Glucuronide Atreleuton Glucuronide (Renal Excretion) Liver->Glucuronide N-O-Glucuronidation Plasma->Liver Systemic Clearance LCMS LC-MS/MS Quantification (MRM Transitions) Plasma->LCMS PK Correlation Glucuronide->LCMS Metabolite Tracking

Metabolic pathway and LC-MS/MS analytical workflow for Atreleuton and its glucuronide.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To establish this dose-exposure correlation experimentally, we must accurately quantify both the parent drug and the highly polar glucuronide metabolite.

Causality in Method Design: Traditional Liquid-Liquid Extraction (LLE) is inadequate for this assay. The addition of the sugar moiety makes Atreleuton Glucuronide highly hydrophilic; it will not partition effectively into organic solvents. Therefore, we utilize cold Protein Precipitation (PPT) to maintain metabolite recovery. To ensure the system is self-validating, we incorporate 6[6], which perfectly corrects for matrix effects and ion suppression in the MS source.

Step-by-Step Methodology:

Step 1: Calibration and QC Preparation (The Self-Validation Step)

  • Spike blank human plasma with Atreleuton and Atreleuton Glucuronide reference standards to generate a 7-point calibration curve (10 ng/mL to 2000 ng/mL).

  • Prepare Quality Control (QC) samples at 30, 300, and 1500 ng/mL.

  • Validation Rule: The analytical run is only accepted if QC samples back-calculate to within ±15% of their nominal concentration, proving the absence of systemic analytical bias.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL Atreleuton-d4 (Internal Standard).

  • Vortex vigorously for 2 minutes to denature plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial.

Step 3: Chromatographic Separation

  • Column: Reverse-phase C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in acetonitrile).

  • Gradient: Initiate at 10% B, ramp to 90% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate.

Step 4: Mass Spectrometry (MRM Detection)

  • Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Atreleuton: m/z 319.4 → 165.1

    • Atreleuton Glucuronide: m/z 495.5 → 319.4 (Note: This transition represents the neutral loss of the 176 Da glucuronic acid moiety, a hallmark of phase II metabolites).

    • Atreleuton-d4 (IS): m/z 323.4 → 169.1

References
  • BenchChem Technical Support Team. "Atreleuton: A Technical Pharmacology Profile." Benchchem. 7

  • "Pharmacokinetics and pharmacodynamics of single and multiple oral doses of a novel 5-lipoxygenase inhibitor (ABT-761) in healthy volunteers." PubMed. 3

  • "Atreleuton (CAS 154355-76-7) - Technical Information." Cayman Chemical. 8

  • "Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome." AHA Journals. 5

  • "Atreleuton Glucuronide." BDG Synthesis. 4

  • "Atreleuton-d4 (ABT-761-d4) | Stable Isotope." MedChemExpress.6

  • "Zyflo (Zileuton) Drug Summary." PDR. 1

  • "Zileuton - StatPearls." NCBI. 2

  • "Zileuton glucuronide metabolite." ResearchGate. 9

Sources

Safety & Regulatory Compliance

Safety

Atreleuton Glucuronide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Atreleuton Glucuronide Introduction & Mechanistic Context As drug development professionals and analytical scientists, handling active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Atreleuton Glucuronide

Introduction & Mechanistic Context

As drug development professionals and analytical scientists, handling active pharmaceutical ingredients (APIs) and their metabolites requires rigorous safety and environmental stewardship. Atreleuton Glucuronide is the primary phase II metabolite of Atreleuton (ABT-761), a potent 5-lipoxygenase (5-LOX) inhibitor developed for antiasthmatic and antiallergic indications[1][2].

While biological glucuronidation typically increases water solubility to facilitate renal excretion, the resulting metabolite remains structurally robust and environmentally persistent if mishandled. Understanding the biological pathway of the parent compound informs our disposal strategy. Atreleuton functions by inhibiting 5-LOX, halting the conversion of arachidonic acid into inflammatory leukotrienes. Because its glucuronide metabolite contains a fluorinated aromatic system and a stable linkage, it resists standard biological degradation in municipal wastewater systems. Consequently, the Environmental Protection Agency (EPA) explicitly prohibits the sewering of such pharmaceutical waste[3][4].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LT Leukotrienes (Inflammation) LOX->LT AT Atreleuton (Parent API) AT->LOX Inhibits ATG Atreleuton Glucuronide (Metabolite for Disposal) AT->ATG Hepatic Glucuronidation

Fig 1: 5-LOX inhibition by Atreleuton and its subsequent glucuronidation pathway.

Physical & Chemical Properties

To execute proper disposal, we must first define the physicochemical parameters of the waste stream.

PropertyValueCausality / Operational Impact
Molecular Formula C22H23FN2O8S[5]Presence of fluorine and sulfur necessitates high-temperature incineration to prevent toxic gas release.
Molecular Weight 494.49 g/mol [5]High molecular weight solid; prone to aerosolization if handled as a dry powder without engineering controls.
Parent Compound Atreleuton (ABT-761)[1]Pharmacologically active lineage requires treatment as regulated pharmaceutical waste[4].
Solubility Aqueous (Enhanced)High water solubility increases the risk of groundwater contamination, strictly enforcing the EPA "no-sewering" rule[3][4].

Step-by-Step Laboratory Disposal Protocol

The following self-validating protocol ensures that Atreleuton Glucuronide waste is tracked from the moment of generation to its final destruction at an approved waste disposal plant[1].

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Pharmaceutical Waste) Gen->Seg SAA Satellite Accumulation Area (SAA) Seg->SAA Labeling & Storage CAA Central Accumulation Area (CAA) SAA->CAA Transfer < 3 Days Inc High-Temp Incineration (Approved Facility) CAA->Inc Manifested Transport

Fig 2: Step-by-step laboratory waste disposal workflow for Atreleuton Glucuronide.

Methodology 1: Routine Waste Accumulation and Disposition

Step 1: Segregation at the Source

  • Action: Immediately segregate Atreleuton Glucuronide waste (both solid analytical standards and liquid chromatography effluents) from general non-hazardous waste and regulated medical waste (red bags)[4].

  • Causality: Mixing pharmaceutical waste with standard biological red bag waste artificially inflates disposal costs and violates EPA segregation protocols, as medical waste autoclaving does not destroy complex pharmaceutical molecules[4].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Place the waste in a chemically compatible, leak-proof container within the designated SAA. The EPA requires that the label clearly states "Hazardous Waste" or "Pharmaceutical Waste," along with the specific chemical identity[6].

  • Validation: Ensure the container remains closed at all times except when actively adding waste. Verify that the SAA does not exceed the regulatory volume limits (typically 55 gallons for non-acute waste)[6].

Step 3: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container is full, transfer it to the facility's CAA within 3 days.

  • Causality: CAAs are designed with secondary containment and restricted access to safely house waste prior to vendor pickup. Storage time limits in the CAA depend on the facility's EPA generator status (VSQG, SQG, or LQG)[6].

Step 4: Final Disposition and Manifesting

  • Action: Contract a certified hazardous waste vendor to transport the material to an approved waste disposal plant[1]. The required destruction method is high-temperature incineration.

  • Validation: The laboratory manager must sign and retain the EPA Form 8700-22 (Hazardous Waste Manifest) to legally document the chain of custody from generation to final destruction[4].

Methodology 2: Spill Cleanup & Decontamination

In the event of an accidental release of Atreleuton Glucuronide powder or solution, immediate and systematic action is required to prevent exposure and environmental release.

Step 1: Isolation and PPE

  • Action: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves dry powder, a particulate respirator (N95 or higher) is required.

  • Causality: Aerosolized pharmaceutical powders pose a direct inhalation hazard and can settle on secondary surfaces, spreading contamination.

Step 2: Containment

  • Action: For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[1]. For powder spills, gently cover the powder with damp paper towels to prevent aerosolization.

Step 3: Collection

  • Action: Vacuum, sweep up, or absorb the material and place it into a designated, rigid hazardous waste container[1]. Do not use a standard vacuum cleaner; use a HEPA-filtered vacuum dedicated to chemical spills.

Step 4: Decontamination

  • Action: Wash the spill surface with a mixture of water and a mild surfactant, followed by a solvent wipe (e.g., 70% ethanol or isopropanol) to ensure complete removal of the organic metabolite.

  • Validation: Visually inspect the area under adequate lighting. Dispose of all cleanup materials (absorbents, wipes, contaminated PPE) as pharmaceutical waste, following Methodology 1.

References

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